N1,N8-diacetylspermidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVMAZDKFQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N1,N8-diacetylspermidine: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine is a diacetylated derivative of the polyamine spermidine, increasingly recognized for its role as a biomarker in various physiological and pathological states, particularly in oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed methodologies for its synthesis and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, analytical chemistry, and drug development.
Chemical Structure and Identifiers
This compound is a polyamine derivative characterized by the acetylation of the primary amine groups at the N1 and N8 positions of the spermidine backbone.
-
IUPAC Name: N-[4-(3-acetamidopropylamino)butyl]acetamide[1]
-
Chemical Formula: C₁₁H₂₃N₃O₂[1]
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Canonical SMILES: CC(=O)NCCCCNCCCNC(=O)C[1]
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InChI Key: BKCVMAZDKFQPHB-UHFFFAOYSA-N[1]
| Identifier | Value |
| PubChem CID | 389613[1] |
| ChEBI ID | CHEBI:139328[1] |
| HMDB ID | HMDB0041947 |
| CAS Number | 82414-35-5 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 229.32 g/mol | PubChem[1] |
| Monoisotopic Mass | 229.17902698 Da | PubChem[1] |
| XLogP3-AA (Predicted) | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| Topological Polar Surface Area | 70.2 Ų | PubChem[1] |
| Solubility (Hydrochloride Salt) | DMSO: 0.1 mg/mL; PBS (pH 7.2): 10 mg/mL | Cayman Chemical |
| Predicted Water Solubility | 0.04 g/L | ALOGPS |
| Predicted logP | -0.49 | ALOGPS |
Biological Significance and Signaling Pathways
This compound is a product of polyamine metabolism, a critical pathway involved in cell growth, proliferation, and differentiation. Its formation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).
The Spermidine/Spermine N1-Acetyltransferase (SSAT) Pathway
SSAT is a rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. The acetylation of spermidine can occur at the N1 or N8 position, leading to N1-acetylspermidine or N8-acetylspermidine, respectively. Subsequent acetylation of N1-acetylspermidine at the N8 position, or N8-acetylspermidine at the N1 position, results in the formation of this compound. The acetylated polyamines are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO). This pathway is crucial for maintaining polyamine homeostasis within the cell.
References
N¹,N⁸-Diacetylspermidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N¹,N⁸-diacetylspermidine, a diacetylated polyamine with significant potential as a biomarker in oncology. This document outlines its chemical properties, synthesis, and analytical methods for its detection, and discusses its role in biological pathways, particularly in the context of cancer.
Core Chemical and Physical Data
N¹,N⁸-diacetylspermidine is commercially available in two common forms: the free base and the hydrochloride salt. It is imperative for researchers to distinguish between these two forms as their properties, including molecular weight and CAS number, differ.
| Property | N¹,N⁸-Diacetylspermidine (Free Base) | N¹,N⁸-Diacetylspermidine Hydrochloride |
| CAS Number | 82414-35-5[1][2] | 178244-42-3[3][4][5] |
| Molecular Formula | C₁₁H₂₃N₃O₂[1][6] | C₁₁H₂₄ClN₃O₂[3] |
| Molecular Weight | 229.32 g/mol [1][2][6] | 265.78 g/mol [3][4] |
| IUPAC Name | N-[4-(3-acetamidopropylamino)butyl]acetamide[6] | N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride[3] |
Role in Polyamine Metabolism and Cancer Biology
N¹,N⁸-diacetylspermidine is a metabolic product of spermidine, a ubiquitous polyamine crucial for cell growth, differentiation, and proliferation. The acetylation of spermidine is a key regulatory step in polyamine homeostasis, catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). This process reduces the positive charge of the polyamine, affecting its interaction with cellular macromolecules like DNA and RNA.
Elevated levels of N¹,N⁸-diacetylspermidine have been consistently observed in the urine of patients with various malignancies, including colorectal, urogenital, breast, and lung cancers. This has led to its investigation as a non-invasive tumor biomarker.[1][5] Studies have indicated that urinary N¹,N⁸-diacetylspermidine, often in conjunction with N¹,N¹²-diacetylspermine, can offer diagnostic and prognostic value.[1] In some cases, its sensitivity as a biomarker has been shown to be superior to conventional markers like carcinoembryonic antigen (CEA).[5]
The metabolic pathway leading to the formation and degradation of N¹,N⁸-diacetylspermidine is a critical area of study in cancer research.
Caption: Polyamine metabolism pathway leading to N¹,N⁸-diacetylspermidine.
Experimental Protocols
Synthesis of N¹,N⁸-Diacetylspermidine Analogues
The synthesis of N¹,N⁸-diacetylspermidine and its analogues is crucial for developing standards for analytical methods and for structure-activity relationship studies. A general synthetic approach is outlined below, based on published methodologies.[3][4]
References
- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of this compound analogues having a linker with desired functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
The Biosynthesis of N1,N8-diacetylspermidine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of N1,N8-diacetylspermidine in humans, a critical pathway in polyamine metabolism with implications for cell growth, proliferation, and disease. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this pathway.
Introduction to Polyamine Metabolism and this compound
Polyamines, including spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key regulatory mechanism, altering their charge and facilitating their export or degradation. This compound is a diacetylated derivative of spermidine, and its formation is a critical step in the polyamine catabolic pathway.
The Biosynthetic Pathway of this compound
The primary enzyme responsible for the acetylation of spermidine in humans is spermidine/spermine N1-acetyltransferase 1 (SSAT-1) , encoded by the SAT1 gene. SSAT-1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. This initial acetylation is the rate-limiting step in polyamine catabolism.
While SSAT-1 is the primary enzyme for N1-acetylation, the enzymatic basis for the subsequent acetylation at the N8 position to form this compound is less defined. Evidence suggests that other acetyltransferases, potentially including histone acetyltransferases (HATs), may be involved in this second acetylation step. Another human enzyme, spermidine/spermine N1-acetyltransferase 2 (SSAT-2), has been identified; however, it exhibits very low activity towards polyamines and is not considered a major contributor to polyamine catabolism[1][2].
The overall biosynthetic pathway can be summarized as follows:
Spermidine + Acetyl-CoA → N1-acetylspermidine + CoA (catalyzed by SSAT-1)
N1-acetylspermidine + Acetyl-CoA → this compound + CoA (enzyme not definitively identified)
N1-acetylspermidine can also be a substrate for acetylpolyamine oxidase (APAO), which oxidizes it to putrescine.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of human SSAT-1 have been determined for its substrates, spermidine and acetyl-CoA.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human SSAT-1 | Spermidine | 22 - 58 | 8.7 | [3] |
| Human SSAT-1 | Acetyl-CoA | 3.8 | - | [4] |
Metabolite Concentrations
The intracellular concentrations of polyamines and acetyl-CoA can vary significantly depending on the cell type and metabolic state.
| Metabolite | Cell Type/Tissue | Concentration | Reference |
| Spermidine | Guinea-pig atria | 14.7 ± 0.82 µM (free) | [5] |
| Spermidine | Guinea-pig ventricles | 8.5 ± 1.04 µM (free) | [5] |
| Spermidine | Porcine enterocytes (IPEC-J2) | Effective concentration 8-16 µM | [6] |
| Acetyl-CoA | Neuronal cytoplasm | ~7 µM | [7] |
| Acetyl-CoA | Neuronal mitochondria | ~10 µM | [7] |
| This compound | Human plasma | 1.7 ± 0.6 nM | [8] |
| This compound | Urine (urogenital cancer patients) | Significantly increased | [9] |
| N1-acetylspermidine | Human plasma | 0.6 ± 0.2 µM | [8] |
| N1-acetylspermidine | Doxorubicin-treated MCF-7 cells | Elevated | [8] |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is primarily regulated at the level of SSAT-1 expression and activity. This regulation occurs at multiple levels: transcriptional, post-transcriptional, and post-translational.
Transcriptional Regulation
The transcription of the SAT1 gene is induced by a variety of stimuli, including high intracellular polyamine levels, hormones, cytokines, and cellular stress[10][11]. Key transcription factors involved include:
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Nrf-2 (NF-E2-related factor 2) and PMF-1 (polyamine-modulated factor 1): These factors interact and bind to the promoter of the SAT1 gene to regulate its transcription[12][13].
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p53: The tumor suppressor p53 can directly activate the transcription of SAT1, linking polyamine metabolism to ferroptotic cell death responses[3].
Signaling Pathways Controlling SSAT-1 Expression
Various signaling pathways converge to regulate SAT1 gene expression in response to external and internal cues.
Post-transcriptional and Post-translational Regulation
SSAT-1 is also regulated at the levels of mRNA stability, translation, and protein turnover. High polyamine levels can enhance the translation of SSAT-1 mRNA and increase the stability of the SSAT-1 protein, which has a very short half-life under normal conditions[14]. Stress conditions have been shown to induce SSAT-1 activity through a post-transcriptional mechanism that is dependent on spermidine[1].
Experimental Protocols
Measurement of SSAT-1 Enzyme Activity
This spectrophotometric assay measures the activity of SSAT-1 by quantifying the release of Coenzyme A (CoA), which reacts with 4,4'-dithiopyridine (DTDP) to produce a colored product.
Materials:
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Cell lysate or purified enzyme
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Assay buffer: 50 mM Tris-HCl, pH 7.5
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4,4'-dithiopyridine (DTDP) solution (10 mM in a suitable solvent)
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Spermidine solution (stock solution of 10 mM in water)
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Acetyl-CoA solution (stock solution of 10 mM in water)
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Spectrophotometer capable of reading at 324 nm
Procedure:
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Prepare the reaction mixture in a cuvette containing:
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Assay buffer to a final volume of 1 mL
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0.2 mM DTDP
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Desired concentration of spermidine (e.g., 100 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Immediately start monitoring the increase in absorbance at 324 nm for a set period (e.g., 5-10 minutes).
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To start the enzymatic reaction, add acetyl-CoA to a final concentration of 100 µM.
-
Continue to monitor the absorbance at 324 nm. The rate of increase in absorbance is proportional to the SSAT-1 activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the product (19,800 M-1cm-1)[15].
Quantification of N1- and N8-acetylspermidine by HPLC
This method allows for the separation and quantification of N1- and N8-acetylspermidine isomers in biological samples.
Materials:
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Biological sample (e.g., cell pellet, tissue homogenate, urine)
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Perchloric acid (PCA) for deproteinization
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Derivatizing agent (e.g., dansyl chloride or benzoyl chloride)
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HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
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Mobile phase: A gradient of water, methanol, and acetonitrile is typically used[16].
-
Standards for N1-acetylspermidine and N8-acetylspermidine
Procedure:
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Sample Preparation:
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Homogenize tissue or lyse cells in cold PCA (e.g., 0.2 M).
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Centrifuge to pellet precipitated proteins.
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Collect the supernatant containing the polyamines.
-
-
Derivatization:
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Adjust the pH of the supernatant to be alkaline (e.g., with sodium carbonate).
-
Add the derivatizing agent (e.g., dansyl chloride in acetone) and incubate in the dark at an elevated temperature (e.g., 60°C).
-
Stop the reaction (e.g., by adding proline or ammonia).
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Extract the derivatized polyamines with an organic solvent (e.g., toluene).
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Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Run a gradient elution program to separate the acetylspermidine isomers. A typical mobile phase could be a ternary mixture of water, methanol, and acetonitrile[16].
-
Detect the derivatized compounds using a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl derivatives).
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Quantify the peaks by comparing their areas to those of known standards.
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Conclusion
The biosynthesis of this compound is a crucial regulatory node in human polyamine metabolism. The key enzyme, SSAT-1, is subject to intricate regulation at multiple levels, making it a potential therapeutic target in various diseases, including cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway and its role in human health and disease. Further research is warranted to definitively identify the enzyme(s) responsible for N8-acetylation of spermidine in humans and to fully elucidate the upstream signaling pathways that control SSAT-1 expression in different physiological and pathological contexts.
References
- 1. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Activation of SAT1 engages polyamine metabolism with p53-mediated ferroptotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes [imrpress.com]
- 7. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]
- 8. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SATB1 dictates expression of multiple genes including IL-5 involved in human T helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N1,N8-diacetylspermidine in Normal Cell Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine. While often considered a catabolite destined for excretion, emerging evidence suggests that diAcSpd plays a significant role in normal cell physiology, extending beyond its function as a simple metabolic byproduct. This technical guide provides an in-depth overview of the current understanding of diAcSpd's functions, with a focus on its involvement in polyamine homeostasis, its interaction with key cellular enzymes, and its emerging role in signaling pathways. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes complex cellular processes to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and Polyamine Metabolism
Polyamines, including spermidine, spermine, and their precursor putrescine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key regulator of polyamine catabolism. SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This initial acetylation is a critical step, as the resulting monoacetylated polyamines can be either oxidized by acetylpolyamine oxidase (APAO) or further acetylated to form diacetylated derivatives, including this compound. While the excretion of diacetylated polyamines has been viewed as a mechanism to reduce cellular polyamine levels, recent studies indicate that these molecules may have intrinsic biological activities.
Biosynthesis and Degradation of this compound
The metabolic pathway leading to the formation and degradation of this compound is central to understanding its physiological role.
Biosynthesis
The primary enzyme responsible for the acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SSAT) . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. While the exact enzyme responsible for the subsequent acetylation at the N8 position to form this compound is not definitively established in all cell types, it is understood to be a subsequent step in the polyamine catabolic pathway.
Degradation and Excretion
This compound is a major form of polyamine excreted in the urine.[1][2][3] This excretion pathway is considered a crucial mechanism for maintaining polyamine homeostasis by preventing the accumulation of excess polyamines, which can be toxic to cells.
Quantitative Data on this compound
The concentration of this compound can vary significantly between normal physiological states and disease conditions, highlighting its potential as a biomarker.
| Parameter | Normal/Control | Cancer/Disease State | Reference(s) |
| Urinary this compound | Lower levels in healthy individuals. | Significantly higher levels in patients with various cancers, including breast and colorectal cancer.[1] | [1][2][3] |
| This compound in Head and Neck Cancer | Lower concentrations in healthy controls. | Significantly different concentrations in the urine of HNC patients.[4] | [4] |
Functional Roles of this compound in Cellular Physiology
Beyond its role in polyamine homeostasis, this compound is implicated in several key cellular processes.
Regulation of Histone Deacetylase 10 (HDAC10)
Recent evidence has identified a specific interaction between acetylated polyamines and histone deacetylases (HDACs). Notably, Histone Deacetylase 10 (HDAC10) has been shown to be a polyamine deacetylase with a preference for N8-acetylspermidine.[5][6][7] While the direct enzymatic kinetics of HDAC10 with this compound as a substrate are not as well-characterized as with N8-acetylspermidine, this interaction suggests a potential role for diacetylated spermidine in regulating chromatin structure and gene expression through the modulation of HDAC activity. The deacetylation of N8-acetylspermidine by HDAC10 regenerates spermidine, which can then re-enter the polyamine pool, suggesting a recycling mechanism.
Involvement in Autophagy
Autophagy is a cellular process of self-digestion that is crucial for cellular homeostasis and stress response. Polyamines, including spermidine, are known inducers of autophagy. The connection between this compound and autophagy is likely mediated through its influence on the acetylation status of key autophagy-related proteins (ATGs). Acetylation and deacetylation of ATGs are critical regulatory modifications.[8][9][10] Given the interaction of acetylated polyamines with HDAC10, which itself is implicated in autophagy, it is plausible that this compound levels can modulate the autophagic process.
Regulation of mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with the mTOR pathway.[11][12][13] While direct evidence for the effect of this compound on mTOR signaling is still emerging, the intricate crosstalk between polyamine metabolism and the mTOR pathway suggests that fluctuations in diAcSpd levels could influence mTOR activity and its downstream effectors.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in urine samples.
5.1.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any sediment.
-
Take a 100 µL aliquot of the supernatant.
-
Add an internal standard (e.g., a stable isotope-labeled version of diAcSpd).
-
Perform a protein precipitation step by adding 4 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
In Vitro SSAT Activity Assay
This colorimetric assay measures the activity of SSAT by quantifying the amount of Coenzyme A (CoA) produced.[14]
5.2.1. Reagents
-
SSAT enzyme source (cell lysate or purified enzyme)
-
Spermidine (substrate)
-
Acetyl-CoA (co-substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
5.2.2. Procedure
-
Prepare a reaction mixture containing reaction buffer, spermidine, and the SSAT enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding DTNB solution.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of CoA produced.
-
A standard curve using known concentrations of CoA should be generated to quantify the enzyme activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the engagement of a ligand (e.g., this compound) with its target protein in a cellular context.[15][16][17][18][19]
5.3.1. Principle Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the ligand and then heated. The soluble fraction of the target protein is then quantified, with increased solubility at higher temperatures indicating ligand binding.
5.3.2. Protocol Outline
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the precipitated, denatured proteins from the soluble fraction.
-
Quantification: Analyze the supernatant (soluble fraction) by Western blotting or other protein detection methods to quantify the amount of the target protein (e.g., HDAC10).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Conclusion and Future Directions
This compound is increasingly recognized as a bioactive molecule with important functions in normal cell physiology. Its role in polyamine homeostasis, its interaction with HDAC10, and its potential influence on critical signaling pathways like autophagy and mTOR signaling underscore its significance. The development and application of robust analytical and functional assays are crucial for further elucidating the precise molecular mechanisms by which diAcSpd exerts its effects. Future research should focus on identifying the specific cellular receptors and binding partners of this compound, characterizing its dose-dependent effects on various cell types, and exploring its therapeutic potential in diseases characterized by dysregulated polyamine metabolism. This in-depth understanding will be invaluable for researchers and professionals in drug development seeking to modulate polyamine pathways for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of acetylation in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-terminal acetylation regulates autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Neddylation and mTOR Inhibition in Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Mitogenic Regulation of the mTORC1 Inhibitor, DEPTOR, by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
The Emergence of N¹,N⁸-diacetylspermidine: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – The scientific community has witnessed the rise of a once-obscure biological molecule, N¹,N⁸-diacetylspermidine (diAcSpd), from a minor urinary metabolite to a significant player in cellular homeostasis and a promising biomarker in oncology and rare diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery, analytical methodologies, and biological significance of this intriguing polyamine derivative.
Discovery and Initial Identification
N¹,N⁸-diacetylspermidine was first identified as a naturally occurring component in human urine.[1][2] Initial studies highlighted its presence in healthy individuals, suggesting a role in normal physiological processes.[1] However, the true significance of diAcSpd began to unfold with the observation of its markedly elevated levels in the urine of patients with various malignancies, particularly urogenital, breast, and colorectal cancers.[1][2][3][4] This discovery positioned diAcSpd as a potential non-invasive biomarker for cancer detection and monitoring. Further research has also implicated elevated levels of acetylated spermidine derivatives in the rare X-linked genetic disorder, Snyder-Robinson syndrome, broadening the clinical relevance of this molecule.[5][6][7][8]
Quantitative Data on N¹,N⁸-diacetylspermidine
The concentration of N¹,N⁸-diacetylspermidine exhibits significant variation between healthy individuals and those with certain pathological conditions. The following tables summarize key quantitative data from published studies.
Table 1: Urinary N¹,N⁸-diacetylspermidine Concentrations in Healthy Controls vs. Cancer Patients
| Population | N¹,N⁸-diacetylspermidine Concentration (nmol/mg creatinine) | Reference |
| Healthy Controls | 0.8 ± 0.4 | [9] |
| Colorectal Cancer Patients | 2.5 ± 2.1 | [9] |
Note: Values are presented as mean ± standard deviation.
Table 2: Kinetic Parameters of Enzymes Involved in N¹,N⁸-diacetylspermidine Metabolism
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Spermidine/spermine N¹-acetyltransferase (SAT1) | Spermidine | 130 | 1.3 | [10] |
| Histone Deacetylase 10 (HDAC10) | N⁸-acetylspermidine | Not explicitly determined | Not explicitly determined | [11][12] |
Note: Kinetic parameters for HDAC10 with N⁸-acetylspermidine are not fully elucidated in the literature, but HDAC10 is recognized as the primary deacetylase for this substrate.[13]
Signaling Pathways and Experimental Workflows
The metabolism of N¹,N⁸-diacetylspermidine is intricately linked to the broader polyamine metabolic pathway. Its synthesis and degradation are key regulatory points in maintaining polyamine homeostasis.
Caption: Polyamine metabolism pathway highlighting the synthesis and degradation of N¹,N⁸-diacetylspermidine.
Studying the biological effects of N¹,N⁸-diacetylspermidine often involves manipulating the polyamine pathway in cell culture. A common experimental workflow is outlined below.
Caption: A typical experimental workflow to investigate the biological function of N¹,N⁸-diacetylspermidine in cancer cells.
Experimental Protocols
Protocol 1: Quantification of N¹,N⁸-diacetylspermidine in Urine by HPLC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of N¹,N⁸-diacetylspermidine in human urine samples.
1. Materials and Reagents:
-
N¹,N⁸-diacetylspermidine standard
-
Internal standard (e.g., deuterated N¹,N⁸-diacetylspermidine)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Urine samples
-
Centrifuge
-
HPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-MS/MS Analysis:
-
HPLC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
N¹,N⁸-diacetylspermidine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
4. Data Analysis:
-
Quantify the concentration of N¹,N⁸-diacetylspermidine by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the N¹,N⁸-diacetylspermidine standard.
-
Normalize the final concentration to creatinine levels in the urine sample.
Protocol 2: Assessing the Effect of N¹,N⁸-diacetylspermidine on Cancer Cell Proliferation
This protocol details a cell-based assay to determine the impact of N¹,N⁸-diacetylspermidine on the proliferation of cancer cells.
1. Materials and Reagents:
-
Cancer cell line (e.g., HCT116, SW480 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
α-Difluoromethylornithine (DFMO)
-
N¹,N⁸-diacetylspermidine
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CCK-8)
-
Plate reader
2. Experimental Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing a concentration of DFMO sufficient to inhibit ornithine decarboxylase and deplete endogenous polyamines (typically in the mM range, to be optimized for the specific cell line).
-
Concurrently, treat the cells with a range of concentrations of N¹,N⁸-diacetylspermidine. Include a vehicle control (the solvent used to dissolve N¹,N⁸-diacetylspermidine).
-
Include control wells with:
-
Untreated cells (no DFMO, no N¹,N⁸-diacetylspermidine)
-
Cells treated with DFMO only
-
-
Incubate the plate for 48-72 hours.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the cell viability against the concentration of N¹,N⁸-diacetylspermidine to determine its effect on cell proliferation in the context of polyamine depletion.
Conclusion
The discovery of N¹,N⁸-diacetylspermidine as a biological molecule has opened new avenues for research in cancer biology, metabolic disorders, and clinical diagnostics. Its role as a potential biomarker is particularly promising, offering a non-invasive means of detecting and monitoring disease. The detailed methodologies and data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the multifaceted role of this intriguing polyamine. As our understanding of N¹,N⁸-diacetylspermidine deepens, it is poised to become an increasingly important molecule in the landscape of biomedical research and clinical practice.
References
- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N(8)-acetylspermidine as a potential plasma biomarker for Snyder-Robinson syndrome identified by clinical metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) N8-Acetylspermidine as a Potential Plasma Biomarker [research.amanote.com]
- 9. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N1,N8-diacetylspermidine: An Endogenous Mammalian Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine is an endogenous polyamine metabolite in mammals, playing a crucial role in polyamine homeostasis. Its biosynthesis and degradation are tightly regulated by a series of enzymatic reactions, primarily involving spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). Altered levels of this compound have been implicated in various pathological conditions, most notably in cancer and neurodegenerative diseases, highlighting its potential as a clinical biomarker. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, presents quantitative data on its distribution, details experimental protocols for its analysis, and visualizes the key metabolic pathways.
Introduction
Polyamines, including spermidine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, differentiation, and apoptosis.[1] The intracellular concentrations of polyamines are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport.[2] this compound is a fully acetylated derivative of spermidine, and its formation represents a key step in the polyamine catabolic pathway. This acetylation neutralizes the positive charges of spermidine, facilitating its excretion from the cell or its further degradation.[3] Consequently, the levels of this compound can reflect the overall activity of the polyamine metabolic pathway and have been shown to be a sensitive indicator of cellular stress and disease states.[4]
Biosynthesis and Degradation of this compound
The metabolic fate of this compound is intricately linked to the broader polyamine catabolic pathway. This pathway serves to reduce cellular polyamine levels and interconvert different polyamine species.
Biosynthesis
The primary enzyme responsible for the acetylation of spermidine to form this compound is spermidine/spermine N1-acetyltransferase (SSAT) .[5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 amino groups of spermidine. The initial acetylation occurs at the N1 position, forming N1-acetylspermidine. Subsequent acetylation at the N8 position, also catalyzed by SSAT, yields this compound. The activity of SSAT is highly regulated and can be induced by various stimuli, including high polyamine concentrations, toxins, and certain hormones.[6]
Degradation
Once formed, this compound can be either excreted from the cell or further metabolized. The primary enzyme involved in its degradation is polyamine oxidase (PAO) , a flavin-dependent enzyme.[1] PAO catalyzes the oxidative deamination of this compound, leading to the formation of N1-acetyl-3-aminopropionaldehyde, N-acetyl-4-aminobutanal, and hydrogen peroxide. These products can then be further metabolized.
The following diagram illustrates the core pathway of this compound metabolism:
Caption: Biosynthesis and fate of this compound.
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly across different mammalian tissues and fluids, and is often altered in pathological conditions. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Human Fluids
| Biological Fluid | Condition | Concentration (pmol/mL or nmol/mg creatinine) | Reference(s) |
| Urine | Healthy Individuals | 0.2 - 2.0 nmol/mg creatinine | [4] |
| Urogenital Malignancies | Significantly increased vs. healthy | [4][7] | |
| Colorectal Cancer | Significantly increased vs. healthy | ||
| Plasma | Healthy Controls | ~1.5 pmol/200µl | [8] |
| Parkinson's Disease | Positively correlated with disease severity | [8] | |
| Snyder-Robinson Syndrome | Significantly elevated | ||
| Cerebrospinal Fluid (CSF) | Neurologically Healthy | Not typically reported at high levels | [9][10] |
| Neurodegenerative Diseases | Under investigation as a potential biomarker | [11][12] |
Table 2: Concentration of this compound in Mammalian Tissues (Rodent Models)
| Tissue | Condition | Concentration | Reference(s) |
| Liver | Normal | Low, rapidly metabolized | [13] |
| Toxin-induced injury (e.g., CCl4) | Increased N1-acetylspermidine, precursor to this compound | [14] | |
| Kidney | Normal | Low, rapidly metabolized | [13] |
| Brain | Normal | Low levels detected | [15] |
| Gliomas (N-ethyl-N-nitrosourea-induced) | Increased formation of N1- and N8-acetylspermidine | [15] |
Experimental Protocols
Accurate quantification of this compound and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.
4.1.1. Sample Preparation
-
Urine:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant and add 10 µL of an appropriate internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 10 µL of internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Follow steps 5-8 from the urine protocol.
-
-
Tissue:
-
Weigh approximately 50 mg of frozen tissue and place in a 2 mL tube with ceramic beads.
-
Add 500 µL of ice-cold 0.4 M perchloric acid and 10 µL of internal standard.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The extract can be directly analyzed or subjected to a derivatization step if required by the specific HPLC method.
-
4.1.2. HPLC-MS/MS Parameters
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 143.1
-
Internal Standard (e.g., d8-N1,N8-diacetylspermidine): Adjust m/z values accordingly.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
The following diagram outlines the general workflow for HPLC-MS/MS analysis:
References
- 1. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Vibrio cholerae SpeG Spermidine/Spermine N-Acetyltransferase Allosteric Loop and β6-β7 Structural Elements Are Critical for Kinetic Activity [frontiersin.org]
- 4. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 5. Determination of di−/Polyamine Oxidase Activity in Plants by an In-Gel Spermidine Oxidation Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]
- 8. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]
- 9. Cerebrospinal fluid investigations for neurometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cerebrospinal fluid metabolomics: detection of neuroinflammation in human central nervous system disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of N1-acetylspermidine in rat liver after treatment with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of N1,N8-diacetylspermidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine, playing a crucial role in polyamine homeostasis. Its cellular concentrations are tightly regulated by its synthesis through spermidine/spermine N1-acetyltransferase (SSAT1) and its subsequent export from the cell. While primarily considered a catabolic and excretory product, its precise subcellular localization and potential intracellular functions are areas of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's cellular distribution, the experimental methodologies to study it, and its involvement in key signaling pathways.
Introduction
Polyamines, including spermidine, are essential polycations involved in numerous cellular processes such as cell growth, proliferation, and differentiation. The intracellular levels of polyamines are meticulously controlled through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines is a critical step in their catabolism and excretion. This compound is formed by the acetylation of both the N1 and N8 positions of spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT1). This diacetylated form is then readily exported from the cell, making it a key molecule in the regulation of intracellular polyamine pools. Elevated levels of urinary this compound have been identified as a potential biomarker for certain malignancies, highlighting its clinical relevance[1]. This guide delves into the specifics of its location within the cell, the methods to determine this, and the broader implications for cellular signaling.
Cellular Synthesis and Export of this compound
The cellular journey of this compound begins with its synthesis from spermidine.
Synthesis: The primary enzyme responsible for the formation of this compound is spermidine/spermine N1-acetyltransferase (SSAT1) . This enzyme is predominantly located in the cytoplasm , with some evidence suggesting its presence in mitochondria as well[2]. SSAT1 transfers acetyl groups from acetyl-CoA to spermidine, leading to the formation of mono- and diacetylated derivatives.
Export: Once synthesized, this compound is rapidly exported from the cell. The solute carrier SLC3A2 has been identified as a key protein involved in the export of acetylated polyamines[3][4]. This export mechanism is crucial for maintaining polyamine homeostasis and preventing the accumulation of potentially toxic levels of these cations. Some studies suggest a potential physical coupling between SSAT1 and SLC3A2, which would facilitate the efficient removal of acetylated polyamines[5].
Subcellular Localization of this compound
Direct quantitative data on the subcellular distribution of this compound is currently limited in the scientific literature. However, based on the localization of the key enzymes involved in its metabolism, a logical inference can be made about its likely distribution.
Cytoplasm: Given that SSAT1 is primarily a cytosolic enzyme, the cytoplasm is the main site of this compound synthesis. Consequently, it is expected to be present in the cytoplasm before its export.
Extracellular Space/Urine: A significant body of evidence indicates that this compound is efficiently transported out of the cell and is found in biological fluids like urine[1]. Its elevated levels in the urine of cancer patients underscore its role as an excretory product[1].
Mitochondria: The potential presence of SSAT1 in mitochondria suggests that this compound could also be synthesized within this organelle[2]. Overexpression of SSAT1 has been linked to mitochondria-mediated apoptosis, which may involve alterations in mitochondrial polyamine pools[6].
Nucleus: There is currently no direct evidence to suggest a significant localization of this compound within the nucleus.
Quantitative Data
To date, there is a notable absence of published studies providing specific concentrations of this compound in different subcellular fractions. The development and application of sensitive analytical techniques to isolated organelles are needed to fill this knowledge gap.
Experimental Protocols for Determining Cellular Localization
Investigating the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.
Subcellular Fractionation and HPLC Analysis
This protocol outlines a general approach for separating cellular compartments and subsequently quantifying this compound levels.
Objective: To determine the concentration of this compound in the nuclear, mitochondrial, and cytosolic fractions of cultured cells.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Perchloric acid (PCA)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or benzoyl chloride)[7][8]
-
This compound standard
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation and wash twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell on ice. Lyse the cells using a Dounce homogenizer.
-
Nuclear Fractionation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. Wash the nuclear pellet carefully.
-
Mitochondrial Fractionation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
Sample Preparation for HPLC:
-
To each subcellular fraction, add a known volume of PCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the polyamines.
-
Determine the protein concentration in the pellets to normalize the polyamine levels.
-
-
HPLC Analysis:
-
Derivatize the samples and standards with a fluorescent agent like OPA or benzoyl chloride[7][8].
-
Inject the derivatized samples into the HPLC system equipped with a C18 reverse-phase column.
-
Separate the polyamines using an appropriate gradient elution.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the amount of this compound in each fraction by comparing the peak area to the standard curve.
-
Immunofluorescence and Confocal Microscopy (Theoretical)
This protocol describes a potential approach using a specific antibody, should one become commercially available or be developed.
Objective: To visualize the subcellular localization of this compound in situ.
Materials:
-
Cultured cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody specific for this compound
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mitochondrial marker (e.g., MitoTracker)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and apply any experimental treatments.
-
Fixation: Fix the cells with PFA.
-
Permeabilization: Permeabilize the cell membranes to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody against this compound.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI and potentially label mitochondria with a specific marker.
-
Imaging: Mount the coverslips and visualize the fluorescence signals using a confocal microscope. Co-localization analysis with organelle-specific markers can provide insights into the subcellular distribution of this compound.
Signaling Pathways and Logical Relationships
The cellular role of this compound is intrinsically linked to the activity of SSAT1 and the broader context of polyamine metabolism.
Polyamine Homeostasis and Export Workflow
The following diagram illustrates the central role of this compound in the catabolism and export of polyamines.
SSAT1-Mediated Signaling in Cancer
SSAT1, the enzyme that produces this compound, has been implicated in cancer-related signaling pathways, such as the AKT/β-catenin pathway[9]. Upregulation of SSAT1 can lead to the depletion of intracellular polyamines, which in turn can affect these signaling cascades.
Conclusion and Future Directions
This compound is a key metabolite in the regulation of cellular polyamine levels, primarily functioning as an intermediate for their excretion. While its synthesis is known to occur predominantly in the cytoplasm, with a potential for mitochondrial synthesis, its precise subcellular distribution and concentrations remain to be quantitatively determined. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects further. Future studies employing advanced mass spectrometry techniques on isolated organelles, as well as the development of specific antibodies for immunolocalization, will be crucial in elucidating the detailed cellular map of this compound. A deeper understanding of its subcellular localization will undoubtedly shed more light on its role in both normal physiology and disease states such as cancer.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression [mdpi.com]
- 3. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N1,N8-diacetylspermidine in Cancer: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the upregulation of N1,N8-diacetylspermidine (diAcSpd) in the context of cancer. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document details the enzymatic regulation of diAcSpd, its quantification in biological matrices, its role in oncogenic signaling pathways, and its potential as a biomarker and therapeutic target. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate a deeper understanding and further investigation into the role of diacetylated polyamines in cancer biology.
Introduction
Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic diseases, the polyamine metabolic pathway is frequently dysregulated, leading to an accumulation of these molecules to support rapid tumor growth.[1][2]
A key enzyme in the catabolic pathway of polyamines is spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, producing N1-acetylspermidine and N1-acetylspermine, respectively. These monoacetylated polyamines can be further oxidized or excreted from the cell. This compound is a diacetylated derivative of spermidine that has emerged as a significant metabolite in cancer. Its levels are often elevated in the tissues and urine of cancer patients, suggesting its potential as a biomarker for diagnosis and prognosis.[3][4][5]
This guide will delve into the technical aspects of this compound's involvement in cancer, providing the necessary details for its study in a research setting.
Quantitative Data on this compound and SAT1 Expression in Cancer
The upregulation of this compound and the enzyme responsible for its synthesis, SAT1, are observed across various cancer types. The following tables summarize the quantitative findings from multiple studies.
Table 1: Urinary this compound Levels in Cancer Patients and Healthy Controls
| Cancer Type | Patient Cohort Size | Control Cohort Size | Mean this compound Level in Patients (nmol/mg creatinine) | Mean this compound Level in Controls (nmol/mg creatinine) | Fold Change | Reference |
| Urogenital Malignancies | Not Specified | 52 | Significantly Increased | 0.08 ± 0.04 | - | [4][5] |
| Colorectal Cancer | 42 | 29 | Significantly Increased | ~1.5 | >1 | [6] |
| Breast Cancer | 28 | Not Specified | Sensitivity of 14.2% at cutoff | - | - | [7] |
Table 2: SAT1 (Spermidine/Spermine N1-acetyltransferase) Expression in Cancer Tissues
| Cancer Type | Method | Comparison | Fold Change/Observation | Reference |
| Colorectal Cancer | Real-Time PCR | Tumor vs. Normal Control | Significantly different mRNA expression. | [8] |
| Colorectal Cancer | Immunohistochemistry (IHC) | Tumor vs. Normal Mucosa | Higher expression of SATB1 (a related protein) in tumor tissue. | [9] |
| Breast Cancer (TNBC) | Not Specified | High vs. Low Expression | High SAT1 expression correlates with worse patient prognosis. | [1] |
| Breast Cancer | Immunohistochemistry (IHC) | Invasive vs. Normal Tissue | Positive rate of SATB1 protein: 76.6% in invasive cancer vs. 6.25% in normal tissue. | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound in cancer.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in biological samples such as urine or tissue homogenates.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
96-well plates
-
Automated liquid handling system (optional)
-
Centrifuge
Sample Preparation (from Plasma/Urine):
-
Thaw samples on ice.
-
In a 96-well plate, add 50 µL of each sample.
-
Add 150 µL of cold methanol containing 0.1% formic acid and the internal standard to each sample for protein precipitation.
-
Mix for 5 minutes.
-
Centrifuge the plate at >3000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 150 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 1% B, increase linearly to 99% B over 7 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing the pure compounds into the mass spectrometer.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol describes a colorimetric assay for measuring SSAT activity in cell lysates.
Materials:
-
Cell lysate
-
Spermidine or spermine (substrate)
-
Acetyl-CoA (co-substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.8)
-
Microplate reader
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer and clarifying by centrifugation.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
In a 96-well plate, prepare the reaction mixture containing:
-
100 mM Tris-HCl (pH 7.8)
-
1 mM spermidine or spermine
-
0.5 mM DTNB
-
-
Add 20-50 µg of cell lysate protein to each well.
-
Initiate the reaction by adding 0.1 mM acetyl-CoA.
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.[12]
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Transwell Migration and Invasion Assay
This protocol details the procedure for assessing the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup (Invasion):
-
Thaw Matrigel on ice.
-
Coat the top of the Transwell inserts with a thin layer of Matrigel (50-100 µ g/insert ) and allow it to solidify at 37°C for 30-60 minutes. For migration assays, this step is omitted.
-
-
Cell Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
If testing the effect of this compound, include it at the desired concentrations in the cell suspension.
-
-
Chemoattraction:
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
-
Staining and Quantification:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.[13]
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Signaling Pathways and Visualizations
The upregulation of SAT1 and the subsequent increase in this compound are integrated into complex signaling networks that drive cancer progression.
Transcriptional Regulation of SAT1 in Cancer
Several transcription factors have been identified as regulators of SAT1 expression in cancer. In triple-negative breast cancer, the transcription factor JUN enhances SAT1 transcription by binding to its promoter region.[1]
SAT1-mediated Regulation of Autophagy in Triple-Negative Breast Cancer
In TNBC, SAT1 has been shown to suppress autophagy. It achieves this by binding to and stabilizing the Y-box binding protein 1 (YBX1). YBX1, in turn, enhances the stability of mTOR mRNA through m5C modification, leading to the inhibition of autophagy and promoting tumor progression.[1]
Experimental Workflow for Studying this compound Function
The following diagram illustrates a typical workflow for investigating the functional role of this compound in cancer cells.
Conclusion
The upregulation of this compound is a consistent feature across multiple cancer types, highlighting its potential as a non-invasive biomarker for early detection and prognostic monitoring. The enzyme responsible for its production, SAT1, is intricately linked with key oncogenic signaling pathways, including those regulating transcription, autophagy, and cell motility. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the precise mechanisms by which this compound contributes to cancer pathogenesis and to explore its potential as a therapeutic target. Further investigation into the multifaceted roles of this acetylated polyamine is warranted to translate these findings into clinical applications.
References
- 1. Autophagy Deficiency Induced by SAT1 Potentiates Tumor Progression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy Deficiency Induced by SAT1 Potentiates Tumor Progression in Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of urinarythis compound andN1,N12-diacetylspermine as indicators of neoplastic diseases | Semantic Scholar [semanticscholar.org]
- 6. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of SAT-1, SAT-2 and GalNAcT-1 mRNA in colon cancer by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SATB1 mediated tumor colonization and β-catenin nuclear localization are associated with colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and significance of SATB1 in the development of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Urinary N1,N8-diacetylspermidine Excretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The polyamine metabolic pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various cancers, leading to altered levels of polyamines and their derivatives. Among these, the urinary excretion of N1,N8-diacetylspermidine (DAS) has emerged as a promising non-invasive biomarker for the detection, prognosis, and monitoring of neoplastic diseases. This technical guide provides a comprehensive overview of the significance of urinary DAS, detailing its biochemical origins, clinical relevance, and the analytical methodologies for its quantification. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and biomarker discovery.
Introduction: Polyamines and Cancer
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for normal cell growth and function.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In cancer, the demand for polyamines is heightened to support rapid cell division and tumor progression.[2] This leads to a dysregulation of polyamine metabolism, often driven by oncogenic signaling pathways.[1]
The catabolism of polyamines is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3][4] SSAT acetylates spermidine and spermine, which can then be either oxidized by acetylpolyamine oxidase (APAO) or excreted from the cell.[4] This process leads to the formation of mono- and diacetylated derivatives, including this compound (DAS). Elevated levels of these acetylated polyamines in biological fluids, particularly urine, have been strongly associated with the presence of various malignancies.[2][5]
Clinical Significance of Urinary this compound (DAS)
Urinary DAS, along with N1,N12-diacetylspermine (DASpm), has been identified as a more sensitive and specific biomarker for cancer detection compared to their precursor polyamines or monoacetylated forms.[6]
2.1. Diagnostic Value
Numerous studies have demonstrated that urinary concentrations of DAS are significantly elevated in patients with various cancers, including those of the urogenital tract, colorectum, breast, and pancreas, when compared to healthy individuals and patients with benign conditions.[2][7][8] This makes urinary DAS a valuable tool for cancer screening and diagnosis. The simultaneous measurement of both DAS and DASpm can further enhance the ability to distinguish between malignant and non-malignant states.[2]
2.2. Prognostic and Monitoring Value
Beyond diagnosis, the level of urinary DAS excretion holds prognostic significance. Post-treatment normalization of DAS levels is generally associated with a favorable prognosis and remission.[5][7] Conversely, persistently elevated or rising levels of DAS after therapy can indicate residual disease, tumor recurrence, or a poor prognosis.[5][7] This positions urinary DAS as a non-invasive marker for monitoring treatment efficacy and disease progression.
Quantitative Data on Urinary Polyamine Excretion
The following tables summarize the quantitative data on urinary polyamine levels in healthy controls and patients with colorectal cancer. It is important to note that values can vary between studies due to differences in analytical methods and patient cohorts.
Table 1: Urinary N1-acetylspermidine and N8-acetylspermidine Levels in Colorectal Cancer
| Analyte | Group | N | Mean (nmol/mg creatinine) | Standard Deviation |
| N1-acetylspermidine | Healthy Controls | 29 | 2.1 | 1.0 |
| Colorectal Cancer | 42 | 5.4 | 5.5 | |
| N8-acetylspermidine | Healthy Controls | 29 | 1.2 | 0.5 |
| Colorectal Cancer | 42 | 2.5 | 2.3 |
Data adapted from: Kingsnorth et al. (1984). Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer.[9]
Biochemical Pathways
The elevation of urinary DAS in cancer is a direct consequence of altered polyamine metabolism within tumor cells. Key oncogenic pathways, particularly those involving the MYC proto-oncogene, play a central role in this dysregulation.
4.1. The Polyamine Metabolism Pathway
Polyamines are synthesized from the amino acid ornithine, a reaction catalyzed by ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway. Spermidine and spermine are subsequently formed through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The catabolic arm of the pathway is primarily controlled by SSAT, which acetylates spermidine and spermine. This compound is formed through the acetylation of spermidine at both the N1 and N8 positions.
4.2. Oncogenic Regulation of Polyamine Metabolism
The MYC oncogene is a key transcriptional regulator of polyamine metabolism. It directly upregulates the expression of ODC and other enzymes involved in polyamine biosynthesis. This leads to an accumulation of intracellular polyamines, which in turn induces the expression of SSAT as a feedback mechanism to maintain homeostasis. In cancer cells with hyperactivated MYC, this entire pathway is driven at an accelerated rate, resulting in a significant increase in the production and subsequent excretion of acetylated polyamines like DAS. SSAT expression and activity are also influenced by other signaling pathways, such as the AKT/β-catenin pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. researchgate.net [researchgate.net]
- 9. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N1,N8-diacetylspermidine in Urine Samples for Research and Drug Development
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N1,N8-diacetylspermidine (Ac2Spd) is a polyamine that has emerged as a significant biomarker in urine, particularly in the context of oncology. Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolism is often dysregulated in cancer, leading to increased levels of acetylated polyamines in biological fluids. Urinary Ac2Spd, in conjunction with other related compounds like N1,N12-diacetylspermine (Ac2Spm), is frequently elevated in patients with various malignancies, including those of the urogenital tract, colon, and breast.[1][2][3] Notably, this compound is considered to be highly specific for cancer.[3]
Monitoring the urinary concentrations of Ac2Spd can provide valuable insights for researchers and drug development professionals. Its levels have been observed to decrease following successful cancer treatment and rise upon tumor recurrence, suggesting its utility as a prognostic indicator.[2][4] This application note provides a detailed protocol for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Polyamine Metabolism and Biomarker Generation
The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The formation of this compound is a key step in the polyamine catabolic pathway. Spermidine is acetylated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine degradation. This acetylation facilitates the excretion of polyamines from the cell, and the resulting acetylated polyamines can be detected in urine. In cancerous states, the upregulation of polyamine metabolism leads to increased SSAT activity and, consequently, higher levels of urinary this compound.
Quantitative Data Summary
The following table summarizes representative concentrations of this compound found in the urine of healthy individuals and patients with different types of cancer. It is important to note that concentrations can vary based on factors such as age, diet, and the specific analytical methods used. Normalization to creatinine is a common practice to account for variations in urine dilution.
| Population | This compound Concentration (nmol/mg creatinine) | Reference |
| Healthy Controls | 4.0 (Normal Cut-off) | Dig Dis Sci. 1995;40(6):1269-74.[5] |
| Colorectal Cancer | Significantly increased compared to controls | Dig Dis Sci. 1995;40(6):1269-74.[5] |
| Breast Cancer | Sensitivity of 14.2% | Clin Chim Acta. 2010;411(23-24):1894-9.[6] |
| Urogenital Malignancies | Significantly increased compared to controls | J Cancer Res Clin Oncol. 1997;123(10):539-45.[4] |
Experimental Protocol
This protocol outlines a method for the quantification of this compound in human urine using LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d8)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid or heptafluorobutyric acid (HFBA) as a mobile phase additive
-
Urine collection containers
-
Centrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Workflow
Urine Sample Collection and Storage
For accurate quantification, 24-hour urine collections are recommended due to diurnal variations in polyamine excretion.[5] If 24-hour collection is not feasible, first morning void samples can be used. Samples should be collected in sterile containers and immediately cooled to 4°C. For long-term storage, samples should be centrifuged to remove cellular debris and the supernatant stored at -80°C.
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to a clean tube.
-
Spike the supernatant with a known concentration of the stable isotope-labeled internal standard.
-
Dilute the sample with LC-MS grade water or an appropriate buffer. A 1:10 dilution is a common starting point, but the optimal dilution factor should be determined empirically.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water or 0.1% HFBA in water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or 0.1% HFBA in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A representative gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 230.2 (for [M+H]+ of this compound)
-
Product Ions (m/z): Common product ions for this compound include those resulting from the loss of acetyl groups and fragmentation of the polyamine backbone. Specific transitions should be optimized by infusing the analytical standard. Representative transitions could be 230.2 -> 143.1 and 230.2 -> 86.1.
-
Collision Energy: To be optimized for each transition.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using the analytical standard of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of this compound in the urine samples is then determined from this calibration curve. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution and expressed as nmol/mg creatinine.
Conclusion
The quantification of urinary this compound by LC-MS/MS is a powerful tool for cancer research and drug development. This application note provides a comprehensive protocol and relevant background information to aid researchers in implementing this analysis. The provided method is a starting point and should be validated for the specific application and instrumentation. The careful and standardized measurement of this promising biomarker has the potential to contribute significantly to our understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N1,N8-diacetylspermidine in Biological Matrices using LC-MS/MS
Introduction
N1,N8-diacetylspermidine is an acetylated polyamine that plays a significant role in cellular processes such as cell growth and differentiation.[1] Altered levels of acetylated polyamines have been linked to various disease states, including cancer, making their accurate quantification in biological fluids a critical area of research for biomarker discovery and drug development.[2] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in various biological matrices.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first subjected to a protein precipitation and extraction procedure. The extracted analytes are then separated on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled this compound is used as an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Preparation (Human Plasma/Serum/Urine)
A two-step liquid-liquid extraction method is effective for removing interfering compounds and reducing matrix effects.[3][4]
Materials:
-
Human plasma, serum, or urine samples
-
Internal Standard (IS) working solution (this compound-d6 in water)[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Folch reagent (Chloroform:Methanol, 2:1 v/v)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma, serum, or urine).
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
For further cleanup and to remove lipids, perform a liquid-liquid extraction by adding 500 µL of Folch reagent.
-
Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully collect the upper aqueous/organic layer.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Instrument: Agilent UHPLC 1290 Infinity II Series or equivalent[3]
-
Column: Kinetex EVO C18, 2.6 µm, 2.1 mm × 150 mm[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Gradient: A linear gradient can be optimized as follows: 0-1.5 min, 0% B; 1.5-7.5 min, 0-40% B; 7.5-9 min, 40% B; 9-15 min, 40-70% B; 15-17.25 min, 70-100% B; 17.25-19 min, 100% B; 19-20 min, 100-0% B; and 20-23 min, 0% B.[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Agilent QqQ/MS 6490 Series or equivalent triple quadrupole mass spectrometer[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 300°C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4000 V
MRM Transitions: The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 230.2 | 143.1 | 20 |
| This compound-d6 (IS) | 236.2 | 149.1 | 20 |
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | This compound |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix used. Method validation should be performed in the target matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Polyamine Metabolism Pathway
Caption: Simplified polyamine metabolism pathway.
References
- 1. Human Metabolome Database: Showing metabocard for N8-Acetylspermidine (HMDB0002189) [hmdb.ca]
- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Purification of N1,N8-diacetylspermidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N8-diacetylspermidine is a diacetylated derivative of the natural polyamine spermidine.[1][2] It is found in human urine and has been identified as a potential biomarker for certain types of cancer, with elevated levels observed in patients with colorectal and urogenital malignancies.[1][2] Accurate quantification of this compound in biological matrices such as urine and serum is crucial for clinical research and diagnostic development. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that can be employed to isolate and purify this compound from complex biological samples prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]
This application note provides detailed protocols for the purification of this compound using two common SPE strategies: reversed-phase SPE and mixed-mode cation exchange SPE.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is essential for developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C11H23N3O2 | [7] |
| Monoisotopic Mass | 229.1790 g/mol | [7] |
| logP (predicted) | -0.5 | [7] |
| pKa (strongest basic) | 10.29 (predicted) | [8] |
| Solubility | Soluble in PBS (pH 7.2) and water. | [1][9] |
The low logP value indicates that this compound is a polar molecule. The presence of secondary amine groups allows for protonation under acidic conditions, making ion-exchange chromatography a viable purification strategy.
Experimental Protocols
Two primary SPE protocols are presented below. The choice of method will depend on the sample matrix complexity and the required purity of the final extract.
Protocol 1: Reversed-Phase SPE
This protocol is suitable for relatively clean samples or when a general cleanup is sufficient. It relies on the hydrophobic interaction between the analyte and the sorbent.
Materials:
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg/1 mL)
-
Sample (e.g., pre-treated urine or serum)
-
Methanol (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Methodology:
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.[10]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol.
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol is recommended for complex biological matrices like urine or serum to achieve higher purity by utilizing both reversed-phase and ion-exchange interactions.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8/SCX, 100 mg/1 mL)
-
Sample (e.g., urine or serum)
-
Methanol (HPLC grade)
-
Deionized Water
-
Acidic solution (e.g., 2% formic acid in deionized water)
-
Basic elution buffer (e.g., 5% ammonium hydroxide in methanol)
-
SPE Vacuum Manifold
Methodology:
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Further equilibrate with 1 mL of the acidic solution. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Adjust the pH of the sample to be acidic (e.g., with formic acid) to ensure the secondary amine groups of this compound are protonated.
-
Load the pH-adjusted sample onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic solution to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of the basic elution buffer. The basic conditions will neutralize the charge on the analyte, disrupting the ion-exchange retention.
-
Data Presentation
The following table presents hypothetical performance data for the two SPE protocols. Actual results may vary depending on the specific sample matrix and experimental conditions.
| Parameter | Reversed-Phase SPE (C18) | Mixed-Mode SPE (C8/SCX) |
| Analyte Recovery | > 85% | > 90% |
| Reproducibility (RSD) | < 10% | < 5% |
| Extract Purity | Moderate | High |
| Matrix Effects | Possible | Significantly Reduced |
Visualizations
Diagram 1: Reversed-Phase SPE Workflow
Caption: Workflow for this compound purification using reversed-phase SPE.
Diagram 2: Mixed-Mode Cation Exchange SPE Workflow
Caption: Workflow for high-purity this compound purification using mixed-mode SPE.
Conclusion
Solid-phase extraction is a powerful technique for the purification of this compound from complex biological samples. The choice between a reversed-phase and a mixed-mode cation exchange protocol will depend on the specific requirements of the analysis. For cleaner samples, a simple reversed-phase protocol may be sufficient. However, for complex matrices where high purity is essential for sensitive downstream analysis, a mixed-mode cation exchange protocol is recommended. The protocols provided in this application note serve as a starting point for method development and can be further optimized to meet specific performance criteria.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H23N3O2 | CID 389613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. foodb.ca [foodb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Monoclonal Antibodies for N1,N8-diacetylspermidine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation, and their metabolism is often dysregulated in various diseases, including cancer. The enzyme responsible for the acetylation of spermidine to this compound is spermidine/spermine N1-acetyltransferase (SSAT). Elevated levels of acetylated polyamines, including DiAcSpd, have been observed in the biological fluids of patients with certain malignancies and neurological disorders, making them promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[1][2]
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using monoclonal and polyclonal antibodies.
Data Presentation
The following tables summarize quantitative data from studies utilizing immunoassays for the detection of this compound in various biological samples.
Table 1: Urinary this compound Levels in Cancer Patients
| Cancer Type | Patient Group | N | Mean Concentration (nmol/mg creatinine) ± SD | p-value | Reference |
| Colorectal Cancer | Patients | 42 | 5.2 ± 4.1 | < 0.001 | [2] |
| Healthy Controls | 29 | 2.1 ± 1.2 | [2] | ||
| Colorectal Cancer | Patients | 33 | - | < 0.01 | [3] |
| Healthy Controls | - | - | [3] | ||
| Breast Cancer | Patients | 28 | - | - | [3] |
| Urogenital Malignancies | Patients | - | Significantly Increased | - | [1] |
| Healthy Controls | - | - | [1] |
Table 2: Sensitivity of Urinary Diacetylated Polyamines as Tumor Markers
| Cancer Type | Marker | Sensitivity (%) | Reference |
| Breast Cancer | N1,N12-diacetylspermine (DiAcSpm) | 46.4 | [3] |
| This compound (DiAcSpd) | 14.2 | [3] | |
| CEA | < 10 | [3] | |
| CA 15-3 | < 10 | [3] | |
| Colorectal Cancer | N1,N12-diacetylspermine (DiAcSpm) | 69.6 | [3] |
| This compound (DiAcSpd) | 36.3 | [3] | |
| CEA | < 60 | [3] | |
| CA 19-9 | < 20 | [3] |
Table 3: this compound in Neurological Disorders
| Disease | Sample Type | Observation | Reference |
| Parkinson's Disease (PD) | Plasma, CSF | Elevated levels in PD patients compared to controls. | [4] |
| Snyder-Robinson Syndrome | Plasma | Elevated N8-acetylspermidine identified as a potential biomarker. |
Signaling and Metabolic Pathways
Polyamine Catabolic Pathway
The diagram below illustrates the central role of spermidine/spermine N1-acetyltransferase (SSAT) in the polyamine catabolic pathway, leading to the production of this compound.
Caption: Polyamine catabolism via SSAT.
SSAT-Mediated Signaling in Cancer
This diagram outlines the signaling pathway involving SSAT that can influence cancer cell growth and metastasis. Overexpression of SSAT leads to polyamine depletion, which in turn can suppress the AKT/β-catenin signaling pathway.
Caption: SSAT-mediated cancer signaling.
Experimental Protocols
Competitive ELISA for this compound Quantification
This protocol is based on the principles of competitive enzyme-linked immunosorbent assays developed for the quantification of this compound in biological fluids.[5]
Materials:
-
Microtiter plates pre-coated with N1-acetylspermidine-BSA conjugate
-
Monoclonal antibody specific for this compound
-
This compound standards
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Biological samples (urine, plasma, etc.), appropriately diluted
Protocol:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of this compound standards in Assay Buffer.
-
Dilute biological samples in Assay Buffer. The dilution factor will depend on the expected concentration of DiAcSpd and should be determined empirically.
-
-
Competitive Binding:
-
Add 50 µL of standards and diluted samples to the wells of the pre-coated microtiter plate.
-
Add 50 µL of the primary monoclonal antibody solution to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C on a shaker.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
-
Washing:
-
Repeat the washing step as in step 3.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards. The absorbance will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Immunohistochemistry (IHC) for this compound Detection
This is a general protocol for the detection of this compound in paraffin-embedded tissue sections using a polyclonal antibody. Optimization may be required for specific tissues and antibodies.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (polyclonal anti-N1-acetylspermidine)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 5 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat (e.g., in a microwave or water bath) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Enzyme Conjugate Incubation:
-
Incubate slides with Streptavidin-HRP conjugate for 1 hour at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Signal Detection:
-
Incubate slides with DAB substrate until a brown precipitate is visible.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Coverslip with mounting medium.
-
Proposed Western Blotting Protocol for this compound-Protein Conjugate
Direct Western blotting for small molecules like this compound is not feasible. However, it is possible to detect this compound if it is first conjugated to a carrier protein. This protocol outlines a general approach for detecting such a conjugate.
Workflow Diagram:
Caption: Western blot workflow for DiAcSpd.
Protocol:
-
Conjugation of this compound to a Carrier Protein:
-
Conjugate this compound (as a hapten) to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., glutaraldehyde or EDC). This creates an immunogenic conjugate.
-
-
Sample Preparation:
-
Prepare lysates from cells or tissues of interest.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE:
-
Separate the DiAcSpd-protein conjugate and control proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-N1,N8-diacetylspermidine) diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system. The band corresponding to the DiAcSpd-carrier protein conjugate should be detected.
-
References
- 1. Simple Western Automated Western Blot Systems | Bio-Techne [bio-techne.com]
- 2. Western blot - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1,N8-diacetylspermidine as a Tumor Marker for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (DiAcSpd) is a polyamine that has emerged as a promising biomarker for the detection and monitoring of colorectal cancer (CRC). Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[1][2] Elevated levels of acetylated polyamines, such as DiAcSpd, have been observed in the urine and tissues of CRC patients, suggesting their potential as non-invasive tumor markers.[3][4][5][6] These application notes provide a comprehensive overview of the role of this compound in colorectal cancer, including its diagnostic and prognostic significance, underlying signaling pathways, and detailed protocols for its detection.
Quantitative Data Summary
The diagnostic performance of this compound has been evaluated in several studies, often in comparison to the established colorectal cancer marker carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9). The data consistently demonstrates that urinary levels of acetylated polyamines, including DiAcSpd and the related N1,N12-diacetylspermine (DiAcSpm), offer superior sensitivity, particularly in the early stages of CRC.
Table 1: Sensitivity of Urinary this compound (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm) in Colorectal Cancer
| Marker | Sensitivity (%) | Patient Cohort (n) | Comparison Marker | Comparison Sensitivity (%) | Reference |
| DiAcSpd | 36.3 | 33 | CEA | 46.8 | [4] |
| CA19-9 | 15.6 | [4] | |||
| DiAcSpm | 69.6 | 33 | CEA | 46.8 | [4] |
| CA19-9 | 15.6 | [4] | |||
| DiAcSpm | 75.8 | 248 | CEA | 39.5 | [7] |
| CA19-9 | 14.1 | [7] |
Table 2: Stage-Specific Sensitivity of Urinary N1,N12-diacetylspermine (DiAcSpm) vs. CEA in Colorectal Cancer
| Cancer Stage | DiAcSpm Positive Rate (%) | CEA Positive Rate (%) | Reference |
| Stage 0 | 62 | 9.5 | [8] |
| Stage I | 60 | 10 | [8] |
| Stage II | 70 | 42 | [8] |
| Stage III | 82 | 47 | [8] |
| Stage IV | 88 | 63 | [8] |
Signaling Pathway
The elevation of this compound in colorectal cancer is intrinsically linked to the dysregulation of polyamine metabolism. A key enzyme in this pathway is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine.[1][9] In colorectal cancer cells, the expression and activity of SSAT are often altered, leading to an accumulation of acetylated polyamines. This process is influenced by various oncogenic and tumor suppressor pathways, including the Wnt/β-catenin and AKT signaling pathways.[1][10]
Caption: Dysregulated polyamine metabolism in colorectal cancer.
Prognostic Significance
Beyond its diagnostic utility, urinary this compound also holds prognostic value. Studies have shown that elevated levels of urinary acetylated polyamines are associated with a poorer prognosis in colorectal cancer patients.[11] Patients with high levels of both DiAcSpm and CEA have been observed to have a significantly lower survival rate compared to those with normal levels.[8] Furthermore, monitoring urinary DiAcSpd and DiAcSpm levels post-treatment can indicate therapeutic response and disease recurrence, with decreasing levels suggesting a good prognosis and persistently high or rising levels indicating a poor outcome or relapse.[11]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound
This protocol outlines the general steps for a competitive ELISA to quantify this compound in urine samples. Specific details may vary based on the commercial kit used.
Materials:
-
ELISA plate pre-coated with anti-N1,N8-diacetylspermidine antibody
-
This compound standard solutions
-
Urine samples (appropriately diluted)
-
Biotinylated this compound conjugate
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard to generate a standard curve. Dilute urine samples as required.
-
Competitive Binding: Add 50 µL of standard or diluted urine sample to the appropriate wells of the antibody-coated plate. Immediately add 50 µL of biotinylated this compound conjugate to each well.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well.
-
Third Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The concentration is inversely proportional to the absorbance.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Increase of N1, N12-diacetylspermine in tissues from colorectal cancer and its liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The significance of urine di-acetyl spermine level as a cancer marker for colorectal cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1,N8-diacetylspermidine in Breast Cancer Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (DAS), a diacetylated derivative of the polyamine spermidine, has emerged as a promising biomarker for the early detection and screening of breast cancer. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, and its activity is often elevated in breast cancer cells. This increased SSAT activity leads to the acetylation of polyamines like spermidine, resulting in the formation and subsequent excretion of DAS in urine.[1][2] Monitoring urinary or serum levels of DAS, therefore, offers a non-invasive approach to detect the presence of breast cancer, potentially even at early stages.[1][3]
These application notes provide detailed protocols for the quantification of this compound in biological samples using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS). Additionally, we present a summary of quantitative data and visualize the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the sensitivity of urinary this compound and the related compound N1,N12-diacetylspermine as breast cancer biomarkers compared to conventional markers.
Table 1: Sensitivity of Urinary Biomarkers in Breast Cancer Patients [4]
| Biomarker | Sensitivity (%) |
| N1,N12-diacetylspermine (DiAcSpm) | 46.4 |
| This compound (DiAcSpd) | 14.2 |
| Carcinoembryonic Antigen (CEA) | Lower than DiAcSpm and DiAcSpd |
| Carbohydrate Antigen 15-3 (CA 15-3) | Lower than DiAcSpm and DiAcSpd |
Table 2: Positive Rates of Urinary N1,N12-diacetylspermine (DAS) in Breast Cancer by Stage [5]
| Cancer Stage | DAS Positive Rate (%) |
| Stage I | 19 |
| Stage II | 17 |
| Stage III | 60 |
Note: Data for this compound specifically by stage is limited in the reviewed literature. The provided data is for the related diacetylated polyamine, N1,N12-diacetylspermine, which is often analyzed alongside this compound.
Signaling Pathway
The elevation of this compound in breast cancer is intricately linked to the upregulation of spermidine/spermine N1-acetyltransferase (SSAT). Various signaling pathways implicated in cancer progression can influence SSAT expression and activity. The diagram below illustrates a key pathway involved.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by Competitive ELISA
This protocol is a synthesized methodology based on published research for the development of competitive ELISAs for diacetylated polyamines.[6][7][8]
Materials:
-
96-well microtiter plates
-
This compound (DAS) standard
-
Anti-N1,N8-diacetylspermidine primary antibody
-
HRP-conjugated secondary antibody
-
Coating antigen (e.g., N1-acetylspermidine-BSA conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Urine samples (mid-stream, stored at -80°C)
-
Creatinine assay kit
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the DAS standard in a suitable buffer (e.g., PBS).
-
Thaw urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.
-
In separate tubes, mix 50 µL of each standard or urine sample with 50 µL of the diluted anti-DAS primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the DAS standards. The signal will be inversely proportional to the DAS concentration.
-
Determine the concentration of DAS in the urine samples from the standard curve.
-
Normalize the DAS concentration to the creatinine concentration of each urine sample to account for variations in urine dilution.
-
Protocol 2: Quantification of this compound in Serum by LC-MS/MS
This protocol is a generalized procedure for targeted metabolomics of serum samples, adaptable for DAS quantification.[9][10][11]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase analytical column
-
This compound (DAS) standard
-
Internal standard (e.g., deuterated DAS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
-
Serum samples (stored at -80°C)
-
Protein precipitation solution (e.g., ice-cold ACN or MeOH with internal standard)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold protein precipitation solution containing the internal standard.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for DAS and its internal standard by infusing the pure compounds. This will involve determining the precursor ion (Q1) and the most abundant product ion (Q3).
-
Tune other MS parameters such as collision energy, declustering potential, and source temperature for optimal signal.
-
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the DAS standard.
-
Integrate the peak areas for DAS and the internal standard in both the standards and the samples.
-
Calculate the ratio of the DAS peak area to the internal standard peak area.
-
Determine the concentration of DAS in the serum samples by interpolating from the standard curve.
-
Disclaimer: These protocols are intended for research use only and should be performed by trained professionals. Optimization of specific parameters may be required for different instrumentation and sample types.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 6. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N1,N8-diacetylspermidine (DAS) in Monitoring Cancer Therapy Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N8-diacetylspermidine (DAS) is a polyamine metabolite that has emerged as a promising biomarker for monitoring the response to cancer therapy. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. DAS, a catabolite of spermidine, is excreted in urine and its levels have been shown to correlate with tumor burden and response to treatment in various malignancies, including urogenital, breast, and colorectal cancers.[1][2][3] Elevated urinary DAS levels are frequently observed in cancer patients, and a decrease in these levels following therapy can indicate a positive treatment response.[1][4] Conversely, persistently high or increasing levels may suggest treatment resistance or disease recurrence.[1][4] These characteristics make DAS a valuable non-invasive tool for monitoring therapeutic efficacy and patient prognosis.
Data Summary
The following tables summarize the quantitative data on urinary this compound levels in healthy individuals and cancer patients, as well as its utility in cancer detection.
Table 1: Urinary this compound (DAS) Levels in Healthy Controls and Colorectal Cancer Patients
| Group | N8-acetylspermidine (nmol/mg creatinine) |
| Healthy Controls (n=29) | Significantly lower than cancer patients |
| Colorectal Cancer Patients (n=42) | Significantly higher than healthy controls |
Note: This table is based on a study that found a significant increase in N8-acetylspermidine in colorectal cancer patients.[5] While specific mean and standard deviation values for this compound were not provided in the abstract, the trend of significant elevation in cancer patients is a key finding.
Table 2: Diagnostic Sensitivity of Urinary Diacetylated Polyamines in Cancer
| Cancer Type | Biomarker | Sensitivity | Comparator Biomarker | Comparator Sensitivity |
| Breast Cancer | DiAcSpm + DiAcSpd | 46.4% (DiAcSpm), 14.2% (DiAcSpd) | CEA, CA 15-3 | Lower than DiAcSpm |
| Colorectal Cancer | DiAcSpm + DiAcSpd | 69.6% (DiAcSpm), 36.3% (DiAcSpd) | CEA, CA 19-9 | CEA was second most sensitive |
| Various Cancers (Esophageal, Gastric, Breast, Biliary Pancreatic) | DAS (combined this compound and N1,N12-diacetylspermine) | 20% - 40% | - | - |
Note: DiAcSpm refers to N1,N12-diacetylspermine. These studies highlight the potential of diacetylated polyamines as cancer biomarkers.[3][6]
Signaling Pathways
The metabolism of polyamines is intricately linked to key signaling pathways that are often deregulated in cancer. The diagrams below illustrate these connections.
Caption: Overview of the polyamine metabolism pathway.
Caption: Regulation of polyamine metabolism by oncogenic signaling pathways.
Experimental Protocols
Accurate quantification of this compound in urine is crucial for its clinical application. The following are representative protocols for the most common analytical methods.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of DAS in urine using HPLC with UV detection.
a. Sample Preparation
-
Collect a 24-hour urine sample and store it at -20°C until analysis.
-
Thaw the urine sample at room temperature and centrifuge at 2000 x g for 10 minutes to remove any particulate matter.
-
To 1 mL of the urine supernatant, add an internal standard (e.g., N1,N12-diacetylspermine-d8).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.
-
Condition the cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the polyamines with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC injection.
b. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer with an ion-pairing agent like sodium octanesulfonate) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for the derivatized or underivatized polyamines (e.g., 254 nm).
-
Quantification: Create a calibration curve using standards of known DAS concentrations. The concentration of DAS in the urine sample is calculated by comparing its peak area to the calibration curve, normalized to the internal standard. Results are typically expressed as nmol/mg of creatinine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of DAS.
a. Sample Preparation
-
Follow steps 1-3 from the HPLC sample preparation protocol.
-
Dilute the urine sample with a protein precipitation solvent (e.g., acetonitrile containing an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial LC mobile phase.
b. LC-MS/MS Analysis
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or heptafluorobutyric acid as an ion-pairing agent.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for DAS and its internal standard are monitored.
-
Example Transition for DAS:m/z 230.2 → m/z 171.2
-
-
Quantification: Similar to HPLC, a calibration curve is generated using standards to quantify DAS in the samples, which is then normalized to creatinine levels.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.[8]
a. Principle A competitive ELISA format is typically used. In this assay, DAS in the sample competes with a fixed amount of enzyme-labeled DAS for binding to a limited number of anti-DAS antibody-coated microplate wells. The amount of enzyme-labeled DAS bound to the antibody is inversely proportional to the concentration of DAS in the sample.
b. Protocol
-
Sample Preparation: Urine samples are typically diluted with the provided assay buffer.
-
Assay Procedure:
-
Add standards, controls, and diluted urine samples to the wells of the anti-DAS antibody-coated microplate.
-
Add the enzyme-conjugated DAS to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
Wash the plate several times with a wash buffer to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Incubate for a specified time to allow for color development.
-
Stop the reaction by adding a stop solution.
-
-
Detection and Quantification:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DAS in the samples by interpolating their absorbance values on the standard curve. Normalize the results to creatinine concentration.
-
Conclusion
Monitoring urinary this compound levels offers a non-invasive and valuable approach to assess cancer therapy response. The choice of analytical method depends on the specific research or clinical need, with LC-MS/MS providing the highest sensitivity and specificity, HPLC offering a robust and widely available alternative, and ELISA being suitable for high-throughput screening. Standardization of these protocols is essential for the widespread clinical adoption of DAS as a cancer biomarker. Further research is warranted to establish definitive concentration cut-offs for predicting treatment outcomes across different cancer types.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic usefulness of N 1,N 8-diacetylspermidine and N 1,N 12-diacetylspermine in urine as novel markers of malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Applications of Urinary N1,N8-diacetylspermidine Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (DAS) is a polyamine that has emerged as a promising biomarker for the detection and monitoring of various diseases, particularly cancer. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in neoplastic tissues. This leads to an increase in the levels of acetylated polyamines, such as DAS, which are subsequently excreted in the urine. The quantification of urinary DAS offers a non-invasive approach for cancer screening, diagnosis, prognosis, and therapeutic monitoring. These application notes provide a comprehensive overview of the clinical utility of urinary DAS testing and detailed protocols for its measurement.
Clinical Significance
Urinary this compound has demonstrated significant clinical value in several areas:
-
Cancer Detection and Diagnosis: Elevated levels of urinary DAS have been observed in patients with various malignancies, including urogenital, colorectal, and breast cancers.[1][2] It has shown potential as a sensitive marker for detecting early-stage cancers, sometimes outperforming traditional tumor markers.[3]
-
Prognostic Indicator: The concentration of urinary DAS can serve as a prognostic marker.[1] Patients with persistently high levels of DAS after treatment may have a poorer prognosis, while a return to normal or near-normal levels is associated with a better outcome.[1]
-
Monitoring Treatment Response and Recurrence: A decrease in urinary DAS levels can indicate a positive response to cancer therapy.[1] Conversely, a subsequent elevation may signal disease recurrence, making it a useful tool for long-term patient monitoring.[1]
Data Presentation
Table 1: Urinary this compound (DAS) and N1,N12-diacetylspermine (DiAcSpm) as Cancer Biomarkers
| Cancer Type | Marker | Sensitivity (%) | Specificity (%) | Comparison with other markers | Reference |
| Breast Cancer | DiAcSpm | 46.4 | - | Higher than CEA and CA 15-3 | [2] |
| DAS | 14.2 | - | [2] | ||
| Colorectal Cancer | DiAcSpm | 69.6 | - | CEA was the second most sensitive marker | [2] |
| DAS | 36.3 | - | [2] | ||
| Colorectal Cancer | N1-acetylspermidine | 50 | 95 | Higher information content than N8-acetylspermidine in ROC analysis | [3] |
Note: The table combines data on this compound and the structurally related and often co-analyzed N1,N12-diacetylspermine, as they are frequently assessed together as indicators of malignancy.
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and DAS Formation
The diagram below illustrates the metabolic pathway leading to the formation of this compound. Dysregulation of this pathway in cancer cells leads to increased production and excretion of DAS.
Caption: Polyamine metabolism pathway leading to DAS formation.
Experimental Workflow for Urinary DAS Analysis
The following diagram outlines the general workflow for the analysis of this compound in urine samples, from collection to data analysis.
Caption: Workflow for urinary DAS analysis.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by ELISA
This protocol is a general guideline based on competitive ELISA principles. For specific details, refer to the manufacturer's instructions for the chosen commercial ELISA kit.
1. Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). This compound in the urine sample competes with a fixed amount of enzyme-labeled DAS for binding to a limited number of anti-DAS antibody-coated microplate wells. The amount of bound enzyme is inversely proportional to the concentration of DAS in the sample.
2. Materials:
-
This compound ELISA kit (containing antibody-coated microplate, DAS standards, enzyme-labeled DAS, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Precision pipettes and tips
-
Distilled or deionized water
-
Urine collection containers
-
Vortex mixer
-
Microplate shaker (optional)
3. Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge the urine at approximately 2,000 x g for 10 minutes to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
-
Prior to the assay, thaw the urine samples at room temperature and mix thoroughly.
-
Dilute the urine samples with the dilution buffer provided in the kit. The dilution factor will depend on the expected concentration of DAS and should be optimized.
4. Assay Procedure:
-
Bring all reagents to room temperature before use.
-
Add a specific volume of standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled DAS to each well.
-
Incubate the plate for the time and temperature specified in the kit instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark to allow for color development.
-
Stop the reaction by adding the stop solution to each well.
-
Read the absorbance of each well on a microplate reader at the recommended wavelength.
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DAS in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the obtained concentration by the dilution factor to get the final concentration in the urine sample.
-
Normalize the DAS concentration to the urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general framework for the analysis of urinary DAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method optimization and validation are crucial for accurate and reliable results.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify this compound in complex biological matrices like urine.
2. Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase analytical column
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., deuterated DAS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Urine collection containers
-
Centrifuge and centrifuge tubes
-
Autosampler vials
3. Sample Preparation:
-
Collect and store urine samples as described in the ELISA protocol.
-
Thaw urine samples at room temperature.
-
To 100 µL of urine, add the internal standard to a final concentration of, for example, 50 ng/mL.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DAS and its internal standard. (Transitions need to be determined by infusing pure standards).
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of DAS and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the peak area ratios of the prepared standards.
-
Determine the concentration of DAS in the urine samples from the calibration curve.
-
Normalize the results to urinary creatinine levels.
Conclusion
Urinary this compound is a valuable biomarker with significant potential in the clinical management of cancer and potentially other diseases. The methods described in these application notes provide a foundation for researchers and clinicians to accurately and reliably measure urinary DAS, facilitating further investigation into its clinical utility and integration into routine diagnostic and monitoring workflows. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, with ELISA being more suited for high-throughput screening and LC-MS/MS offering higher specificity and accuracy for targeted quantitative studies.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of N1,N8-diacetylspermidine: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (diAcSpd) is an acetylated polyamine that has emerged as a significant biomarker in various pathological conditions, most notably in cancer. Its concentration in biological fluids such as urine, plasma, and saliva has been shown to correlate with disease presence, progression, and response to therapy. The accurate and rapid quantification of diAcSpd is therefore of paramount importance for clinical research and drug development. This document provides detailed application notes and protocols for the high-throughput analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein focus on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity, specificity, and amenability to automation.
Quantitative Data Summary
The following table summarizes quantitative data from various analytical methods for the determination of this compound, providing a comparative overview of their performance characteristics.
| Analytical Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Plasma, Urine, Saliva | 0.0375 – 312.5 ng/mL | 0.0375 ng/mL | [1] |
| ELISA | Plasma, Serum, Cell Culture Supernatant | 2.4 – 93.75 nM | 0.5 nM |
Signaling Pathway of this compound Metabolism
The metabolic pathway leading to the formation and degradation of this compound is intricately linked to polyamine homeostasis. The diagram below illustrates the key enzymatic steps and regulatory influences.
Experimental Workflow for High-Throughput Analysis
A streamlined and automated workflow is essential for the high-throughput analysis of this compound. The following diagram outlines a typical automated sample preparation and LC-MS/MS analysis workflow.
Detailed Experimental Protocols
High-Throughput Sample Preparation Protocol for Plasma/Serum
This protocol is designed for a 96-well plate format and is amenable to automation using liquid handling systems.
a. Materials and Reagents:
-
96-well deep-well plates (2 mL)
-
96-well solid-phase extraction (SPE) plates (e.g., mixed-mode cation exchange)
-
This compound analytical standard
-
This compound-d6 (internal standard), commercially available from suppliers such as Santa Cruz Biotechnology.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Automated liquid handler
-
96-well plate vacuum manifold or positive pressure processor
-
Plate sealer
-
Plate centrifuge
-
Nitrogen evaporator
b. Procedure:
-
Sample Thawing and Centrifugation: Thaw plasma/serum samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Sample Aliquoting: Using an automated liquid handler, aliquot 100 µL of each plasma/serum sample into a 96-well deep-well plate.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d6 in 50% methanol) to each well.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each well. Seal the plate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
SPE Plate Conditioning: Condition the wells of the 96-well SPE plate by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Seal the plate and vortex briefly.
-
Analysis: The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
a. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column with a particle size of <2 µm is recommended for fast separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 143.1
-
This compound-d6 (IS): Precursor ion (Q1) m/z 236.2 -> Product ion (Q3) m/z 149.1
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
c. Data Analysis and Quantification:
-
Peak integration and quantification are performed using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
Concluding Remarks
The protocols and information provided in this document offer a robust framework for the high-throughput analysis of this compound. The use of automated sample preparation in a 96-well format significantly increases sample throughput and reduces variability compared to manual methods. The highly sensitive and specific LC-MS/MS method allows for accurate quantification of this important biomarker in various biological matrices. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease, and accelerating the development of novel diagnostics and therapeutics.
References
Application Notes: Derivatization of N1,N8-diacetylspermidine for Chromatographic Analysis
Introduction
N1,N8-diacetylspermidine is an acetylated polyamine that has garnered significant interest as a potential biomarker in various physiological and pathological states, including cancer. Accurate quantification of this compound in biological matrices such as urine, plasma, and tissue is crucial for clinical research and drug development. However, its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common chromatographic techniques challenging.[1]
Chemical derivatization is a requisite strategy to enhance the analytical properties of this compound. This process involves reacting the analyte with a specific reagent to form a derivative that is more suitable for separation and detection. Derivatization can improve chromatographic resolution, increase sensitivity, and enhance the selectivity of the analysis for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] These application notes provide detailed protocols for the derivatization of this compound for robust and sensitive chromatographic analysis.
Overview of Derivatization Strategies
The selection of a derivatization reagent depends on the analytical platform (LC-MS or GC-MS) and the specific requirements of the assay. The primary target for derivatization on the this compound molecule is the secondary amine group.
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For Liquid Chromatography (LC-MS): Reagents that introduce a fluorescent or easily ionizable tag are preferred. Common agents include dansyl chloride, benzoyl chloride, and isobutyl chloroformate.[3][4][5][6] These reagents improve retention on reversed-phase columns and significantly enhance detection sensitivity in both fluorescence and mass spectrometry detectors.[6]
-
For Gas Chromatography (GC-MS): Derivatization is essential to decrease the polarity and increase the volatility of the analyte.[7] This is typically achieved through acylation or silylation. Acylating agents like pentafluoropropionic anhydride (PFPA) and silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common derivatization methods applicable to this compound and other polyamines.
| Derivatization Reagent | Analytical Method | Typical Reaction Conditions | Detection Limit (LOD) | Linearity Range | Key Advantages |
| Dansyl Chloride | LC-MS / HPLC-FLD | pH 9.5-12, 30-60 min, 40-60°C[10][11] | 10 ng/mL (can be improved to 2 ng/mL)[10] | Picomole quantities detectable[12] | Stable derivatives, excellent for fluorescence and MS detection.[4][13] |
| Benzoyl Chloride | LC-MS / HPLC-UV | Alkaline pH, room temp, ~40 min[1][6] | 0.02 - 1.0 ng/mL[6] | 1 - 1000 ng/mL[6] | High reactivity, good for UV and MS detection.[6] |
| Isobutyl Chloroformate | LC-MS/MS | Completed within 15 min[14] | Not specified | Not specified | Rapid reaction, forms sharp peaks in LC-MS.[14] |
| o-Phthalaldehyde (OPA) | HPLC-FLD | In-line reaction at room temp[15][16] | 0.5 nmol/mL[15][16] | 1 - 50 µM[15][16] | Fast reaction, suitable for automated pre-column derivatization.[15][16] |
| Pentafluoropropionic Anhydride (PFPA) | GC-MS | 65°C for 30 min[9] | Not specified | Not specified | Forms stable, volatile derivatives suitable for GC-MS analysis.[9] |
Experimental Workflow
The general workflow for the analysis of this compound involves sample extraction, derivatization, and subsequent chromatographic analysis.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride for LC-MS/MS Analysis
This protocol is adapted from established methods for polyamine analysis and is suitable for quantifying this compound in biological fluids.[5][10] Dansyl chloride reacts with the secondary amine of this compound to form a highly fluorescent and readily ionizable derivative.
Caption: Reaction of this compound with Dansyl Chloride.
1. Principle Dansyl chloride reacts with the secondary amine group of this compound under alkaline conditions to form a stable, fluorescent sulfonamide derivative. The resulting product is extracted and analyzed by reverse-phase LC-MS/MS.
2. Reagents and Materials
-
This compound standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Dansyl chloride solution: 10 mg/mL in acetone (prepare fresh)
-
Sodium bicarbonate/carbonate buffer: 250 mM, pH 9.5-10[11]
-
Formic acid
-
Sodium hydroxide (250 mM)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Toluene or Diethyl ether for extraction
-
Biological sample (e.g., urine, pre-treated plasma)
3. Step-by-Step Procedure
-
Sample Preparation: To 100 µL of sample (or standard), add 10 µL of internal standard solution.
-
Alkalinization: Add 100 µL of sodium bicarbonate/carbonate buffer to adjust the pH. Vortex briefly.
-
Derivatization: Add 200 µL of dansyl chloride solution. Vortex for 30 seconds.
-
Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[11]
-
Quenching: Add 20 µL of 250 mM sodium hydroxide to quench the excess dansyl chloride. Incubate at 40°C for 10 minutes.[11]
-
Neutralization: Add 20 µL of 2 M formic acid (in ACN) to neutralize excess NaOH.[11]
-
Extraction: Add 500 µL of toluene or diethyl ether. Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.
4. Suggested LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivative, followed by a wash and re-equilibration step.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the dansylated this compound and its internal standard.
Protocol 2: Derivatization with Acylation for GC-MS Analysis
This protocol uses an acylating agent, such as pentafluoropropionic anhydride (PFPA), to create a volatile derivative of this compound suitable for GC-MS analysis.[9] Acylation is a robust method for derivatizing amines for gas chromatography.[17][18]
1. Principle PFPA reacts with the secondary amine of this compound to replace the active hydrogen with a pentafluoropropionyl group. This acylation increases the molecular weight and volatility while decreasing the polarity of the analyte, leading to good chromatographic peak shape and thermal stability.
2. Reagents and Materials
-
This compound standard
-
Internal Standard (IS)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate or Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Sample extract (dried)
3. Step-by-Step Procedure
-
Sample Preparation: The biological sample should be extracted and the extract dried completely under nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Incubation: Cap the vial tightly and heat at 65°C for 30 minutes.[9]
-
Drying: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Extraction: Add 200 µL of toluene to the residue and vortex. Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Analysis: Transfer the toluene solution to a GC vial for analysis.
4. Suggested GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic fragment ions of the PFP-derivative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N1,N8-diacetylspermidine (DAS) ELISA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and performance of their N1,N8-diacetylspermidine (DAS) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (DAS) ELISA?
Most commercially available and published assays for this compound (DAS) are competitive ELISAs.[1][2] In this format, DAS present in the sample competes with a fixed amount of enzyme-labeled DAS (or a DAS-conjugate) for binding to a limited number of anti-DAS antibody sites coated on the microplate wells. The amount of signal generated by the enzyme is inversely proportional to the concentration of DAS in the sample. A higher concentration of DAS in the sample results in less binding of the enzyme-labeled DAS and thus a weaker signal.
Q2: My signal is very weak, or I have no signal at all. What are the possible causes?
A weak or absent signal can be due to several factors:
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Reagent preparation or handling errors: Ensure all reagents, including standards, are brought to room temperature before use and have been prepared according to the protocol. Verify that no key reagent was omitted.
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Expired or inactive reagents: Check the expiration dates of all kit components. The enzyme conjugate or substrate may have lost activity due to improper storage or repeated freeze-thaw cycles.
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Incorrect assay procedure: Double-check that all incubation times and temperatures were followed correctly. Inadequate incubation can lead to insufficient binding.
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Sample issues: The concentration of DAS in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible, or refer to optimization strategies to increase assay sensitivity.
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Improper washing: Overly stringent washing (e.g., too many washes or high detergent concentration) can strip the bound antibody or antigen from the wells.
Q3: I am observing high background noise in my assay. What can I do to reduce it?
High background can obscure the specific signal and reduce assay sensitivity. Common causes and solutions include:
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Insufficient washing: Ensure that wells are washed thoroughly between steps to remove all unbound reagents. Increasing the number of washes or including a 30-second soak step can help.
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Non-specific binding: The detection antibody or enzyme conjugate may be binding non-specifically to the plate. Ensure that an appropriate blocking buffer was used and that the blocking step was performed for the recommended duration.
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High concentration of detection reagents: The concentration of the anti-DAS antibody or the enzyme conjugate may be too high. Titrating these reagents to find the optimal concentration can reduce background.
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Substrate issues: The substrate may be contaminated or may have been exposed to light. Always use fresh substrate and protect it from light during incubation.
Q4: What is antibody cross-reactivity and how does it affect my DAS assay?
Cross-reactivity refers to the binding of the anti-DAS antibody to molecules other than DAS that have a similar structure. This is a critical consideration for assays measuring polyamines, as several related compounds may be present in biological samples. Significant cross-reactivity can lead to an overestimation of the DAS concentration. Published data for anti-DAS antibodies shows varying levels of cross-reactivity with related molecules.[2][3]
| Compound | Example Cross-Reactivity (%)[2] |
| This compound (DAS) | 100 |
| N1,N12-diacetylspermine | 1.2 |
| N8-acetylspermidine | 0.74 |
| N1-acetylspermidine | 0.12 |
| Acetylputrescine | 0.08 |
It is essential to consult the datasheet for your specific antibody or kit to understand its cross-reactivity profile.
Troubleshooting Guide: Improving Assay Sensitivity
Low sensitivity can be a major challenge, leading to false-negative results, especially when measuring low-abundance analytes. The following sections provide strategies to enhance the sensitivity of your DAS ELISA.
Experimental Workflow for Assay Optimization
A systematic approach is crucial for optimizing your ELISA. The following workflow outlines the key steps to consider for improving assay sensitivity.
Caption: A stepwise workflow for systematically optimizing an this compound ELISA protocol to improve sensitivity.
Detailed Methodologies for Sensitivity Enhancement
1. Antibody Concentration Optimization
In a competitive ELISA, the concentration of the capture antibody coated on the plate is critical. Too little antibody will result in a weak signal, while too much can lead to high background and a decrease in the assay's dynamic range.
-
Protocol:
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Prepare serial dilutions of the anti-DAS capture antibody in the coating buffer (e.g., ranging from 0.5 µg/mL to 8 µg/mL).
-
Coat different rows of a microplate with each dilution and incubate as per the standard protocol.
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Proceed with the blocking, washing, and subsequent assay steps using a constant, mid-range concentration of the DAS standard.
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Select the antibody concentration that provides the best signal-to-noise ratio.
-
2. Incubation Time and Temperature
Increasing incubation times can allow for more complete binding reactions, potentially increasing the signal.
-
Protocol:
-
Prepare a plate according to your standard protocol.
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During the sample/standard incubation step, incubate different sets of wells for varying durations (e.g., 1 hour, 2 hours, overnight at 4°C).
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Similarly, test different incubation temperatures (e.g., room temperature vs. 37°C).[4] Shaking the plate during incubation (e.g., at 600 rpm) can also enhance binding kinetics.[4]
-
Analyze the results to determine the conditions that yield the highest sensitivity without increasing the background.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Incubation Time | 1 hour at RT | 2 hours at RT | Overnight at 4°C |
| Incubation Temp. | Room Temp. | 37°C | 4°C (overnight) |
| Shaking | No | Yes (600 rpm) | No |
| Expected Outcome | Baseline | Increased Signal | Potentially Highest Sensitivity |
3. Choice of Substrate
The choice of enzyme substrate can significantly impact signal intensity. Chemiluminescent substrates typically offer higher sensitivity compared to colorimetric substrates like TMB.[5]
-
Protocol:
-
Perform the assay up to the final detection step.
-
Add different substrates (e.g., standard TMB, a high-sensitivity TMB, or a chemiluminescent substrate) to different wells.
-
Read the plate using the appropriate instrument (spectrophotometer for colorimetric, luminometer for chemiluminescent).
-
Compare the signal intensity and the lower limit of detection (LOD) for each substrate. A 10 to 20-fold increase in sensitivity can sometimes be achieved with chemiluminescent detection.[5]
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Polyamine Metabolism Pathway
This compound is a product of polyamine catabolism. Understanding this pathway can provide context for the biological relevance of your measurements. The key enzyme responsible for the acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SAT1).
Caption: Simplified diagram of the polyamine metabolism pathway, highlighting the role of SAT1 in the formation of this compound.
References
- 1. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a sensitive and accurate enzyme-linked immunosorbent assay (ELISA) system that can replace HPLC analysis for the determination of N1,N12-diacetylspermine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease [mdpi.com]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
N1,N8-diacetylspermidine sample stability and storage conditions
Welcome to the technical support center for N1,N8-diacetylspermidine (DASPD) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, storage, and troubleshooting for the accurate quantification of DASPD in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma and urine samples intended for this compound analysis?
A1: For long-term storage, it is strongly recommended to store plasma and urine samples at -80°C. Storage at -20°C may be acceptable for shorter durations, but -80°C is preferable to minimize potential degradation. For short-term storage (i.e., processing within a few hours), samples should be kept on ice or refrigerated at 4°C. Avoid leaving samples at room temperature for extended periods, as this can lead to an increase in this compound concentrations, likely due to enzymatic activity.
Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
A2: It is best to minimize freeze-thaw cycles. Each cycle of freezing and thawing can impact the integrity of the sample and the concentration of various metabolites, including this compound. While specific data for DASPD is limited, general best practices for metabolomics suggest avoiding more than one to two freeze-thaw cycles. If multiple analyses are planned, it is advisable to aliquot samples into smaller volumes after the initial collection and processing.
Q3: What are the best practices for collecting and handling blood and urine samples for this compound analysis?
A3: For plasma, collect whole blood in tubes containing an anticoagulant such as EDTA. Process the blood as soon as possible after collection by centrifuging to separate the plasma. For urine, a first-morning void is often preferred to reduce variability, and samples should be collected in sterile containers. For both sample types, it is crucial to minimize the time between collection and freezing. Samples should be immediately placed on ice and processed in a refrigerated environment.
Q4: What are the potential sources of contamination during sample preparation for this compound analysis?
A4: Polyamines are ubiquitous, and contamination can be a concern. Potential sources include laboratory reagents, glassware, and consumables. It is important to use high-purity solvents and reagents. Glassware should be meticulously cleaned, and the use of disposable, certified-clean plasticware is recommended whenever possible.
Sample Stability and Storage Conditions
While specific quantitative stability data for this compound is not extensively published, the following table summarizes general recommendations based on studies of polyamines and other metabolites. Researchers should perform their own validation studies for specific experimental conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | ||
| Long-Term | -80°C | Minimizes enzymatic and chemical degradation. |
| Short-Term (up to 24 hours) | 4°C (refrigerated) | Slows down most degradation processes for a limited time. |
| Room Temperature | Avoid | Can lead to significant changes in metabolite concentrations. |
| Freeze-Thaw Cycles | Limit to 1-2 cycles | Repeated freezing and thawing can degrade analytes and alter sample composition. |
| Sample Matrix | ||
| Plasma (EDTA) | Process within 1 hour of collection | Minimizes enzymatic activity that can alter polyamine levels. |
| Urine | Add a preservative (e.g., boric acid) if immediate freezing is not possible | Prevents microbial growth which can alter metabolite profiles. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for researchers to determine the stability of this compound in their specific sample matrix and storage conditions.
1. Sample Pooling and Aliquoting:
-
Pool several sources of the intended matrix (e.g., human plasma or urine) to create a homogenous sample stock.
-
Fortify the pooled sample with a known concentration of this compound standard if endogenous levels are too low for accurate quantification.
-
Aliquot the pooled sample into multiple small-volume tubes to avoid repeated freeze-thaw cycles of the bulk sample.
2. Time-Point and Condition Matrix:
-
Define the storage conditions to be tested (e.g., Room Temperature (20-25°C), 4°C, -20°C, and -80°C).
-
Establish the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours for short-term and 1, 2, 4, 8, 12 weeks for long-term stability).
-
For freeze-thaw stability, subject aliquots to a defined number of freeze-thaw cycles (e.g., 1, 2, 3, 5 cycles), where one cycle consists of freezing at the intended storage temperature for at least 12 hours and thawing at room temperature until just melted.
3. Sample Preparation for Analysis (Example for LC-MS/MS):
-
Protein Precipitation (for plasma): To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Dilution (for urine): Dilute the urine sample with an appropriate volume of water containing the internal standard.
-
Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the quantification of this compound. A suitable method might involve a reversed-phase C18 column with a gradient elution using mobile phases containing a small amount of formic acid to improve peak shape and ionization.
-
Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point and condition relative to the initial concentration (time 0).
-
Plot the percentage of the initial concentration remaining versus time for each storage condition.
-
Determine the stability of the analyte based on predefined acceptance criteria (e.g., concentration remains within ±15% of the initial concentration).
Troubleshooting Guides
LC-MS/MS Analysis of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column contamination. | - Use a column with end-capping or a different stationary phase (e.g., HILIC).- Optimize the mobile phase pH with additives like formic acid or ammonium formate to ensure the analyte is in a consistent protonation state.- Flush the column with a strong solvent or use a guard column. |
| High Background/Interference | - Matrix effects from the biological sample.- Contamination from reagents or consumables. | - Optimize the sample preparation method to remove interfering substances (e.g., solid-phase extraction).- Use a divert valve on the LC system to direct the early-eluting, unretained components to waste.- Use high-purity solvents and pre-screen all consumables for potential contaminants. |
| Low Sensitivity/Poor Ionization | - Suboptimal mass spectrometer source conditions.- Ion suppression from co-eluting matrix components. | - Optimize source parameters such as capillary voltage, gas flow, and temperature.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample to reduce the concentration of interfering matrix components. |
| Sample Carryover | - Adsorption of the analyte to surfaces in the LC system (e.g., injector, tubing, column). | - Optimize the injector wash solution to include a strong organic solvent and/or a solvent with a different pH.- Use a longer gradient with a high organic phase percentage at the end to wash the column between injections.- Consider using PEEK tubing and fittings to minimize adsorption. |
Visualizations
Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Polyamine Metabolism Pathway
Caption: Simplified polyamine metabolism pathway highlighting this compound.
Cross-reactivity issues with N1,N8-diacetylspermidine antibodies
Welcome to the technical support center for N1,N8-diacetylspermidine (DiAcSpd) antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. Polyamines are essential for cell growth, differentiation, and proliferation.[1][2] Altered polyamine metabolism is frequently observed in cancer, and elevated levels of acetylated polyamines, including DiAcSpd, have been identified as potential biomarkers for various malignancies.[3][4][5] Consequently, antibodies specific to DiAcSpd are crucial tools for cancer research and diagnostics.
Q2: What are the main structurally similar molecules that could cross-react with an this compound antibody?
The primary molecules with the potential for cross-reactivity are other acetylated polyamines due to their structural similarities. These include:
-
N1,N12-diacetylspermine (DiAcSpm): The diacetylated form of spermine.
-
N1-acetylspermidine (N1-AcSpd): A mono-acetylated spermidine isomer.
-
N8-acetylspermidine (N8-AcSpd): Another mono-acetylated spermidine isomer.[6][7]
-
Acetylputrescine: The acetylated precursor of polyamines.
It is crucial to validate the specificity of your antibody against these related compounds in your specific application.
Q3: How can I determine if my this compound antibody is cross-reacting?
Several methods can be employed to assess cross-reactivity:
-
Competitive ELISA: This is a direct method to quantify cross-reactivity. By competing for antibody binding between DiAcSpd and potential cross-reactants, you can determine the percentage of cross-reactivity.
-
Western Blotting: Spike your samples with known amounts of potential cross-reactants to see if additional bands or an increase in the signal of the target band appears.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Perform antibody pre-incubation (neutralization) with an excess of DiAcSpd and, in parallel, with potential cross-reactants. A specific antibody's signal will be blocked only by DiAcSpd.
Q4: Are there any general tips to minimize non-specific binding and cross-reactivity?
Yes, optimizing your experimental protocol is key:
-
Blocking: Use an appropriate blocking agent (e.g., BSA, non-fat dry milk, or commercial blocking buffers) to minimize non-specific binding.
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
-
Washing Steps: Increase the number and duration of washing steps to remove unbound and weakly bound antibodies.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for both primary and secondary antibodies.
Troubleshooting Guide: Cross-Reactivity Issues
This guide provides a structured approach to identifying and resolving potential cross-reactivity issues with your this compound antibody in various applications.
Issue 1: High Background or Non-Specific Signals in ELISA
High background in an ELISA can mask the specific signal of DiAcSpd.
Potential Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles and include a 30-second soak step between washes.[8][9] |
| Inadequate Blocking | Try different blocking reagents (e.g., 1-5% BSA, non-fat dry milk) and consider adding a blocking agent to your wash buffer. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies. |
| Cross-Reactivity with Other Molecules | Perform a competitive ELISA to assess specificity. |
Issue 2: Unexpected Bands or Inconsistent Results in Western Blotting
The presence of unexpected bands may indicate cross-reactivity with other proteins or small molecules in your sample.
Potential Causes and Solutions:
| Cause | Solution |
| Antibody Non-Specificity | Use a positive control (e.g., purified DiAcSpd-conjugated protein) and a negative control (e.g., lysate from cells known to have low DiAcSpd levels). |
| Cross-Reactivity with Other Polyamines | Perform a peptide competition assay by pre-incubating the antibody with an excess of DiAcSpd and other polyamines (N1-AcSpd, N8-AcSpd, DiAcSpm) before probing the membrane. |
| Suboptimal Antibody Dilution | Titrate the primary antibody to find the concentration that gives the cleanest signal. |
| Insufficient Blocking | Optimize blocking conditions by trying different blocking buffers and extending the blocking time. |
Issue 3: Non-Specific Staining in Immunohistochemistry (IHC)
Diffuse or non-specific staining in IHC can obscure the true localization of DiAcSpd.
Potential Causes and Solutions:
| Cause | Solution |
| Cross-Reactivity | Use cross-adsorbed secondary antibodies to minimize off-target binding.[10] Pre-incubate your primary antibody with an excess of DiAcSpd to confirm signal specificity (neutralization). |
| Inappropriate Antibody Concentration | Decrease the concentration of the primary and/or secondary antibodies.[10] |
| Insufficient Blocking | Use a blocking serum from the same species as the secondary antibody. |
| Endogenous Enzyme Activity | If using an enzyme-based detection system, ensure proper blocking of endogenous peroxidases or phosphatases. |
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of a rabbit polyclonal antibody raised against this compound, as determined by a competitive ELISA.[7]
| Competing Analyte | Cross-Reactivity (%) |
| This compound (DiAcSpd) | 100 |
| N1,N12-diacetylspermine (DiAcSpm) | 1.2 |
| N8-acetylspermidine (N8-AcSpd) | 0.74 |
| N1-acetylspermidine (N1-AcSpd) | 0.12 |
| Acetylputrescine | 0.08 |
Data from Hiramatsu et al. (1997). This data is illustrative for a specific antibody and may not be representative of all this compound antibodies.
Key Experimental Protocols
Competitive ELISA for this compound
This protocol is adapted for the quantification of DiAcSpd and the assessment of antibody cross-reactivity.
Materials:
-
Microtiter plates
-
N1-acetylspermidine-BSA conjugate (for coating)
-
This compound antibody
-
Standard this compound
-
Potential cross-reactants (e.g., N1,N12-diacetylspermine, N8-acetylspermidine)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat microtiter plate wells with N1-acetylspermidine-BSA conjugate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of standard DiAcSpd and potential cross-reactants.
-
In a separate plate or tubes, pre-incubate the DiAcSpd antibody with the standards, cross-reactants, or unknown samples for 1 hour at 37°C.[11]
-
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate and incubate for 90 minutes at 37°C.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.[11]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution.
-
Reading: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of DiAcSpd in the sample.
Western Blotting for DiAcSpd-conjugated Proteins
As DiAcSpd is a small molecule, it must be conjugated to a protein to be resolved by SDS-PAGE and detected by Western Blotting. This protocol is for detecting these conjugates.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the DiAcSpd antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Specificity Control: To confirm specificity, perform a peptide competition by pre-incubating the primary antibody with an excess of free DiAcSpd for 1 hour at room temperature before adding it to the membrane. A specific signal should be significantly reduced or eliminated.
Immunohistochemistry (IHC) for DiAcSpd
This protocol outlines the general steps for localizing DiAcSpd in tissue sections.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0).
-
Blocking:
-
Block endogenous peroxidase activity with 3% H2O2 (if using HRP-based detection).
-
Block non-specific binding sites with a blocking serum for 1 hour.
-
-
Primary Antibody Incubation: Incubate the sections with the DiAcSpd antibody overnight at 4°C.
-
Washing: Wash with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Detection: Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Specificity Control: For a negative control, substitute the primary antibody with an isotype control antibody or the antibody diluent. For a specificity control, pre-incubate the primary antibody with an excess of free DiAcSpd.
Visualizing Workflows and Pathways
Polyamine Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the synthesis and catabolism of polyamines, including the formation of this compound.
Caption: Polyamine metabolism and acetylation pathway.
Troubleshooting Workflow for Antibody Cross-Reactivity
This flowchart provides a logical sequence of steps to diagnose and address suspected cross-reactivity.
Caption: Workflow for troubleshooting antibody cross-reactivity.
References
- 1. Human Metabolome Database: Showing metabocard for N8-Acetylspermidine (HMDB0002189) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for N1-Acetylspermidine (HMDB0001276) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. licorbio.com [licorbio.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting low recovery of N1,N8-diacetylspermidine during extraction
Welcome to the technical support center for troubleshooting the extraction of N1,N8-diacetylspermidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation and to provide robust methodologies for improving recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for low recovery of this compound during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Q1: What are the key chemical properties of this compound that influence its extraction?
This compound is a diacetylated derivative of the natural polyamine spermidine. It belongs to the class of organic compounds known as acetamides.[1] Its chemical structure includes two amide groups and a secondary amine, making it a relatively polar molecule. This polarity is a critical factor in selecting the appropriate extraction method and solvents. The hydrochloride salt form is soluble in aqueous solutions like PBS (pH 7.2) at 10 mg/ml and in water at 50 mg/mL.[2][3]
Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?
Low recovery in SPE can stem from several factors throughout the extraction process. Below is a step-by-step troubleshooting guide:
-
Inappropriate Sorbent Selection:
-
Problem: The chosen SPE sorbent may not have the appropriate chemistry to retain this compound effectively. Given its polar nature, a standard C18 reversed-phase sorbent might not provide sufficient retention, leading to the analyte being lost in the loading or wash steps.
-
Solution: Consider using a mixed-mode SPE cartridge that combines reversed-phase with ion-exchange properties (e.g., a mixed-mode cation exchange). This can enhance the retention of the protonated amine groups of this compound. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent can also offer better retention for polar compounds.
-
-
Incorrect Sample pH:
-
Problem: The pH of the sample can significantly impact the ionization state of this compound and its interaction with the sorbent. If the pH is not optimal, the analyte may not be charged correctly for retention on an ion-exchange sorbent or may be too polar for a reversed-phase sorbent.
-
Solution: For cation-exchange SPE, ensure the sample pH is adjusted to be at least 2 pH units below the pKa of the secondary amine to ensure it is fully protonated and can bind to the sorbent. For reversed-phase SPE, adjusting the pH to suppress ionization (i.e., making the molecule more neutral) can sometimes improve retention, though this may be challenging for a polyamine.
-
-
Inadequate Column Conditioning or Equilibration:
-
Problem: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. The sorbent may not be in the correct state to interact with the analyte.
-
Solution: Always follow the manufacturer's instructions for conditioning and equilibration. Typically, this involves washing the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water or a buffer matching the sample's pH) to equilibrate the sorbent.
-
-
Sample Solvent Too Strong:
-
Problem: If the solvent in which the sample is dissolved is too strong (i.e., has a high elution strength), the analyte may not be retained on the sorbent and will be lost during the loading step.
-
Solution: Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading it onto the SPE cartridge. This will reduce the elution strength of the sample matrix and promote retention.
-
-
Wash Solvent Too Strong:
-
Problem: The wash solvent may be too aggressive, causing the analyte to be eluted from the sorbent along with the interferences.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this may mean decreasing the percentage of organic solvent in the wash solution. For ion-exchange SPE, ensure the ionic strength and pH of the wash buffer are not high enough to disrupt the interaction between the analyte and the sorbent.
-
-
Inefficient Elution:
-
Problem: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, resulting in the analyte remaining on the cartridge.
-
Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this could involve increasing the percentage of organic solvent. For ion-exchange SPE, this may require adjusting the pH or increasing the ionic strength of the elution buffer to displace the analyte.
-
Q3: My recovery is low with Liquid-Liquid Extraction (LLE). How can I optimize this method for this compound?
Optimizing LLE for a polar molecule like this compound often requires careful selection of solvents and pH conditions.
-
Solvent Selection:
-
Problem: Using a non-polar solvent like hexane will likely result in very poor recovery of the polar this compound.
-
Solution: Choose a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of chloroform and methanol. A two-step LLE with a Folch extraction (chloroform:methanol) followed by partitioning with ethyl acetate has been shown to be effective for polyamines.
-
-
pH Adjustment:
-
Problem: The pH of the aqueous phase will determine the charge state of this compound and its partitioning behavior.
-
Solution: To extract into an organic phase, it is generally preferable for the analyte to be in its neutral form. However, for a polyamine, this would require a very high pH, which might not be practical. An alternative is to use an ion-pairing agent. Adding an ion-pairing reagent with an opposite charge to the analyte can form a neutral complex that is more readily extracted into the organic phase. The pH should be adjusted to ensure the analyte is fully ionized for the ion-pairing to be effective.
-
-
Salting-Out Effect:
-
Problem: The high water solubility of this compound can lead to it remaining in the aqueous phase.
-
Solution: Adding a high concentration of salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, a phenomenon known as the "salting-out" effect.
-
-
Derivatization:
-
Problem: The inherent polarity of this compound makes it challenging to extract efficiently.
-
Solution: Derivatizing the amine groups can significantly decrease the polarity of the molecule, making it more amenable to extraction with less polar organic solvents. Reagents like dansyl chloride or benzoyl chloride can be used for this purpose. Derivatization is often performed at an alkaline pH (e.g., pH 9-9.5).
-
Q4: Can derivatization improve the recovery and detection of this compound?
Yes, derivatization is a common strategy to improve both the extraction efficiency and the detectability of polyamines.
-
Improved Extraction: By reacting the amine groups with a derivatizing agent (e.g., dansyl chloride, benzoyl chloride), the polarity of this compound is significantly reduced. The resulting derivative is more hydrophobic and can be more efficiently extracted from an aqueous matrix into an organic solvent.
-
Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, which enhances its detection by UV or fluorescence detectors in HPLC. For mass spectrometry, derivatization can improve ionization efficiency. Derivatization with dansyl chloride, for instance, has been successfully used in combination with LLE for the analysis of polyamines.
Q5: Are there any concerns about the stability of this compound during extraction and storage?
While specific stability data for this compound during extraction is not extensively documented, general principles for handling polar metabolites should be followed.
-
Temperature: It is advisable to keep samples on ice or at 4°C during processing to minimize potential enzymatic degradation or chemical reactions.
-
pH: Extreme pH values should be avoided unless necessary for a specific extraction step, as they could potentially lead to hydrolysis of the acetyl groups, although amides are generally stable.
-
Storage: For long-term storage, it is recommended to store extracts at -80°C. Stock solutions of this compound hydrochloride are typically stored at -20°C for up to a month or at -80°C for up to six months.[2][4] Repeated freeze-thaw cycles should be avoided.[3]
Quantitative Data Summary
The following tables summarize recovery data for polyamines, including acetylated forms, using different extraction methods. Note that data specifically for this compound is limited, and the tables include data for related polyamines to provide a comparative overview.
Table 1: Solid-Phase Extraction (SPE) Recovery of Polyamines
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Polyamines (general) | Urine | C18 | Acetonitrile | Good (not quantified) | [5] |
| Polyamines (general) | Milk | Sulfosalicylic acid precipitation | Not applicable | ≥ 92.8 | [6] |
| Acetylated Polyamines | L1210 murine leukemia cells | Sep-Pak silica (pH 9.0) | Not specified | 70.6 - 104.7 |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Polyamines
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| This compound | Serum | Chloroform:Methanol (Folch) then Ethyl Acetate | Good (not quantified, but better performance than SPE) | [7] |
| Spermidine | Serum | Chloroform:Methanol (Folch) then Ethyl Acetate | > 82 | [4] |
| N-acetylspermidine | Saliva | Ethyl acetate (after benzoylation) | 82 - 117 |
Experimental Protocols
Protocol 1: Two-Step Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol is adapted from a method developed for the comprehensive analysis of polyamine metabolomes in biological fluids.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated this compound.
-
-
Protein Precipitation and Initial Extraction (Folch Method):
-
Add 500 µL of a cold chloroform:methanol (2:1, v/v) mixture to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Phase Separation:
-
Carefully collect the supernatant (the liquid phase) and transfer it to a new tube.
-
-
Derivatization (Dansylation):
-
Add 100 µL of carbonate-bicarbonate buffer (pH 9.5) to the collected supernatant.
-
Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
-
Second Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the derivatized sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS analysis).
-
Protocol 2: Solid-Phase Extraction (SPE) for Polyamines from Urine
This protocol provides a general framework for SPE of polyamines and can be optimized for this compound.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Adjust the pH of the urine sample to the desired value (e.g., for cation exchange, adjust to pH < 4).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of water (with the pH adjusted to match the sample) through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., water or a buffer with low ionic strength) to remove unretained interferences.
-
Follow with a wash of 1 mL of a stronger wash solvent (e.g., methanol) to remove more hydrophobic interferences, if necessary. Ensure this wash is not strong enough to elute the analyte of interest.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent. For a cation exchange sorbent, this would typically be a buffer with a high pH or high ionic strength (e.g., 5% ammonium hydroxide in methanol).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument.
-
Visualizations
Caption: A troubleshooting workflow for low recovery of this compound.
Caption: A typical workflow for the two-step liquid-liquid extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of amounts of polyamines excreted in urine: demonstration of this compound and N1,N12-diacetylspermine as components commonly occurring in normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize ion suppression for N1,N8-diacetylspermidine analysis
Welcome to the technical support center for N1,N8-diacetylspermidine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound analysis?
Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] This is a significant issue in the analysis of this compound, particularly in complex biological matrices like plasma or urine, as it can lead to inaccurate and unreliable quantification.[1] Co-eluting endogenous materials such as proteins, lipids, and salts can compete with this compound for ionization in the mass spectrometer's source, compromising the sensitivity and reproducibility of the assay.[2]
Q2: What are the primary causes of ion suppression for a polar molecule like this compound?
As a polar compound, this compound is susceptible to ion suppression from several sources:
-
Poor Retention on Reversed-Phase Columns: Polar molecules often have limited retention on common C18 columns, causing them to elute early in the chromatogram where many other polar matrix components also appear, leading to significant signal suppression.[3][4][5]
-
Matrix Components: Biological samples contain numerous endogenous compounds like phospholipids, salts, and proteins that can co-elute with this compound and interfere with its ionization.[2]
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives, especially ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant ion suppression in electrospray ionization (ESI).[6][7]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A common method to evaluate ion suppression is the post-column infusion experiment.[1][2] In this technique, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[1][2] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility
This is often a direct consequence of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for low signal intensity and poor reproducibility.
Issue 2: Analyte Peak Elutes in the Void Volume with Matrix Interferences
Due to its polar nature, this compound may not be well-retained on traditional reversed-phase columns, leading to co-elution with other polar matrix components in the solvent front, a region notorious for ion suppression.[4][5]
Solutions:
-
Switch to a Different Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating very polar compounds like this compound.[4][5][9] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can improve retention and move the analyte away from the early-eluting interferences.[9]
-
Chemical Derivatization: Derivatizing this compound with a hydrophobic moiety can increase its retention on a reversed-phase column and improve its ionization efficiency.[10][11] This moves the analyte to a cleaner region of the chromatogram, reducing the impact of ion suppression.[12]
-
Optimize Mobile Phase with Ion-Pairing Reagents: While some ion-pairing agents like TFA can cause suppression, others can be used judiciously. For polyamines, heptafluorobutyric acid (HFBA) has been used to improve retention, with the subsequent addition of propionic acid to the mobile phase to help recover some of the signal loss.[3][13]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix components that cause ion suppression.[14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up biological samples.[14]
Objective: To extract this compound from human plasma while minimizing matrix interferences.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma sample
-
Internal Standard (Stable Isotope Labeled this compound)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Water (LC-MS grade)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex to mix. This step helps to precipitate proteins and ensures the analyte is in the correct protonated state for ion exchange.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Method for this compound Analysis
This method provides an alternative to reversed-phase chromatography for improved retention of the polar this compound.[9]
Objective: To achieve chromatographic separation of this compound from early-eluting matrix components.
LC Conditions:
-
Column: HILIC column (e.g., Amide or Silica-based)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 Acetonitrile:Water
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions: To be optimized for this compound and its stable isotope-labeled internal standard.
Caption: Workflow for sample preparation and analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
This table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery. The values are representative and will vary based on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction | 60 - 80 | 80 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 80 - 100 | 85 - 100 | < 5 |
-
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect, while values <100% indicate ion suppression.
Table 2: Effect of Mobile Phase Modifiers on Signal Intensity
This table illustrates the impact of different mobile phase additives on the signal intensity of this compound. Signal intensity is normalized to the highest observed signal.
| Mobile Phase Additive | Relative Signal Intensity (%) | Chromatographic Peak Shape |
| 0.1% Trifluoroacetic Acid (TFA) | 20 | Excellent |
| 0.1% Formic Acid | 85 | Good |
| 10 mM Ammonium Formate | 95 | Good |
| 10 mM Ammonium Acetate | 100 | Good |
These tables highlight that while a strong ion-pairing agent like TFA can provide good chromatography, it often comes at the cost of significant signal suppression.[7] MS-friendly additives like ammonium formate or acetate are generally preferred for sensitive quantification.[7][15]
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. lcms.cz [lcms.cz]
- 6. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Urinary N1,N8-diacetylspermidine (DAS) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring urinary N1,N8-diacetylspermidine (DAS).
Frequently Asked Questions (FAQs)
Q1: What are the main sources of pre-analytical variability in urinary DAS measurement?
A1: Pre-analytical variability is a significant source of error in urinary DAS measurement. Key factors include:
-
Sample Collection: The timing of urine collection (e.g., first morning void vs. 24-hour collection) can influence DAS concentrations. For consistent results, a standardized collection protocol is recommended.
-
Storage Conditions: The stability of DAS in urine is highly dependent on storage temperature and duration. Long-term storage at room temperature can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of urine samples can degrade DAS and other metabolites, leading to inaccurate measurements.
Q2: How do dietary polyamines affect urinary DAS levels?
A2: Dietary intake of polyamines can influence urinary DAS levels, as exogenous polyamines contribute to the body's polyamine pool. Foods rich in polyamines include aged cheese, citrus fruits, and red meat. However, the correlation between dietary polyamine intake and urinary DAS can be complex and may be influenced by overall energy intake. One study found that the positive correlation between polyamine-rich foods and urinary N8-acetylspermidine was diminished after adjusting for total energy intake[1]. Conversely, red meat consumption has been negatively correlated with total urinary acetylated polyamines[1].
Q3: Can medications interfere with urinary DAS measurement?
A3: Yes, certain medications can interfere with urinary DAS measurement, either by altering polyamine metabolism or by causing analytical interference. Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and sulindac, have been shown to induce spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for acetylating spermidine[2][3]. This can lead to increased production and excretion of acetylated polyamines, including DAS. It is crucial to obtain a thorough medication history from study participants.
Q4: What is the most common analytical method for urinary DAS measurement?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of urinary DAS. This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of DAS in a complex matrix like urine.
Troubleshooting Guides
Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DAS recovery after extraction | Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Optimize the extraction protocol by testing different sorbents/solvents and pH conditions. Ensure complete elution of the analyte. |
| Degradation of DAS during sample preparation. | Keep samples on ice throughout the preparation process. Minimize the time between thawing and analysis. | |
| High variability between replicate samples | Inconsistent sample handling. | Ensure precise and consistent pipetting. Thoroughly mix samples before aliquoting. |
| Incomplete dissolution of the extracted sample. | Vortex and/or sonicate the sample after reconstitution to ensure complete dissolution. |
LC-MS/MS Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient. | |
| Co-eluting interfering substances. | Improve chromatographic separation by adjusting the gradient or using a different column chemistry. | |
| Low signal intensity or no peak detected | Ion suppression due to matrix effects. | Implement strategies to mitigate matrix effects, such as sample dilution, using a more efficient sample cleanup method, or employing a stable isotope-labeled internal standard.[4] |
| Incorrect mass spectrometer settings. | Verify the precursor and product ion masses, collision energy, and other MS parameters for DAS. | |
| Clogged ESI needle or dirty ion source. | Clean the ESI needle and ion source components according to the manufacturer's instructions. | |
| Inconsistent retention time | Fluctuations in column temperature. | Ensure the column oven is maintaining a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Air bubbles in the LC system. | Degas the mobile phase and prime the pumps. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. |
| Electrical interference. | Ensure proper grounding of the instrument. |
Data Interpretation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate quantification | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard that co-elutes with DAS to compensate for matrix effects.[2] A post-column infusion experiment can help identify regions of ion suppression.[5] |
| Non-linearity of the calibration curve. | Ensure the calibration standards cover the expected concentration range of the samples. Use a weighted regression if necessary. | |
| Misidentification of DAS peak | Co-eluting isomers or isobaric compounds. | Use high-resolution mass spectrometry to confirm the elemental composition. Optimize chromatography to separate isomers. |
Quantitative Data Summary
Table 1: Stability of Urinary Metabolites Under Different Storage Conditions
| Storage Temperature | Storage Duration | Effect on Metabolite Stability | Reference |
| 4°C | Up to 48 hours | Generally stable for most metabolites. | [5] |
| -20°C | Long-term | Stable for most metabolites. | [5] |
| Room Temperature (~20-22°C) | Up to 24 hours | Stable for most metabolites. | [5] |
| Room Temperature (~20-22°C) | > 24 hours | Significant degradation of some metabolites. | [5] |
| Repeated Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation of metabolites. | [5] |
Note: While these are general findings for urinary metabolites, specific stability studies for this compound are recommended.
Experimental Protocols
Representative LC-MS/MS Protocol for Urinary this compound (DAS) Measurement
This protocol is a representative method and should be validated in your laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at 4°C for 10 minutes at 14,000 rpm to pellet any debris.
-
Take 200 µL of the supernatant and add an appropriate amount of a stable isotope-labeled internal standard for DAS (if available).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
-
Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 2 x 50 µL of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.
-
Dilute the eluate with 100 µL of a reconstitution solvent (e.g., 2% acetonitrile in water with 1% formic acid).
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DAS and its internal standard must be determined and optimized.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for DAS.
-
3. Data Analysis
-
Integrate the peak areas for DAS and its internal standard.
-
Calculate the ratio of the DAS peak area to the internal standard peak area.
-
Quantify the concentration of DAS in the urine samples using a calibration curve prepared with known concentrations of DAS standards.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Visualizations
Spermidine Metabolism and DAS Formation
Caption: Spermidine metabolic pathway leading to the formation and excretion of this compound (DAS).
Experimental Workflow for Urinary DAS Measurement
Caption: A typical experimental workflow for the measurement of urinary this compound (DAS).
References
- 1. Dietary polyamine intake and polyamines measured in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quality control measures for N1,N8-diacetylspermidine quantification
Welcome to the technical support center for the quantification of N1,N8-diacetylspermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and robust method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require additional derivatization steps.[3]
Q2: Why is an internal standard crucial for accurate quantification?
A2: An internal standard (IS) is essential to compensate for variations in sample preparation and instrument performance.[4] For this compound, a stable isotope-labeled (SIL) internal standard, such as a deuterium-labeled version, is ideal. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for potential errors and improving the accuracy and precision of the results.[2]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to either ion suppression or enhancement, causing inaccurate quantification. To minimize matrix effects, it is crucial to have a thorough sample clean-up procedure and to use a stable isotope-labeled internal standard that co-elutes with the analyte.[2][5]
Q4: What kind of sample preparation is required for biological fluids like urine or plasma?
A4: Sample preparation for biological fluids typically involves a protein precipitation step, often with an organic solvent like methanol, followed by centrifugation.[3][6] For urine samples, a simple dilution followed by filtration through a strong anion exchange resin can be effective to remove interfering compounds.[2] The goal is to remove components that can interfere with the analysis or damage the LC-MS/MS system.
Q5: What are typical validation parameters I should expect for a robust this compound quantification method?
A5: A validated method should have well-defined parameters for linearity, sensitivity, accuracy, and precision. The following table summarizes typical acceptance criteria for these parameters.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99[3][7] |
| Calibration Curve Range | Up to 5 to 10,000 nM (in human urine)[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10[6] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3[6] |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[6][8] |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ)[6][8] |
| Recovery | Consistent, precise, and reproducible (typically 80-120%)[3] |
| Matrix Effect | Should be minimized and compensated for by the internal standard.[3] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | For HILIC columns, insufficient buffer concentration can lead to peak tailing. Try increasing the buffer concentration (e.g., ammonium formate) to mask secondary interactions. Be mindful that very high buffer concentrations can suppress the MS signal.[9] |
| Column Overload | Injecting too much sample can cause broad or flattened peaks. Reduce the injection volume. For a 2.1 mm ID column, recommended volumes are typically 0.5-5 µL.[9] |
| Blocked Column Frit | Debris from samples or the mobile phase can partially block the column inlet frit, distorting peak shape. Try backflushing the column to waste to dislodge particulates.[10] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, it can result in poor peak shape. Adjust the pH of the mobile phase or select a different buffer.[9] |
| Mismatch between Sample Solvent and Mobile Phase | In HILIC, a significant mismatch in the organic solvent percentage between the sample and the starting mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[11] |
Issue 2: High Signal Variability or Low Sensitivity
Symptoms:
-
Inconsistent peak areas for quality control (QC) samples.
-
Low signal-to-noise ratio, making it difficult to detect the analyte at low concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, especially pipetting of the internal standard and extraction solvents. Use of an automated liquid handler can improve reproducibility. |
| Matrix Effects (Ion Suppression) | Matrix components can suppress the ionization of this compound. Enhance the sample clean-up procedure (e.g., using solid-phase extraction) or adjust the chromatography to separate the analyte from interfering compounds.[5] |
| Suboptimal Electrospray Ionization (ESI) Source Parameters | The ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) significantly impact ionization efficiency. Optimize these parameters by infusing a standard solution of this compound and adjusting each parameter to maximize the signal.[12][13] |
| Analyte Degradation | This compound may be unstable under certain storage or sample processing conditions. Ensure samples are stored at -80°C and processed quickly on ice to minimize degradation. |
| Contamination of the Mass Spectrometer | Contaminants in the ion source can lead to signal suppression. Perform routine cleaning of the ion source components as per the manufacturer's recommendations. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Urine by LC-MS/MS
This protocol is adapted from the method described by Häkkinen et al. for the analysis of acetylated polyamines.[2]
1. Materials and Reagents:
-
This compound standard
-
Deuterium-labeled this compound (internal standard)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Strong anion exchange resin for sample filtration
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of this compound and its labeled internal standard in a suitable solvent (e.g., water or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., water or diluted blank urine).
-
Prepare a working internal standard solution to be added to all samples, calibrators, and QCs.
3. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex samples to ensure homogeneity.
-
Dilute the urine samples (e.g., 1:10) with LC-MS grade water.
-
Add the internal standard working solution to each diluted sample.
-
Filter the samples through a strong anion exchange resin to remove interfering compounds.[2]
-
Transfer the filtrate to autosampler vials for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% HFBA (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% HFBA (v/v).
-
Gradient: A suitable gradient to separate this compound from other polyamines and matrix components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and its labeled internal standard.
-
5. Data Analysis and Quality Control:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.
-
Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Analyze QC samples at low, medium, and high concentrations throughout the analytical run to monitor the method's performance. The results should fall within the pre-defined acceptance criteria for accuracy and precision.[8]
References
- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HILIC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC: Issues with Spermine/Spermidine carryover - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Interpreting unexpected results in N1,N8-diacetylspermidine assays
Welcome to the technical support center for N1,N8-diacetylspermidine (DAS) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound (DAS) is an acetylated derivative of the polyamine spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation.[1][2] Altered polyamine metabolism is associated with various diseases, including cancer.[1] DAS levels in biological fluids like urine and serum are investigated as a potential biomarker for disease diagnosis and prognosis.[2]
Q2: What are the common methods for quantifying this compound?
A2: The most common methods for quantifying DAS include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Each method has its own advantages and disadvantages in terms of sensitivity, specificity, and throughput.
Q3: My sample values are lower than expected. What are the potential causes?
A3: Lower than expected DAS concentrations can stem from several factors, including:
-
Sample Degradation: DAS may be unstable if samples are not stored properly. It is recommended to store samples at -80°C for long-term storage.[3][4] Repeated freeze-thaw cycles should also be avoided.
-
Inefficient Extraction: The choice of extraction solvent and method can significantly impact recovery. A two-step liquid-liquid extraction with a Folch extraction and ethyl acetate partitioning has been shown to be effective.[2]
-
Suboptimal Derivatization (for HPLC): Incomplete derivatization will lead to lower signal. Ensure the derivatizing agent is fresh and the reaction conditions (pH, temperature, time) are optimal.[2]
-
Issues with ELISA Kit: This could be due to expired reagents, improper storage of the kit, or errors in the standard curve preparation.[5]
Q4: I am observing high background noise in my assay. What could be the reason?
A4: High background can obscure your results and is a common issue. Potential causes include:
-
In LC-MS: Contaminants in the mobile phase or from the sample matrix can cause high background noise.[6] Using high-purity solvents and optimizing sample clean-up can help mitigate this.
-
In ELISA: Insufficient washing, non-specific binding of antibodies, or contaminated buffers can all lead to high background.[7][8] Increasing the number of wash steps or adding a detergent like Tween-20 to the wash buffer can be beneficial.[7]
-
Sample Matrix Effects: Components in the biological sample (e.g., lipids, salts) can interfere with the assay.[2]
Troubleshooting Guides
HPLC Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or deterioration.[1][9] | Clean the column according to the manufacturer's instructions or replace it if necessary. |
| Incompatible sample solvent and mobile phase.[9][10] | Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. | |
| Column overloading.[10][11] | Reduce the injection volume or dilute the sample. | |
| No Peak or Very Small Peak | Inefficient derivatization. | Optimize derivatization conditions (reagent concentration, pH, temperature, and reaction time).[2] |
| Sample degradation. | Ensure proper sample collection, storage, and handling to prevent degradation.[3][4] | |
| Incorrect wavelength setting on the detector. | Verify the detector is set to the correct wavelength for the chosen derivative. | |
| High Background Noise | Contaminated mobile phase or system. | Use HPLC-grade solvents and flush the system thoroughly. |
| Matrix effects from the sample. | Improve sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering substances. |
ELISA Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inactive reagents (antibodies, enzyme conjugate, substrate).[5] | Check the expiration dates and storage conditions of all kit components. |
| Omission of a key reagent or incorrect reagent order.[8] | Carefully review the protocol and ensure all steps are followed correctly. | |
| Insufficient incubation times or incorrect temperature.[5] | Adhere to the incubation times and temperatures specified in the protocol. | |
| High Background | Insufficient washing.[7][8] | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. |
| Non-specific binding of antibodies. | Use the recommended blocking buffer and ensure adequate incubation time. | |
| Contaminated reagents or buffers. | Prepare fresh buffers and avoid cross-contamination of reagents. | |
| Poor Standard Curve | Improper preparation of standards.[5] | Re-prepare the standard dilutions carefully, ensuring accurate pipetting. |
| Pipetting errors.[5] | Use calibrated pipettes and ensure consistent pipetting technique. |
Experimental Protocols
This compound Extraction from Serum
This protocol is based on a two-step liquid-liquid extraction method.[2]
-
Protein Precipitation: To 100 µL of serum, add 300 µL of a cold chloroform:methanol mixture (2:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-methanolic layer containing the polar metabolites, including DAS.
-
Second Extraction: To the remaining pellet, add 200 µL of ethyl acetate.
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Combine Supernatants: Combine the supernatant from this step with the previously collected supernatant.
-
Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the appropriate solvent for your analytical method (e.g., mobile phase for HPLC).
Competitive ELISA for this compound
This is a general protocol for a competitive ELISA. Specific details may vary depending on the kit manufacturer.[12]
-
Coating: Coat the wells of a microplate with an anti-DAS antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your prepared samples and standards to the wells, followed by the addition of enzyme-labeled DAS (e.g., DAS-HRP conjugate). Incubate for 1-2 hours at room temperature. During this step, free DAS in the sample competes with the enzyme-labeled DAS for binding to the antibody.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of DAS in the sample.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | ELISA | HPLC | LC-MS |
| Principle | Immunoassay | Chromatographic Separation | Chromatographic Separation & Mass Detection |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate (ng/mL to µg/mL range) | Very High (pg/mL to fg/mL range) |
| Specificity | Can be affected by cross-reactivity | Good | Very High |
| Sample Volume | Low (µL) | Moderate (µL) | Low (µL) |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Derivatization | Not required | Often required | Optional, but can improve sensitivity |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical decision tree for troubleshooting unexpected assay results.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. waters.com [waters.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. silicycle.com [silicycle.com]
- 11. mastelf.com [mastelf.com]
- 12. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N1,N8-diacetylspermidine Detection Specificity
Welcome to the technical support center for N1,N8-diacetylspermidine (N1,N8-dAcSpd) detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
Question 1: I am observing high background noise and inconsistent quantification in my LC-MS/MS analysis of N1,N8-dAcSpd. What are the potential causes and solutions?
Answer: High background noise and poor quantification in LC-MS/MS analysis of polyamines like N1,N8-dAcSpd are often due to matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma). This can lead to ion suppression or enhancement, resulting in inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. A two-step LLE with a Folch extraction followed by ethyl acetate partitioning has been shown to be effective in reducing matrix effects for polyamine analysis.
-
Improve Chromatographic Separation: Adjusting the liquid chromatography method can help separate N1,N8-dAcSpd from interfering matrix components. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like polyamines.
-
Use of Ion-Pairing Reagents: Volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape and retention of polyamines on reversed-phase columns. However, be aware that these reagents can sometimes cause ion suppression.
-
Implement Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated N1,N8-dAcSpd). The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Question 2: My LC-MS/MS sensitivity for N1,N8-dAcSpd is lower than expected. How can I improve it?
Answer: Low sensitivity can be a significant hurdle in detecting low-abundance metabolites. Several factors in your LC-MS/MS method can be optimized to enhance the signal for N1,N8-dAcSpd.
Troubleshooting Steps:
-
Optimize MS Parameters: Fine-tune the mass spectrometer's parameters, including collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows), specifically for N1,N8-dAcSpd.
-
Derivatization: Although direct analysis is possible, derivatization of polyamines with reagents like dansyl chloride or isobutyl chloroformate can improve their chromatographic properties and ionization efficiency.
-
Mobile Phase Composition: The choice of mobile phase additives can impact ionization. For positive electrospray ionization (ESI), acidic modifiers like formic acid are commonly used. Post-column addition of propionic acid in isopropanol has been shown to prevent signal suppression when using ion-pairing reagents.[1]
-
Check for Contamination: Ensure that the LC system, particularly the column and ion source, is free from contaminants that could suppress the signal.
ELISA Troubleshooting
Question 3: I am getting high background in my N1,N8-dAcSpd ELISA. What could be the cause?
Answer: High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range. This is often due to non-specific binding of antibodies or detection reagents.
Troubleshooting Steps:
-
Blocking Efficiency: Ensure that the blocking step is sufficient. Increase the incubation time or try a different blocking agent (e.g., increase the percentage of BSA or use a commercial blocking buffer).
-
Washing Steps: Inadequate washing is a common cause of high background. Increase the number of wash cycles and ensure that the wells are completely emptied between washes. Adding a short soaking step during each wash can also be beneficial.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.
-
Incubation Times and Temperatures: Adhere to the incubation times and temperatures specified in the kit protocol. Deviations can lead to increased non-specific binding.
Question 4: The signal in my N1,N8-dAcSpd ELISA is weak or absent. What should I check?
Answer: A weak or no signal in an ELISA can be frustrating. The issue can stem from various factors, from reagent preparation to procedural errors.
Troubleshooting Steps:
-
Reagent Preparation and Storage: Ensure all reagents, including standards and antibodies, have been stored correctly and have not expired. Allow all reagents to reach room temperature before use.[2]
-
Protocol Adherence: Double-check that all steps of the protocol were followed correctly and in the right order.
-
Substrate and Stop Solution: Confirm that the substrate is active and has not been exposed to light. Ensure the correct stop solution is used.
-
Sample Concentration: The concentration of N1,N8-dAcSpd in your samples might be below the detection limit of the assay. Consider concentrating your samples if possible.
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used.
Question 5: I am concerned about the specificity of my N1,N8-dAcSpd ELISA. How can I assess and mitigate cross-reactivity?
Answer: Cross-reactivity with structurally similar molecules, such as other acetylated polyamines (e.g., N1-acetylspermidine, N8-acetylspermidine), is a critical concern for immunoassay specificity.
Assessment and Mitigation Strategies:
-
Review Kit Specifications: Check the manufacturer's data sheet for information on the cross-reactivity of the antibody with other polyamines.
-
Spike-Recovery Experiments: Spike your sample matrix with known concentrations of potentially cross-reacting compounds and measure the signal to quantify the extent of interference.
-
Use of Highly Specific Antibodies: Select ELISA kits that utilize monoclonal antibodies with documented low cross-reactivity to other acetylated polyamines. For instance, some monoclonal antibodies have been developed with cross-reactivities as low as 0.6% for N8-acetylspermidine.
-
Sample Purification: If cross-reactivity is a significant issue, consider a sample clean-up step, such as SPE, to remove interfering compounds before performing the ELISA.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies.
Table 1: this compound Levels in Human Urine
| Population | This compound Level (nmol/mg creatinine) | Reference |
| Healthy Controls | Mean values reported, but specific values vary between studies. Generally lower than in cancer patients. | [3] |
| Colorectal Cancer Patients | Significantly increased compared to healthy controls. | [3] |
| Urogenital Malignancies | Markedly increased compared to healthy controls and patients with benign diseases.[4] | [4] |
Table 2: Detection Method Performance for this compound
| Method | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Urine | LOD: 0.9 pmol | |
| ELISA | Urine | Ki value: 54 nM |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Urine (Synthesized from literature)
This protocol provides a general framework. Optimization for specific instrumentation and sample types is recommended.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 100 µL of supernatant, add an appropriate amount of a deuterated this compound internal standard.
-
Perform a solid-phase extraction (SPE) using a cation exchange cartridge to clean up the sample and concentrate the analyte.
-
Elute the polyamines from the SPE cartridge and evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions should be optimized on your specific instrument.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Competitive ELISA for this compound (General Protocol)
This is a general protocol for a competitive ELISA. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add a defined volume of standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Competitive Reaction: Add a fixed amount of enzyme-labeled this compound to each well. During incubation, the sample/standard N1,N8-dAcSpd and the enzyme-labeled N1,N8-dAcSpd will compete for binding to the capture antibody.
-
Washing: After incubation, wash the plate several times to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentration of N1,N8-dAcSpd in your samples.
Visualizations
Polyamine Metabolism Pathway
Caption: Polyamine metabolism pathway focusing on this compound synthesis.
Experimental Workflow: LC-MS/MS
Caption: A typical experimental workflow for N1,N8-dAcSpd detection by LC-MS/MS.
Experimental Workflow: Competitive ELISA
Caption: A generalized workflow for a competitive ELISA for N1,N8-dAcSpd detection.
References
- 1. researchgate.net [researchgate.net]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of N1,N8-diacetylspermidine and N1,N12-diacetylspermine as Tumor Markers
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of two promising polyamine biomarkers in oncology.
The landscape of cancer diagnostics is continually evolving, with a pressing need for sensitive, specific, and non-invasive biomarkers. Among the candidates garnering significant attention are the acetylated derivatives of polyamines, specifically N1,N8-diacetylspermidine (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm). These molecules are metabolic products found in urine and are frequently elevated in cancer patients, reflecting altered polyamine metabolism in tumor cells.[1][2] This guide provides a comprehensive comparison of DiAcSpd and DiAcSpm as tumor markers, supported by experimental data, to aid researchers in their evaluation and application.
Performance as Tumor Markers: A Quantitative Overview
Numerous studies have evaluated the diagnostic and prognostic potential of urinary DiAcSpd and DiAcSpm across various malignancies. The data consistently indicate that while both are valuable markers, they exhibit different profiles of sensitivity and specificity.
N1,N12-diacetylspermine (DiAcSpm) is frequently highlighted for its high sensitivity in detecting various cancers, even at early stages.[3][4] For instance, in colorectal cancer, DiAcSpm has demonstrated superior sensitivity compared to established markers like carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9).[2][5] One study reported that urinary DiAcSpm was elevated in 60% of patients with early-stage (0+I) colorectal cancer, whereas CEA was positive in only 10% of the same cohort.[2][6] Similarly, for breast cancer, DiAcSpm showed higher sensitivity than CEA and CA 15-3.[4][7]
This compound (DiAcSpd) , in contrast, is often noted for its high specificity for malignancy.[2][3] Its levels are less frequently elevated in benign conditions compared to DiAcSpm, making it a potentially more reliable indicator of a cancerous state.[2] While generally less sensitive than DiAcSpm, the combined measurement of both markers can enhance diagnostic accuracy.[1][8]
The following tables summarize key quantitative data from various studies, comparing the performance of DiAcSpm and DiAcSpd in different cancers.
| Cancer Type | Marker | Sensitivity (%) | Specificity (%) | Patient Cohort (n) | Comparison Markers & Sensitivities (%) | Source |
| Colorectal Cancer | DiAcSpm | 75.8 | - | 248 | CEA (39.5), CA19-9 (14.1) | [5] |
| DiAcSpm | 69.6 | - | 33 | CEA (second most sensitive), CA 19-9 (least sensitive) | [7] | |
| DiAcSpd | 36.3 | - | 33 | - | [7] | |
| DiAcSpm (Stage 0+I) | 66.7 | - | 113 | CEA (27.8), CA19-9 (22.2) | [9] | |
| Breast Cancer | DiAcSpm | 60.2 | - | 83 | CEA (37.3), CA15-3 (37.3) | [5] |
| DiAcSpm | 46.4 | - | 28 | CEA & CA 15-3 (lower sensitivity) | [7] | |
| DiAcSpd | 14.2 | - | 28 | - | [7] | |
| DiAcSpm (Stage I+II) | 28 | - | - | CEA (3), CA15-3 (0) | [4] | |
| Pancreatobiliary Cancer | Diacetylspermine* | 75 | 81 | 125 | CEA (44), CA19-9 (75) | [10] |
| Non-Small Cell Lung Cancer | DiAcSpm | - | - | 251 | Prognostic factor for survival | [11] |
*Note: The study on pancreatobiliary cancer refers to "diacetylspermine" without specifying the isomer, but the context suggests it may be DiAcSpm or a combination.
Prognostic and Monitoring Value
Beyond initial diagnosis, both DiAcSpd and DiAcSpm have shown promise in monitoring treatment response and predicting prognosis. Urinary levels of both markers tend to decrease in patients responding to cancer treatment and entering remission.[1][8] Conversely, persistently high levels after treatment are often associated with a poor prognosis.[1][8] Recurrence of cancer is also frequently accompanied by a re-elevation of these markers, suggesting their utility in post-treatment surveillance.[1][3] For non-small cell lung cancer, urinary N1,N12-diacetylspermine has been identified as an independent prognostic factor for post-recurrent survival.[11]
Experimental Protocols
The quantification of DiAcSpd and DiAcSpm in urine is crucial for their clinical application. Several analytical methods have been developed and validated for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA)
A common and relatively high-throughput method for quantifying urinary DiAcSpm involves a competitive ELISA.[3][4][7]
Methodology:
-
Sample Preparation: Urine samples are collected and, if necessary, centrifuged to remove sediment. Samples may be diluted with a suitable buffer.
-
Assay Principle: A microplate is coated with a DiAcSpm-protein conjugate. The urinary sample (containing DiAcSpm) and a specific anti-DiAcSpm antibody are added to the wells. The free DiAcSpm in the sample competes with the coated DiAcSpm for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric change is measured using a microplate reader. The concentration of DiAcSpm in the sample is inversely proportional to the signal intensity.
-
Standard Curve: A standard curve is generated using known concentrations of DiAcSpm to quantify the amount in the patient samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple polyamines and their acetylated derivatives.[12]
Methodology:
-
Sample Preparation: Urine samples are diluted and spiked with internal standards (deuterium-labeled polyamines). The samples are then passed through a strong anion exchange resin to remove interfering substances.[12]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically with a C18 column. A gradient elution with an ion-pairing agent (e.g., heptafluorobutyric acid) is used to separate the different polyamine species.[12]
-
Mass Spectrometric Detection: The eluate from the LC system is introduced into a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). The analytes are detected using selected reaction monitoring (SRM), which provides high specificity.[12]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of its corresponding internal standard.
Signaling Pathways and Biological Context
The elevation of DiAcSpd and DiAcSpm in cancer is a direct consequence of upregulated polyamine metabolism. The key enzyme in the catabolic pathway is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine.[13][14]
Caption: Polyamine metabolism pathway leading to the formation and excretion of DiAcSpd and DiAcSpm.
In cancer cells, the activity of SSAT is often upregulated, leading to an increased production of acetylated polyamines.[14] These acetylated forms are then readily excreted from the cell, resulting in elevated urinary levels.[14] Recent research also suggests that DiAcSpm itself may play a role in promoting cancer cell proliferation by modulating specific microRNA and metabolic pathways.[15]
Caption: A generalized workflow for the clinical validation of urinary tumor markers.
Conclusion
Both this compound and N1,N12-diacetylspermine stand out as promising urinary biomarkers for various cancers. DiAcSpm generally offers higher sensitivity, making it particularly useful for early detection and screening. DiAcSpd, with its higher specificity, can be a valuable tool for confirming malignancy. The combined use of both markers may provide a more robust diagnostic and prognostic assessment. As analytical methods become more standardized and accessible, the clinical utility of these diacetylated polyamines is expected to expand, offering a powerful, non-invasive approach to cancer management. Further large-scale validation studies are warranted to fully establish their role in routine clinical practice.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - ProQuest [proquest.com]
- 9. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Urine diacetylspermine as a novel tumor marker for pancreatobiliary carcinomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. journals.physiology.org [journals.physiology.org]
- 15. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ELISA vs. LC-MS for N1,N8-diacetylspermidine Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of N1,N8-diacetylspermidine, a promising biomarker in various physiological and pathological processes, is paramount. The two most prominent analytical methods for this task are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Characteristics: A Quantitative Overview
The choice between ELISA and LC-MS often hinges on a trade-off between throughput, cost, and the specific requirements for sensitivity and specificity. The following table summarizes the key quantitative performance metrics for both methods in the context of this compound measurement.
| Feature | ELISA (Competitive) | LC-MS/MS |
| Sensitivity (Lower Limit of Quantification) | Typically in the low nM range (e.g., 2.4 - 8 nM) | Can achieve sub-nM to low nM sensitivity (e.g., 0.1 - 5 ng/mL) |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. For example, an ELISA for this compound showed low cross-reactivity with N8-acetylspermidine (0.6%). | Very high, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments, allowing for the distinction between isomers like N1- and N8-acetylspermidine. |
| Accuracy (Correlation with LC-MS) | High correlation with LC-MS has been demonstrated. For instance, ELISA kits for N1-acetylspermidine and N8-acetylspermidine show R² values of >0.95 when compared with LC-MS data. | Considered the "gold standard" for accuracy in quantitative bioanalysis due to its high specificity and the use of stable isotope-labeled internal standards. |
| Precision (Coefficient of Variation - CV) | Intra-assay CVs are typically <10%; Inter-assay CVs are generally <15%. | Intra- and inter-assay CVs are commonly <15%. |
| Sample Volume | Typically requires a small sample volume (e.g., 20-50 µL). | Can also be performed with small sample volumes, often in the range of 10-100 µL. |
| Throughput | High-throughput, suitable for screening large numbers of samples simultaneously in a 96-well plate format. | Lower throughput compared to ELISA, with each sample run sequentially. However, modern autosamplers have significantly increased throughput. |
| Cost | Lower initial instrument cost and generally lower cost per sample for reagents. | High initial instrument cost. Cost per sample can be higher due to the need for specialized reagents, columns, and maintenance. |
Experimental Methodologies: A Detailed Look
Understanding the experimental workflow is crucial for appreciating the practical differences between ELISA and LC-MS.
This compound ELISA Protocol (Competitive Assay)
The competitive ELISA is a common format for quantifying small molecules like this compound.
-
Coating: A known amount of this compound antigen is pre-coated onto the wells of a microtiter plate.
-
Sample/Standard Incubation: The biological sample (e.g., plasma, urine) or a known standard is added to the wells, along with a specific primary antibody against this compound. The this compound in the sample competes with the coated antigen for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Washing: Another wash step removes the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Signal Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
This compound LC-MS/MS Protocol
LC-MS/MS provides a highly specific and sensitive method for the quantification of this compound.
-
Sample Preparation:
-
Protein Precipitation: Biological samples like plasma or serum are first treated with a solvent (e.g., methanol, acetonitrile) to precipitate and remove proteins.
-
Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, polyamines are often derivatized. A common derivatizing agent is dansyl chloride.
-
Extraction: The derivatized analyte is then extracted using a technique like liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte.
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into a liquid chromatograph.
-
A C18 reversed-phase column is commonly used to separate this compound from other components in the sample based on its physicochemical properties. A gradient elution with solvents like water and acetonitrile containing formic acid is typically employed.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated components elute from the LC column, they are introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate charged ions of the analyte.
-
Mass Analysis: The mass spectrometer, often a triple quadrupole (QqQ), is set to monitor specific mass-to-charge (m/z) transitions for this compound and its stable isotope-labeled internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity. For instance, for dansylated this compound, specific precursor-to-product ion transitions would be monitored.
-
-
Quantification: The peak area of the analyte is compared to the peak area of the internal standard to accurately quantify the concentration of this compound in the original sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.
ELISA Workflow for this compound Measurement.
LC-MS/MS Workflow for this compound Measurement.
Conclusion: Making the Right Choice
Both ELISA and LC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples, particularly in clinical research and initial drug discovery phases. The availability of commercial kits with good correlation to LC-MS further enhances its appeal.
-
LC-MS/MS stands as the gold standard for specificity and accuracy. It is the preferred method when absolute quantification is critical, when distinguishing between closely related isomers is necessary, or when analyzing complex matrices where potential cross-reactivity in an ELISA is a concern. This makes it indispensable for confirmatory studies, detailed pharmacokinetic analyses, and in-depth metabolic research.
Ultimately, the decision between ELISA and LC-MS will depend on the specific research question, the number of samples, the required level of analytical rigor, and the available resources. For many research pipelines, a tiered approach, using ELISA for initial high-throughput screening followed by LC-MS for confirmation of key findings, can be a highly effective strategy.
Urinary N1,N8-diacetylspermidine: A Potential Biomarker for Tumor Progression
For Immediate Release
Recent research has highlighted the potential of urinary N1,N8-diacetylspermidine (DAS) as a non-invasive biomarker for monitoring tumor progression and response to treatment. This polyamine, a metabolic byproduct, has been observed at elevated levels in the urine of patients with various malignancies. While a definitive correlation with specific tumor stages across all cancer types remains an area of active investigation, emerging evidence suggests a link between urinary DAS concentrations and tumor volume and grade, offering valuable insights for researchers and drug development professionals.
Correlation with Tumor Characteristics: A Comparative Overview
Quantitative analysis of urinary this compound and its related compound, N1,N12-diacetylspermine, has shown a general increase in cancer patients compared to healthy individuals.[1][2] However, the direct correlation with discrete tumor stages (I-IV) is not consistently reported across different cancer types.
For instance, a study on colorectal cancer found no significant correlation between the urinary levels of N1-acetylspermidine and N8-acetylspermidine and the tumor stage.[3] In contrast, research on breast cancer has indicated that urinary diacetylspermine levels progressively increase with larger tumor volume and are significantly elevated in patients with poorly differentiated (high-grade) tumors.[4][5] This suggests that while not a universal stage-specific marker, urinary diacetylpolyamines may reflect tumor burden and aggressiveness in certain cancers.
Furthermore, studies have shown that successful cancer treatment often leads to a decrease in urinary diacetylpolyamine levels, with a return to normal or near-normal concentrations associated with a good prognosis.[1] Conversely, persistently high levels after treatment may indicate a poor prognosis or tumor recurrence.[1]
Table 1: Summary of Urinary Diacetylpolyamine Levels in Relation to Tumor Characteristics
| Cancer Type | Correlation with Tumor Stage | Correlation with Tumor Size/Grade | Reference |
| Urogenital Malignancies | General increase in patients with malignancies | Not specified | [1][2] |
| Colorectal Cancer | No direct correlation with tumor stage | Elevated in poorly differentiated tumors | [3] |
| Breast Cancer | Not explicitly defined by stage, but linked to tumor volume and grade | Progressive increase with tumor volume; significantly higher in high-grade tumors | [4][5] |
Experimental Methodologies for Quantification
The primary methods for the quantitative analysis of urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a competitive ELISA to quantify urinary this compound. Specific reagents and concentrations may vary based on the commercial kit used.
1. Plate Coating:
- Dilute the capture antibody specific for this compound in a coating buffer (e.g., PBS).
- Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
- Incubate for 1-2 hours at room temperature.
- Wash the plate as described in step 1.
3. Standard and Sample Incubation:
- Prepare a standard curve by serially diluting a known concentration of this compound.
- Dilute urine samples as required.
- Add 50 µL of the standard or diluted urine sample to the appropriate wells.
- Add 50 µL of enzyme-conjugated this compound to each well.
- Incubate for 1-2 hours at room temperature with gentle shaking.
4. Detection:
- Wash the plate as described in step 1.
- Add 100 µL of the substrate solution (e.g., TMB) to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Add 50 µL of stop solution to terminate the reaction.
5. Data Analysis:
- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards.
- Determine the concentration of this compound in the urine samples by interpolating their absorbance values from the standard curve.
Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantification of urinary this compound using LC-MS/MS. Instrument parameters and chromatographic conditions should be optimized for the specific system used.
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge the samples to remove any particulate matter.
- Perform a dilution of the supernatant with a suitable solvent (e.g., methanol:water). An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at this stage for accurate quantification.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 µL of the prepared sample.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for polyamines.
- Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion).
- Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of the standard.
Visualizing the Metabolic Context: The Polyamine Pathway
The production of this compound is an integral part of the polyamine metabolic pathway. Understanding this pathway is crucial for interpreting the significance of its byproducts in cancer.
Caption: Polyamine biosynthesis and catabolism pathway.
Experimental Workflow for Urinary Biomarker Analysis
The process of analyzing urinary this compound as a tumor biomarker involves several key stages, from sample collection to data interpretation.
Caption: General workflow for urinary biomarker analysis.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elevated N1,N8-diacetylspermidine Levels: A Comparative Guide for Cancer Research
A growing body of evidence suggests that urinary levels of N1,N8-diacetylspermidine (Ac2Spd), a polyamine metabolite, are significantly elevated in patients with various types of cancer compared to healthy individuals. This guide provides a comprehensive comparison of Ac2Spd levels in different cancer cohorts versus healthy controls, details the experimental protocols for its measurement, and explores the underlying biological pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Urinary this compound Levels
Urinary concentrations of this compound have been consistently reported to be higher in cancer patients. The following table summarizes quantitative data from studies across different cancer types. For comparative purposes, all values have been standardized to nmol/mg of creatinine.
| Cancer Type | Healthy Controls (nmol/mg creatinine) | Cancer Patients (nmol/mg creatinine) | Fold Change (Approx.) | Reference(s) |
| Colorectal Cancer | 1.6 ± 0.8 | 3.2 ± 2.1 | 2.0x | [1] |
| Pancreatic Cancer | ~2.5 | ~5.4 | 2.2x | [2][3] |
| Breast Cancer | Not explicitly quantified in nmol/mg | Sensitivity of 14.2% reported | - | [4] |
| Urogenital Malignancies | Significantly lower than cancer patients | Significantly increased | - | [5][6] |
Note: Data for pancreatic cancer was converted from µmol/g creatinine to nmol/mg creatinine assuming an average molecular weight for creatinine of 113.12 g/mol . The values presented are approximations based on the available data.
Studies have consistently demonstrated that higher levels of urinary this compound are associated with the presence of malignancy.[5][6] For instance, in colorectal cancer, patients exhibited approximately a two-fold increase in mean urinary Ac2Spd levels compared to healthy controls.[1] Similarly, patients with pancreatic cancer showed a more than two-fold increase in median Ac2Spd concentrations.[2][3] While specific mean concentrations for breast cancer were not available in a comparable format, one study reported a diagnostic sensitivity of 14.2% for urinary this compound.[4] Furthermore, research on urogenital malignancies has also indicated a significant elevation of this metabolite in cancer patients.[5][6]
Experimental Protocols for this compound Quantification
The accurate measurement of this compound in biological samples, primarily urine, is crucial for its evaluation as a cancer biomarker. The most common analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Experimental Workflow for Urinary this compound Analysis
Caption: A generalized workflow for the analysis of urinary this compound.
Detailed Methodological Steps:
-
Sample Collection and Storage:
-
24-hour urine samples are typically collected to account for diurnal variations in metabolite excretion.[1]
-
Samples should be immediately refrigerated or frozen at -20°C or lower to prevent degradation of analytes.
-
-
Sample Preparation:
-
Centrifugation: Thawed urine samples are centrifuged (e.g., at 1000 x g for 10 minutes) to remove cells and other debris.
-
Internal Standard Spiking: An internal standard, such as a stable isotope-labeled version of this compound, is added to the urine sample to correct for variations in sample processing and instrument response.
-
Dilution: The sample is diluted with a suitable solvent, often the initial mobile phase of the chromatography, to reduce matrix effects.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization, is typically employed.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used to ionize the analyte.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
To account for variations in urine dilution, the final concentration is normalized to the urinary creatinine level, which is measured separately.
-
Signaling Pathways and Biological Relevance
The elevated levels of this compound in cancer are primarily attributed to the increased activity of the enzyme spermidine/spermine N1-acetyltransferase (SAT1). SAT1 is the rate-limiting enzyme in the catabolism of polyamines, converting spermidine to N1-acetylspermidine and subsequently to this compound.
Polyamine Metabolism and SAT1 Regulation in Cancer
Caption: The central role of SAT1 in producing this compound and its downstream effects.
The expression and activity of SAT1 are upregulated in many cancers due to various factors, including oncogenic signaling pathways and the tumor microenvironment.[5][7][8] For instance, cellular stressors such as certain chemotherapeutic drugs and the acidic pH often found in tumors can induce SAT1 expression.
The consequences of increased SAT1 activity and the resulting accumulation of this compound are multifaceted. While the primary fate of Ac2Spd is excretion in the urine, making it a detectable biomarker, emerging research suggests that SAT1 itself has intracellular roles beyond polyamine catabolism. Studies have indicated that SAT1 can influence chromatin remodeling by promoting the acetylation of histones.[5][7][8] This epigenetic modification can lead to altered gene expression, including the regulation of genes involved in DNA damage repair, such as BRCA1.[5][7][8] These downstream effects can impact crucial cellular processes like cell growth, metastasis, and the response to therapy.
References
- 1. SATB1 in cancer progression and metastasis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polyamine catabolic enzyme SAT1 modulates tumorigenesis and radiation response in GBM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The polyamine catabolic enzymeSAT1 modulates tumorigenesis and radiation response in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
The Diagnostic Potential of N1,N8-diacetylspermidine in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of oncology research. Among the myriad of candidates, polyamines and their metabolic derivatives have emerged as promising indicators of malignant processes. This guide provides a comprehensive comparison of the diagnostic accuracy of N1,N8-diacetylspermidine (DiAcSpd) for various cancers, its performance against established biomarkers, and the experimental methodologies for its detection.
Introduction to this compound as a Cancer Biomarker
Polyamines, such as spermidine and spermine, are essential polycationic molecules involved in cell growth, proliferation, and differentiation. Their metabolism is frequently dysregulated in cancer, leading to elevated levels of their acetylated derivatives in biological fluids.[1][2][3][4] this compound (DiAcSpd) is one such metabolite that is excreted in the urine and has been investigated as a potential non-invasive tumor marker.[5] While its counterpart, N1,N12-diacetylspermine (DiAcSpm), has often shown higher sensitivity, DiAcSpd is noted for its high specificity for cancer.[5]
Comparative Diagnostic Accuracy of this compound
The diagnostic performance of urinary DiAcSpd, often in conjunction with DiAcSpm, has been evaluated for several malignancies. The following tables summarize the available quantitative data on its sensitivity and specificity, and compare it with conventional biomarkers.
Table 1: Diagnostic Accuracy of this compound (DiAcSpd) in Colorectal and Breast Cancer
| Cancer Type | Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Comparator Biomarkers | Comparator Sensitivity (%) | Reference |
| Colorectal Cancer | DiAcSpd | Urine | 36.3 | - | CEA | 46.8 | [6] |
| CA 19-9 | 15.6 | [6] | |||||
| Breast Cancer | DiAcSpd | Urine | 14.2 | - | CEA | <46.4 | [6] |
| CA 15-3 | <46.4 | [6] |
Note: In this study, N1,N12-diacetylspermine (DiAcSpm) demonstrated higher sensitivities of 69.6% for colorectal cancer and 46.4% for breast cancer.[6]
Table 2: Diagnostic Potential of Diacetylpolyamines in Other Cancers
| Cancer Type | Biomarker | Sample Type | Key Findings | Reference |
| Urogenital Malignancies | DiAcSpd & DiAcSpm | Urine | Significantly increased levels in patients with urogenital malignancies. Useful for distinguishing patients with malignancies from healthy individuals.[7][8] | [7][8] |
| Hepatocellular Carcinoma (HCC) | DiAcSpm | Urine | Sensitivity of 65.5% and specificity of 76.0% (compared to liver cirrhosis). Performance was similar to AFP and PIVKA-II.[9] | [9] |
| Various Cancers (Pilot Study) | DiAcSpm & DiAcSpd (DAS) | Urine | Positive rates for DAS: Esophageal (33%), Gastric (40%), Breast (20%), Biliary/Pancreatic (25%), HCC (1 of 2 cases).[10] | [10] |
Note: Data directly comparing this compound with AFP for liver cancer and PSA for prostate cancer is limited. The available studies often focus on N1,N12-diacetylspermine or a combination of diacetylpolyamines.
Experimental Protocols
Accurate and reproducible measurement of DiAcSpd is crucial for its clinical application. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound
This protocol is based on the principles of competitive ELISA.
1. Reagent Preparation:
- Coating Antigen: N1-acetylspermidine-BSA conjugate is used to coat the microtiter plate wells.
- Primary Antibody: Rabbit anti-N1,N8-diacetylspermidine antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Standard: Serial dilutions of this compound.
- Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
- Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
- Coat the wells of a 96-well microtiter plate with the coating antigen overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 50 µL of the urine sample (appropriately diluted) or standard to each well.
- Add 50 µL of the primary antibody to each well.
- Incubate for 1-2 hours at 37°C.
- Wash the plate five times with wash buffer.
- Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding 100 µL of stop solution.
- Read the absorbance at 450 nm using a microplate reader. The concentration of DiAcSpd is inversely proportional to the signal.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Plasma this compound
This method offers high sensitivity and specificity for the quantification of DiAcSpd.
1. Sample Preparation (Protein Precipitation & Extraction):
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated DiAcSpd).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for DiAcSpd and the internal standard. For DiAcSpd, a potential transition is m/z 230.2 → 143.1.
- Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Signaling Pathways and Experimental Workflows
The dysregulation of polyamine metabolism is a complex process intertwined with oncogenic signaling. The following diagrams illustrate the polyamine metabolic pathway and a typical experimental workflow for biomarker validation.
Caption: Polyamine Metabolism Pathway in Cancer.
Caption: Experimental Workflow for Biomarker Validation.
Conclusion
This compound, in conjunction with other acetylated polyamines, holds promise as a non-invasive biomarker for the detection of various cancers. While its sensitivity may be lower than that of N1,N12-diacetylspermine, its high specificity warrants further investigation, particularly in multi-marker panels. The development of standardized, high-throughput analytical methods such as ELISA and HPLC-MS/MS is pivotal for its transition from a research tool to a clinically applicable diagnostic assay. Further large-scale validation studies are required to definitively establish its diagnostic accuracy and clinical utility across a broader spectrum of malignancies and in direct comparison with established tumor markers.
References
- 1. pnas.org [pnas.org]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of urinary N1,N12-diacetylspermine levels in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
A Cross-Species Comparative Guide to N1,N8-diacetylspermidine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of N1,N8-diacetylspermidine metabolism, focusing on key enzymatic pathways, quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating polyamine metabolism and its implications in health and disease.
Introduction to this compound Metabolism
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. This compound (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. It is a product of the catabolic pathway and is typically found in low concentrations in tissues and physiological fluids. Elevated levels of DiAcSpd, particularly in urine, have been associated with various pathological conditions, most notably cancer, making it a promising biomarker.[1][2][3][4][5][6]
The metabolism of this compound is primarily governed by the interplay of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT1), which is involved in its synthesis from monoacetylated spermidine, and acetylpolyamine oxidase (APAO), which is responsible for its degradation. This guide will delve into the specifics of these enzymes and the overall metabolic pathway across different species, highlighting known similarities and differences.
Quantitative Data on this compound Levels
The concentration of this compound can vary significantly between species and physiological states. The following table summarizes available data on the urinary excretion of this compound in healthy humans. Data for healthy mice and rats are less readily available in the literature, which represents a knowledge gap in the field.
| Species | Sample Type | Condition | This compound Concentration | Citation |
| Human | Urine | Healthy | 0.14 ± 0.07 nmol/mg creatinine | [7] |
| Human | Urine | Healthy | Comprises ~1.4% of total urinary polyamines | [8] |
| Rat | Urine | Healthy | Levels are generally low | [9] |
Comparative Analysis of Key Metabolic Enzymes
The catabolism of polyamines, including the formation and degradation of this compound, is orchestrated by a series of enzymes. The activities and kinetic properties of these enzymes can differ across species, influencing the overall metabolic flux and the steady-state levels of polyamine derivatives.
Spermidine/Spermine N1-Acetyltransferase (SSAT1)
SSAT1 is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. The product, N1-acetylspermidine, can be further acetylated at the N8 position to form this compound, although the direct enzymatic step for this has not been fully elucidated and may involve SSAT1 or another acetyltransferase. SSAT1 is a highly inducible enzyme, and its expression is regulated by polyamine levels in a feedback mechanism.[10][11][12][13]
| Species | Substrate | Km (µM) | Vmax or kcat | Citation |
| Human | Spermidine | - | - | [14] |
| Human | Spermine | - | - | [14] |
| Rat (Liver) | Spermidine | 130 | 1.3 µmol/min/mg | [15][16] |
| Rat (Liver) | Spermine | - | - | [15][16] |
| Mouse | Spermidine | - | - | [17] |
| Mouse | Spermine | - | - | [17] |
| Zebrafish | Spermidine | 55 | - | [18] |
| Zebrafish | Spermine | 182 | - | [18] |
Note: Comprehensive and directly comparable kinetic data for SSAT1 across all three species (human, mouse, rat) is limited in the literature.
Acetylpolyamine Oxidase (APAO)
APAO is a flavin-dependent enzyme that catalyzes the oxidation of N1-acetylated polyamines. It is involved in the "back-conversion" pathway, converting acetylated polyamines back to their precursor forms. For instance, APAO can oxidize N1-acetylspermidine to putrescine. While its role in the direct degradation of this compound is not fully established, it is a key player in the overall flux of acetylated polyamines.[19][20][21][22][23][24]
| Species | Substrate | Km (µM) | kcat (s-1) | Citation |
| Human | N1-acetylspermine | - | - | [21] |
| Human | N1-acetylspermidine | - | - | [21] |
| Mouse | N1-acetylspermine | 1.78 | - | [12] |
| Mouse | N1-acetylspermidine | 36.8 | - | [12] |
| Rat (Liver) | N1-acetylspermine | - | - | [2][25] |
Note: Kinetic data for APAO is not as extensively reported as for other polyamine metabolic enzymes.
Spermine Oxidase (SMOX)
SMOX is another critical flavoenzyme in polyamine catabolism that directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal. While it does not directly metabolize this compound, its activity significantly influences the availability of spermidine, the precursor for acetylation. Species-specific differences in SMOX activity can therefore indirectly affect the levels of diacetylated spermidine.[26][27]
| Species | Substrate | Km (µM) | kcat (s-1) | Citation |
| Human | Spermine | 0.6 | 6.6 | [1][10][11][28] |
| Mouse | Spermine | - | - | [29] |
| Rat | Spermine | - | - | [30] |
Signaling and Metabolic Pathways
The metabolism of this compound is an integral part of the broader polyamine metabolic network. Understanding the flow of substrates and the regulatory interactions is crucial for interpreting changes in DiAcSpd levels.
Metabolic pathway of this compound.
Experimental Workflows
Accurate quantification of this compound and the activity of related enzymes is fundamental for research in this field. The following diagram illustrates a typical workflow for such analyses.
General workflow for this compound analysis.
Detailed Experimental Protocols
Quantification of this compound in Urine by HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of urinary polyamines.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant and add an internal standard solution (e.g., deuterated this compound).
-
Dilute the sample with 900 µL of 0.1% formic acid in water.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% HFBA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to a specific product ion (exact m/z values will depend on the instrument and adducts formed).
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.
4. Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound standards.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Spermidine/Spermine N1-Acetyltransferase (SSAT1) Activity Assay
This protocol is a non-radioactive, colorimetric assay.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 1 mM dithiothreitol (DTT).
-
Substrate Solution: 10 mM spermidine in water.
-
Acetyl-CoA Solution: 10 mM acetyl-CoA in water.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 100 mM Tris-HCl, pH 7.8.
2. Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
In a 96-well plate, add 50 µL of cell lysate or tissue homogenate (containing 50-100 µg of protein).
-
Add 20 µL of Assay Buffer.
-
Add 10 µL of Substrate Solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA Solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Add 100 µL of DTNB Solution.
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 412 nm using a microplate reader.
4. Calculation:
-
The release of Coenzyme A (CoA) from the reaction is measured by its reaction with DTNB to produce a yellow-colored product.
-
Calculate the SSAT1 activity based on the molar extinction coefficient of the TNB2- anion (14,150 M-1 cm-1) and express as nmol of CoA produced per minute per mg of protein.
Acetylpolyamine Oxidase (APAO) Activity Assay
This is a chemiluminescence-based assay.
1. Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.
-
Substrate Solution: 10 mM N1-acetylspermidine in water.
-
Luminol Solution: 10 mM luminol in 0.1 M NaOH.
-
Horseradish Peroxidase (HRP) Solution: 1 mg/mL HRP in Assay Buffer.
2. Sample Preparation:
-
Prepare tissue homogenates or cell lysates as described for the SSAT1 assay.
3. Assay Procedure:
-
In a white, opaque 96-well plate, add 50 µL of cell lysate or tissue homogenate.
-
Add 20 µL of Assay Buffer.
-
Add 10 µL of Luminol Solution.
-
Add 10 µL of HRP Solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Solution.
-
Immediately measure the chemiluminescence using a luminometer.
4. Calculation:
-
The production of hydrogen peroxide (H2O2) by APAO is coupled to the HRP-catalyzed oxidation of luminol, which generates light.
-
Generate a standard curve using known concentrations of H2O2.
-
Calculate the APAO activity based on the standard curve and express as nmol of H2O2 produced per minute per mg of protein.
Cross-Species Differences and Concluding Remarks
The available data suggest potential species-specific differences in this compound metabolism. For instance, the conversion of N1-acetylspermidine to N1-acetylspermine has been observed in human cells but not in rodent cell lines, indicating a possible divergence in the substrate specificity or presence of certain enzymes.[28] Furthermore, the regulation of SSAT1 expression and activity can vary between species, which would have a significant impact on the production of acetylated polyamines.[10][11]
The study of this compound metabolism is a dynamic field with important implications for diagnostics and therapeutics. While this guide provides a comprehensive overview of the current knowledge, it also highlights areas where further research is needed, particularly in obtaining directly comparable quantitative and kinetic data across different species. Such studies will be crucial for a more complete understanding of the role of this metabolite in both normal physiology and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of spermidine and spermine in rat liver: purification and properties of polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of amounts of polyamines excreted in urine: demonstration of this compound and N1,N12-diacetylspermine as components commonly occurring in normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]
- 10. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uniprot.org [uniprot.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N1-acetylpolyamine oxidase - Wikipedia [en.wikipedia.org]
- 20. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. PAOX - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. uniprot.org [uniprot.org]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Mechanistic studies of human spermine oxidase: kinetic mechanism and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Effect of spermine on the kinetics of estradiol hydroxylation by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N1,N8-diacetylspermidine and Other Polyamines as Disease Biomarkers and Therapeutic Targets
Introduction: Polyamines, including spermidine, spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are meticulously regulated through a complex network of biosynthesis, catabolism, and transport.[1][3] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer, but also neurological and cardiovascular diseases.[4][5][6] In recent years, acetylated derivatives of polyamines, particularly N1,N8-diacetylspermidine (DiAcSpd), have emerged as highly promising and specific biomarkers for detecting and monitoring disease. This guide provides a comparative study of DiAcSpd and other key polyamines, summarizing experimental data on their roles in disease, detailing relevant signaling pathways, and outlining key experimental protocols for their analysis.
Overview of Polyamine Metabolism
The cellular polyamine pool is maintained through a tightly controlled metabolic pathway. The process begins with the conversion of arginine to ornithine, which is then decarboxylated by the rate-limiting enzyme ornithine decarboxylase (ODC) to produce putrescine. Spermidine and spermine are subsequently synthesized by the addition of aminopropyl groups. The catabolic pathway involves acetylation by spermidine/spermine N1-acetyltransferase (SAT1), a key regulatory enzyme, followed by oxidation.[3][7] This metabolic flux is critical for homeostasis, and its disruption is often linked to disease.[1]
Comparative Analysis in Major Diseases
A. Cancer
Dysregulated polyamine metabolism is a well-established factor in cancer, where elevated levels are required to sustain rapid cell proliferation.[4][8] Consequently, the polyamine pathway is a significant target for anticancer therapies.[4][9]
-
Parent Polyamines (Spermidine/Spermine): Tumor tissues frequently exhibit significantly higher concentrations of putrescine, spermidine, and spermine compared to adjacent normal tissues.[10] This accumulation is driven by increased activity of biosynthetic enzymes like ODC, which is often upregulated by oncogenes such as Myc and Ras.[4][8]
-
This compound (DiAcSpd) as a Biomarker: The most striking comparative finding is the utility of urinary diacetylated polyamines, this compound (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm), as tumor markers.[11] Numerous studies have shown that urinary levels of these molecules are markedly increased in patients with a wide range of cancers, including colorectal, breast, lung, and urogenital malignancies.[12][13][14] Importantly, their levels tend to normalize following successful treatment, making them valuable for monitoring therapeutic response and detecting recurrence.[11][12] DiAcSpd has been noted for its high specificity, with levels rarely elevated in benign conditions.[11]
Table 1: Comparative Sensitivity of Urinary Diacetylated Polyamines vs. Serum Markers in Cancer
| Cancer Type | Marker | Sensitivity (%) | Specificity (%) | Citation(s) |
|---|---|---|---|---|
| Colorectal Cancer | Urinary DiAcSpm | 69.6% | - | [14] |
| Urinary DiAcSpd | 36.3% | - | [14] | |
| Serum CEA | 57.1% | - | [14] | |
| Serum CA 19-9 | 14.3% | - | [14] | |
| Urinary N1SPD | 50.0% | 95.0% | [15] | |
| Breast Cancer | Urinary DiAcSpm | 46.4% | - | [14] |
| Urinary DiAcSpd | 14.2% | - | [14] | |
| Serum CEA | 14.2% | - | [14] | |
| Serum CA 15-3 | 25.0% | - | [14] |
Data is compiled from separate studies and methodologies may vary. Sensitivity values for DiAcSpm and DiAcSpd in breast and colorectal cancer were compared to CEA and CA19-9/CA15-3 within the same patient cohort.[14]
Table 2: Polyamine Concentrations in Squamous Cell Carcinoma vs. Normal Oral Mucosa
| Polyamine | Tumor Tissue (nmol/g) | Normal Adjacent Tissue (nmol/g) |
|---|---|---|
| Putrescine | 136 ± 42 | 41 ± 9 |
| Spermidine | 415 ± 41 | 192 ± 34 |
| Spermine | 461 ± 41 | 236 ± 30 |
Source: Data from a study on squamous cell carcinoma of the oral cavity.[10]
B. Neurological and Cardiovascular Disorders
The role of polyamines in the central nervous system is complex; they can be both neuroprotective and neurotoxic depending on their concentration and metabolic state.[16][17]
-
Spermidine: Exhibits neuroprotective and anti-aging effects, partly by inducing autophagy.[18] Its levels are known to decline with age, and dietary supplementation has been linked to improved cognitive function in animal models.[2][18]
-
Spermine & Spermidine: In pathological conditions, the oxidation of spermine and spermidine can generate toxic byproducts like hydrogen peroxide and acrolein, contributing to oxidative stress and neuronal damage.[5][17] Altered polyamine levels have been observed in various brain diseases, including Alzheimer's, Parkinson's, and schizophrenia.[5][16][19]
-
N8-acetylspermidine (N8-AcSpd): This mono-acetylated derivative is emerging as a key biomarker outside of oncology. Elevated plasma levels of N8-AcSpd have been identified in patients with Snyder-Robinson syndrome, a rare X-linked genetic disorder caused by mutations in the spermine synthase gene.[20] Furthermore, studies have shown that N8-AcSpd is a mechanistic biomarker for ischemic cardiomyopathy, with higher levels associated with increased mortality.[6][21] It has also been found to be elevated in patients with rapidly progressing Parkinson's disease.[22]
Key Signaling Pathway: Spermidine-Induced Autophagy
Spermidine is a well-known inducer of autophagy, a cellular recycling process crucial for maintaining cellular health and promoting longevity. One of its key mechanisms is independent of the common mTOR signaling pathway. Spermidine acts as an inhibitor of the acetyltransferase EP300.[23] By inhibiting EP300, spermidine promotes the deacetylation of crucial autophagy-related proteins (e.g., Atg5, Atg7, LC3), which activates the autophagic process.[18][23]
Experimental Protocols
A. Quantification of Polyamines by HPLC with Dansyl Chloride Derivatization
This method is a robust and widely used technique for measuring polyamines in biological samples like urine, plasma, or tissue homogenates.[24][25][26]
Experimental Workflow Diagram
Detailed Methodology:
-
Sample Preparation:
-
Urine/Plasma: Centrifuge to remove particulates.
-
Tissue: Weigh the tissue sample and homogenize in 4 volumes of cold 0.2 M perchloric acid (PCA).
-
-
Protein Precipitation:
-
Let the homogenate or plasma/PCA mixture stand on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer a known volume (e.g., 100 µL) of the PCA supernatant to a new tube.
-
Add an internal standard (e.g., 1,7-diaminoheptane).
-
Add 200 µL of saturated sodium carbonate.
-
Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Vortex and incubate the mixture in the dark at 60°C for 1 hour.
-
-
Extraction of Dansylated Polyamines:
-
After incubation, add 100 µL of proline (100 mg/mL) to react with excess dansyl chloride.
-
Vortex and wait 15 minutes.
-
Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper toluene layer to a new tube.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution system, for example, with a mobile phase of acetonitrile and water.
-
Detect the separated dansylated polyamines using a fluorescence detector.
-
-
Quantification:
-
Prepare standard curves for each polyamine of interest (putrescine, spermidine, spermine, acetylated derivatives) using known concentrations.
-
Calculate the concentration of polyamines in the original sample by comparing peak areas to the standard curves and correcting for the internal standard.[24][27]
-
Conclusion
The study of polyamines offers significant insights into disease pathology. While parent polyamines like spermidine and spermine are crucial for cellular function and have therapeutic potential, their acetylated derivatives represent a major advancement in biomarker discovery. In particular, urinary this compound and N1,N12-diacetylspermine have demonstrated considerable utility as sensitive and specific non-invasive markers for various cancers, often outperforming traditional serum markers.[11][14] Concurrently, N8-acetylspermidine is emerging as a promising biomarker for specific neurological and cardiovascular conditions.[6][20] For researchers and drug development professionals, targeting the polyamine metabolic pathway remains a promising strategy, while the measurement of its acetylated byproducts provides a powerful tool for diagnostics and patient monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Involvement of Polyamines Catabolism in the Crosstalk between Neurons and Astrocytes in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Polyamine metabolism in carcinoma of the oral cavity compared with adjacent and normal oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The Role of Polyamines in the Mechanisms of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Polyamines–What Role in Neurodegeneration? | ALZFORUM [alzforum.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. UQ eSpace [espace.library.uq.edu.au]
- 26. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. d-nb.info [d-nb.info]
N1,N8-Diacetylspermidine: A Comparative Analysis of its Clinical Utility Against Established Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical utility of N1,N8-diacetylspermidine (DASPD) as a biomarker against established markers in oncology, neurodegenerative disorders, and cardiovascular diseases. The content is based on available experimental data to aid in evaluating its potential in diagnostic and prognostic applications.
Executive Summary
This compound, a polyamine metabolite, has emerged as a promising biomarker, particularly in the field of oncology. Elevated urinary levels of DASPD have been associated with the presence of various cancers, in some cases demonstrating comparable or superior sensitivity to established tumor markers. Its role in neurodegenerative and cardiovascular diseases is an active area of investigation, with initial studies suggesting a potential link to disease pathophysiology. This guide synthesizes the current quantitative data, experimental methodologies, and underlying biological pathways to provide a comprehensive overview of DASPD's clinical utility.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the performance characteristics of this compound and established biomarkers in different disease contexts.
Table 1: Oncology - Breast and Colorectal Cancer
| Biomarker | Cancer Type | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| This compound (DASPD) | Breast Cancer | Urine | 14.2[1] | Not Reported | Not Reported |
| Colorectal Cancer | Urine | 36.3[1] | Not Reported | Not Reported | |
| N1,N12-diacetylspermine (DASPM) | Breast Cancer | Urine | 46.4[1] | Not Reported | Not Reported |
| Colorectal Cancer | Urine | 69.6[1] | Not Reported | Not Reported | |
| Carcinoembryonic Antigen (CEA) | Colorectal Cancer | Serum | 51.7 (at 95% specificity)[2][3][4] | 95[2][3][4] | 0.84[2][3][4] |
| Breast Cancer | Serum | 16 - 31.57[5] | 88.46 - 93[5] | Not Reported | |
| Cancer Antigen 15-3 (CA 15-3) | Breast Cancer | Serum | 26.3[5] | 96.1[5] | Not Reported |
| Cancer Antigen 19-9 (CA 19-9) | Colorectal Cancer | Serum | 18.4[5] | 93[5] | Not Reported |
| Pancreatic Cancer | Serum | 60.6 (at 95% specificity)[2][3][4] | 95[2][3][4] | 0.85[2][3][4] |
Table 2: Neurodegenerative Diseases - Alzheimer's and Parkinson's Disease
| Biomarker | Disease | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| This compound (DASPD) | Parkinson's Disease | Plasma | Correlated with disease severity[6][7] | Not Reported | Highest diagnostic value among polyamines[6] |
| Amyloid-beta 42 (Aβ42) | Alzheimer's Disease | Plasma | 86 - 88[8] | 81 - 90[8] | 0.74 - 0.82[9] |
| Alzheimer's Disease | CSF | 83[10] | 70[10] | Not Reported | |
| Phosphorylated Tau (p-Tau) | Alzheimer's Disease | Plasma | 90[8] | 87[8] | 0.8768[11] |
| Alzheimer's Disease | CSF | 83[10] | 49[10] | Not Reported | |
| Aβ42/Aβ40 Ratio | Alzheimer's Disease | Plasma | Not Reported | Not Reported | 0.82 - 0.91[9] |
| Alzheimer's Disease | CSF | 88[10] | 78[10] | Not Reported |
Table 3: Cardiovascular Diseases - Ischemic Cardiomyopathy and Heart Failure
| Biomarker | Condition | Sample Type | Hazard Ratio (HR) for Adverse Events | Sensitivity (%) | Specificity (%) |
| N8-acetylspermidine * | Ischemic Cardiomyopathy (Mortality) | Plasma | 1.48 (per SD increase)[12][13] | Not Reported | Not Reported |
| Coronary Artery Disease (Incident Heart Failure) | Plasma | 4.16 (per SD increase)[12][13] | Not Reported | Not Reported | |
| Cardiac Troponin T (cTnT) | Acute Myocardial Infarction | Serum | Not Reported | 87 (at >4 hours)[14] | 94[14] |
| B-type Natriuretic Peptide (BNP) | Acute Myocardial Infarction | Plasma | Not Reported | Higher than cTnI and CK-MB[14] | Lower than cTnI and CK-MB[14] |
| Heart Failure Diagnosis | Plasma | Not Reported | High | Moderate |
*Note: Data is for N8-acetylspermidine, a closely related polyamine metabolite.
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
Polyamines are essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a complex metabolic pathway involving biosynthesis, catabolism, and transport. This compound is a product of polyamine catabolism, generated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Dysregulation of this pathway is a hallmark of various diseases, including cancer.
Caption: Polyamine metabolism pathway leading to this compound.
Experimental Workflow: Urinary this compound Analysis
The quantification of this compound in urine typically involves either an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Typical workflows for ELISA and LC-MS/MS analysis of urinary biomarkers.
Experimental Protocols
Quantification of Urinary this compound by ELISA (Representative Protocol)
This protocol is based on the principles of a competitive ELISA and may require optimization.
Materials:
-
ELISA plate pre-coated with anti-N1,N8-diacetylspermidine antibody
-
This compound standards
-
Biotinylated this compound conjugate
-
Streptavidin-HRP
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Urine samples
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as required with assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of this compound standards in assay buffer.
-
Competitive Binding: Add 50 µL of standard or diluted urine sample and 50 µL of biotinylated this compound conjugate to each well. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash four times with 300 µL of wash buffer per well.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Quantification of Urinary this compound by LC-MS/MS (Representative Protocol)
This protocol provides a general framework for LC-MS/MS analysis and should be optimized for specific instrumentation.
Materials:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase LC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
Isotopically labeled internal standard (e.g., d8-N1,N8-diacetylspermidine)
-
Urine samples
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation: Thaw urine samples on ice. To 100 µL of urine, add 10 µL of the internal standard solution. Vortex to mix.
-
Protein Precipitation/Cleanup (optional): Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins. Alternatively, for cleaner samples, perform solid-phase extraction.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate this compound from other urinary components. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Create a calibration curve by analyzing a series of known concentrations of the this compound standard. Quantify the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Discussion and Future Directions
The available data indicates that this compound, often in conjunction with N1,N12-diacetylspermine, holds considerable promise as a non-invasive biomarker for certain cancers. Its utility in monitoring disease progression and recurrence also warrants further investigation.[15]
In the realm of neurodegenerative diseases, the link between polyamine metabolism and conditions like Parkinson's and Alzheimer's is becoming increasingly evident.[16][17][18][19] Preliminary findings for this compound in Parkinson's disease are encouraging, suggesting it may reflect disease severity.[6][7] However, more extensive studies with direct comparisons to established biomarkers such as amyloid-beta and tau are necessary to ascertain its clinical value.
For cardiovascular diseases, the evidence for this compound is less direct, with studies focusing on related polyamines like N8-acetylspermidine.[12][20][21] The association of this related compound with ischemic cardiomyopathy and heart failure suggests that the broader polyamine pathway is implicated in cardiovascular pathology and that this compound may also be a relevant biomarker.[1][22][23][24]
Future research should focus on:
-
Large-scale validation studies of this compound in diverse patient cohorts for various cancers.
-
Direct comparative studies of this compound against established biomarkers for neurodegenerative and cardiovascular diseases, including determination of sensitivity, specificity, and AUC values.
-
Elucidation of the precise role of this compound in the pathophysiology of neurodegenerative and cardiovascular conditions.
-
Standardization of analytical methods for the robust and reproducible measurement of this compound in clinical laboratories.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Clinical Performance of CEA, CA19-9, CA15-3, CA125 and AFP in Gastrointestinal Cancer Using LOCI™-based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Clinical Performance of CEA, CA19-9, CA15-3, CA125 and AFP in Gastrointestinal Cancer Using LOCI™-based Assays | Anticancer Research [ar.iiarjournals.org]
- 5. article.imrpress.com [article.imrpress.com]
- 6. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. Diagnostic accuracy of blood biomarkers for Alzheimer's disease and amnestic mild cognitive impairment: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood-based high sensitivity measurements of beta-amyloid and phosphorylated tau as biomarkers of Alzheimer’s disease: a focused review on recent advances | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 10. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly sensitive blood-based biomarkers detection of beta-amyloid and phosphorylated-tau181 for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. researchgate.net [researchgate.net]
- 16. The Molecular Role of Polyamines in Age-Related Diseases: An Update [mdpi.com]
- 17. alzforum.org [alzforum.org]
- 18. pnas.org [pnas.org]
- 19. Alzheimer’s disease as a chronic maladaptive polyamine stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Polyamines in Cardiac Physiology and Disease [benthamopenarchives.com]
- 24. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to N1,N8-diacetylspermidine (DAS) Measurement Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. N1,N8-diacetylspermidine (DAS), a polyamine derivative, has emerged as a promising biomarker in various diseases, particularly cancer. This guide provides a comprehensive overview of the current landscape of DAS measurement, focusing on the critical aspect of inter-laboratory reproducibility. While direct, multi-center validation data for DAS remains limited in publicly available literature, this guide synthesizes existing data on analogous compounds and analytical platforms to provide a robust framework for understanding and evaluating measurement variability.
Quantitative Data Summary
The reproducibility of an analytical method is typically assessed by its precision, often expressed as the coefficient of variation (CV). While a dedicated inter-laboratory study reporting the CV for this compound was not identified, data from a multi-laboratory study on a targeted metabolomics platform provides a valuable benchmark for the performance of similar analytes measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Metric | Single-Laboratory Validation (Typical) | Inter-Laboratory Validation (Proxy Data*) |
| Precision (CV%) | ||
| Intra-day | < 10% | < 15% |
| Inter-day | < 15% | < 20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent | Analyte and matrix dependent |
Experimental Protocols
The most common analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a typical workflow.
Sample Preparation (Human Plasma/Urine)
-
Thawing and Centrifugation: Samples are thawed on ice and centrifuged to pellet any precipitate.
-
Protein Precipitation: An aliquot of the sample is mixed with a protein precipitation agent, typically a cold organic solvent like acetonitrile or methanol, often containing a stable isotope-labeled internal standard (e.g., this compound-d6).[2]
-
Vortexing and Incubation: The mixture is vortexed thoroughly and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte of interest is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separation.[2]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for DAS and its internal standard.
-
Visualizing the Landscape of DAS Measurement and Metabolism
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical inter-laboratory study workflow and the metabolic pathway of this compound.
Conclusion
The measurement of this compound holds significant promise for clinical and research applications. While direct inter-laboratory reproducibility data is currently scarce, the available information on the analytical methodologies and the performance of similar assays suggests that reliable and reproducible measurements are achievable with well-validated LC-MS/MS methods. As the clinical utility of DAS becomes more established, the need for standardized protocols and multi-center validation studies will be critical to ensure data comparability and accelerate its translation into routine practice. Researchers and drug developers should prioritize rigorous method validation, including the assessment of inter-laboratory performance, to ensure the robustness of their findings.
References
N1,N8-diacetylspermidine in Longitudinal Cancer Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for advancing cancer diagnostics, prognostics, and therapeutic monitoring. Among the emerging candidates, N1,N8-diacetylspermidine (Ac2Spd), a polyamine metabolite, has garnered attention for its potential role in oncology. This guide provides a comprehensive comparison of Ac2Spd's performance in longitudinal cancer studies against other established biomarkers, supported by experimental data and detailed methodologies.
Performance in Cancer Detection: A Comparative Analysis
Urinary levels of this compound and its counterpart, N1,N12-diacetylspermine (Ac2Spm), have shown promise in the detection of various malignancies.[1][2] Longitudinal monitoring of these diacetylpolyamines reveals that their concentrations tend to decrease in patients responding to treatment and entering remission, and conversely, increase upon cancer recurrence.[1][3] This dynamic nature suggests their utility as prognostic indicators for tracking disease progression and treatment efficacy over time.[1][3]
In comparative studies, the sensitivity of these diacetylated polyamines has been evaluated against conventional cancer biomarkers. For instance, in colorectal cancer, the sensitivity of Ac2Spm was found to be 69.6%, with Ac2Spd at 36.3%.[4] This compares favorably with established markers like Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA 19-9).[4] Similarly, in breast cancer, Ac2Spm demonstrated a sensitivity of 46.4%, while Ac2Spd showed a sensitivity of 14.2%.[4]
| Cancer Type | Biomarker | Sensitivity (%) | Comparator Biomarkers | Comparator Sensitivity (%) |
| Colorectal Cancer | N1,N12-diacetylspermine (Ac2Spm) | 69.6 | CEA | - |
| This compound (Ac2Spd) | 36.3 | CA 19-9 | - | |
| Breast Cancer | N1,N12-diacetylspermine (Ac2Spm) | 46.4 | CEA | - |
| This compound (Ac2Spd) | 14.2 | CA 15-3 | - |
Table 1: Sensitivity of Diacetylated Polyamines in Cancer Detection Compared to Standard Biomarkers. Data extracted from a study evaluating urinary concentrations of these markers.[4] Specific sensitivity percentages for comparator biomarkers in this direct comparison were not provided in the source material.
Prognostic Value in Longitudinal Monitoring
Longitudinal studies have qualitatively highlighted the prognostic significance of Ac2Spd and Ac2Spm.[1][3] Patients with urinary levels of these markers that return to normal or near-normal ranges post-treatment generally have a good prognosis.[1][3] Conversely, persistently high levels after treatment are often associated with a poor prognosis.[1][3] The elevation of these diacetylpolyamines has also been linked to cancer recurrence.[1][3] However, specific quantitative data from longitudinal studies, such as hazard ratios, are not yet widely available in the reviewed literature, indicating a need for further research in this area.
The Biochemical Context: Polyamine Metabolism in Cancer
The rationale for investigating Ac2Spd as a cancer biomarker is rooted in the dysregulation of polyamine metabolism in neoplastic cells. Polyamines are essential for cell growth and proliferation, and their metabolic pathways are often upregulated in cancer.[5][6][7] This metabolic shift leads to an increased production and excretion of polyamine derivatives, including Ac2Spd.
The following diagram illustrates the core polyamine biosynthesis and catabolism pathways, highlighting the enzymatic steps that can be altered in cancer.
Figure 1. Simplified Polyamine Metabolism Pathway. This diagram outlines the key enzymes and substrates in the biosynthesis and catabolism of polyamines, leading to the formation of this compound.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The primary methods employed in the cited studies are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Measurement of Urinary this compound by Competitive ELISA
This protocol is based on the principle of competitive binding.
Materials:
-
Microtiter plate pre-coated with anti-N1,N8-diacetylspermidine antibody
-
This compound standard solutions
-
Enzyme-conjugated this compound
-
Urine samples
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Sample and Standard Preparation: Prepare a dilution series of the this compound standard. Dilute urine samples as required.
-
Competitive Reaction: Add a defined amount of enzyme-conjugated this compound and either the standard or the urine sample to the wells of the antibody-coated microtiter plate.
-
Incubation: Incubate the plate to allow for competitive binding of the free and enzyme-conjugated this compound to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Determine the concentration of this compound in the urine samples by comparing their absorbance to the standard curve.
Measurement of Urinary Diacetylpolyamines by HPLC
HPLC provides a highly sensitive and specific method for the quantification of polyamines.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and a suitable buffer)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)
-
Standard solutions of diacetylpolyamines
-
Urine samples
-
Solid-phase extraction (SPE) cartridges for sample clean-up (optional)
Procedure:
-
Sample Preparation: Thaw frozen urine samples. Perform a sample clean-up step, if necessary, using SPE to remove interfering substances.
-
Derivatization: React the polyamines in the standards and samples with a derivatizing agent to form a detectable derivative. For example, OPA reacts with primary amines to form fluorescent adducts.
-
Chromatographic Separation: Inject the derivatized sample onto the HPLC column. The different polyamines will be separated based on their interaction with the stationary phase.
-
Detection: As the separated polyamines elute from the column, they are detected by the fluorescence or UV detector.
-
Quantification: The concentration of each polyamine is determined by comparing the peak area of the sample to the peak areas of the standard solutions.
Experimental Workflow for Biomarker Validation
The process of validating a new biomarker like this compound involves several key stages, from initial discovery to clinical application.
Figure 2. Biomarker Validation Workflow. A schematic representation of the stages involved in validating a novel biomarker from discovery to clinical utility.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic and prognostic usefulness of N 1,N 8-diacetylspermidine and N 1,N 12-diacetylspermine in urine as novel markers of malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N8-diacetylspermidine as a Cancer Biomarker: A Comparative Guide
A Meta-analysis and Comparison with Standard Tumor Markers
The quest for sensitive and specific biomarkers for early cancer detection and monitoring remains a critical endeavor in oncology research. Among the myriad of candidates, polyamines and their acetylated derivatives have emerged as promising indicators of neoplastic processes. This guide provides a comprehensive meta-analysis of N1,N8-diacetylspermidine (DiAcSpd) as a cancer biomarker, comparing its performance against established tumor markers for various malignancies.
Elevated levels of polyamines, such as spermidine and spermine, are intimately linked to cell proliferation and are frequently observed in cancer. Their diacetylated forms, including this compound and N1,N12-diacetylspermine (DiAcSpm), are excreted in the urine and have been investigated as potential non-invasive cancer biomarkers.[1][2] This analysis synthesizes data from multiple studies to evaluate the diagnostic and prognostic utility of urinary this compound.
Quantitative Data Summary
The diagnostic performance of urinary this compound and the related compound N1,N12-diacetylspermine has been evaluated in several cancer types. The following tables summarize the sensitivity and specificity of these markers in comparison to conventional serum biomarkers.
Table 1: Breast Cancer Biomarker Comparison
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) |
| This compound | Urine | 14.2[3] | Not Reported |
| N1,N12-diacetylspermine | Urine | 46.4[3] | Not Reported |
| Carcinoembryonic Antigen (CEA) | Serum | Not Reported | Not Reported |
| Cancer Antigen 15-3 (CA 15-3) | Serum | Not Reported | Not Reported |
Table 2: Colorectal Cancer Biomarker Comparison
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) |
| This compound | Urine | 36.3[3] | Not Reported |
| N1-acetylspermidine | Urine | 50 | 95[4] |
| N1,N12-diacetylspermine | Urine | 69.6[3] | Not Reported |
| Carcinoembryonic Antigen (CEA) | Serum | Not Reported | Not Reported |
| Cancer Antigen 19-9 (CA 19-9) | Serum | Not Reported | Not Reported |
Table 3: Other Cancers - N1,N12-diacetylspermine Sensitivity
| Cancer Type | Biomarker | Sample Type | Sensitivity (%) | Specificity (%) |
| Hepatocellular Carcinoma (non-advanced) | N1,N12-diacetylspermine | Urine | 50[5] | Not Reported |
| Hepatocellular Carcinoma (advanced) | N1,N12-diacetylspermine | Urine | 83[5] | Not Reported |
| Lung Cancer (Stage I or II) | N1,N12-diacetylspermine | Urine | 82[5] | Not Reported |
| Ovarian Cancer | N1,N12-diacetylspermine | Urine | 100[5] | 100 (vs. benign ovarian tumor)[5] |
Experimental Protocols
Accurate and reproducible measurement of this compound is paramount for its clinical application. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA offers a high-throughput and cost-effective method for quantifying urinary this compound. The following is a generalized competitive ELISA protocol based on established methods.[6][7]
-
Coating: Microtiter plates are coated with an N1-acetylspermidine-BSA conjugate, which serves as the solid-phase antigen. The plates are incubated overnight at 4°C.
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated to prevent non-specific binding.
-
Competition: Urine samples (or standards) and a fixed concentration of anti-N1,N8-diacetylspermidine antibody are added to the wells. The free this compound in the sample competes with the coated antigen for antibody binding. The plate is incubated.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Reading: The absorbance is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The following is a generalized protocol.
-
Sample Preparation:
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the urine sample.
-
The sample is diluted with a suitable buffer.
-
For cleaner samples, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
A reversed-phase C18 column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to separate this compound from other urinary components.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are determined from the chromatograms.
-
A calibration curve is constructed using standards of known concentrations.
-
The concentration of this compound in the urine sample is calculated based on the peak area ratio relative to the internal standard and the calibration curve.
-
Visualizations
Polyamine Biosynthesis Pathway
Polyamines are synthesized from the amino acids arginine and ornithine through a series of enzymatic steps. The acetylation of spermidine is a key step in its catabolism and excretion.
Caption: Simplified polyamine biosynthesis pathway leading to this compound.
General Experimental Workflow for Biomarker Validation
The validation of a cancer biomarker is a multi-step process, from initial discovery to clinical application.
Caption: A streamlined workflow for cancer biomarker validation.
Logical Comparison of Diagnostic Performance
This diagram illustrates a hypothetical comparison of the diagnostic utility of this compound with a standard biomarker based on sensitivity and specificity.
Caption: Logical flow comparing this compound with a standard biomarker.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Urine diacetylspermine as a novel tumor marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N1,N8-diacetylspermidine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling N1,N8-diacetylspermidine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is crucial to follow institutional and local regulations for chemical waste disposal.[1] This guide provides a comprehensive overview of the necessary steps for the safe and compliant disposal of this compound.
Chemical Safety Profile
This compound is an acetyl derivative of the natural polyamine spermidine.[2] It has been identified in human urine and is studied as a potential biomarker for certain types of cancer.[2] According to available safety data, the compound is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
For quick reference, the following table summarizes the key safety information for this compound hydrochloride:
| Property | Value | Citation |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Hazard Pictograms | None | |
| Signal Word | None | |
| Hazard Statements | None | |
| First Aid Measures | General measures: No special measures required. | |
| After inhalation: Supply fresh air; consult a doctor in case of complaints. | ||
| After skin contact: Generally, the product does not irritate the skin. | ||
| After eye contact: Rinse opened eye for several minutes under running water. | ||
| After swallowing: If symptoms persist, consult a doctor. | ||
| Chemical Stability | Stable under recommended storage conditions. | |
| Hazardous Reactions | No dangerous reactions are known. |
Standard Disposal Protocol
Even for non-hazardous substances, a systematic approach to disposal is essential to maintain a safe laboratory environment and comply with regulations. The following protocol outlines the decision-making process and steps for the proper disposal of this compound.
Step 1: Waste Identification and Classification
The first step is to confirm the identity of the waste. Ensure the container is clearly labeled as "this compound." Based on the SDS, this chemical is not considered hazardous.[1] However, it is crucial to consider if it has been mixed with any hazardous materials. If this compound is in a solution with a hazardous solvent, the entire mixture must be treated as hazardous waste.
Step 2: Review Institutional and Local Regulations
Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's specific waste management plan. Local regulations may have specific requirements for the disposal of non-hazardous chemical waste. These guidelines will supersede any general recommendations.
Step 3: Segregation of Waste
Proper segregation of laboratory waste is critical to prevent accidental chemical reactions and ensure correct disposal streams.[3] Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, clearly labeled waste container.
Step 4: Container Labeling and Storage
Use a compatible, leak-proof container for collecting this compound waste. The container must be clearly labeled with the full chemical name, "this compound," and the words "Non-hazardous waste for disposal" or as otherwise directed by your EHS office.[4] Store the waste container in a designated area away from incompatible materials.[4]
Step 5: Disposal Path Determination
Based on your institution's policies for non-hazardous chemical waste, one of the following disposal paths will likely be recommended:
-
Disposal via EHS: Your institution's EHS department may require that all chemical waste, regardless of hazard classification, be collected by their hazardous waste management team.[4][5]
-
Sanitary Sewer Disposal: In some cases, and only with explicit permission from your EHS office, dilute aqueous solutions of non-hazardous chemicals may be approved for drain disposal. Do not pour any chemical down the drain without prior authorization.
-
Regular Trash Disposal: For solid, non-hazardous materials, disposal in the regular trash may be permissible if the container is empty and triple-rinsed, or if the material is deemed safe for landfill by your EHS office.[4][5]
Step 6: Personal Protective Equipment (PPE)
When handling this compound for disposal, it is important to wear appropriate personal protective equipment (PPE) as a standard laboratory practice. This includes:
-
Safety glasses or goggles
-
Gloves
-
A lab coat
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N1,N8-diacetylspermidine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N1,N8-diacetylspermidine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
This compound and its hydrochloride salt are not classified as hazardous substances according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical, appropriate safety precautions are necessary to minimize risk. The following information details the required personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to prevent accidental contact and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | Must have side shields. | Protects against splashes and airborne particles. |
| Goggles | Required when a splash hazard is present. | Provides a more complete seal around the eyes. | |
| Face Shield | Wear in addition to safety glasses or goggles. | Necessary when dispensing large volumes or when there is a significant splash risk. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. | Prevents direct skin contact. Due to a lack of specific glove material testing, general chemical-resistant gloves should be used. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-perforable material. | Protects feet from spills and falling objects. | |
| Long Pants | Full-length pants. | Ensures complete leg coverage. | |
| Respiratory Protection | Not generally required. | Use in a well-ventilated area. | A respirator may be necessary if dust or aerosols are generated and ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is critical for the safe and effective use of this compound in a laboratory setting.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
